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  • Product: Dioctadecyl adipate
  • CAS: 1119-74-0

Core Science & Biosynthesis

Foundational

Thermodynamic Properties of Dioctadecyl Adipate (DOA) as a Phase Change Material: A Technical Guide for Pharmaceutical and Material Scientists

Executive Summary & Molecular Rationale Dioctadecyl adipate (DOA) is a long-chain diester synthesized via the direct esterification of adipic acid with 1-octadecanol[1]. While traditionally explored for medium-temperatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Dioctadecyl adipate (DOA) is a long-chain diester synthesized via the direct esterification of adipic acid with 1-octadecanol[1]. While traditionally explored for medium-temperature thermal energy storage (TES)[2], DOA presents highly specialized utility for drug development professionals. In pharmaceutical sciences, DOA serves a dual purpose: it acts as a reliable thermal buffer for temperature-sensitive manufacturing processes and functions as a highly crystalline lipidic matrix for Solid Lipid Nanoparticles (SLNs) and Hot-Melt Extrusion (HME) formulations.

The thermodynamic properties of DOA are intrinsically linked to its molecular architecture. The symmetrical six-carbon adipate core is flanked by two 18-carbon octadecyl chains. This structure facilitates highly ordered, lamellar crystalline packing. Disrupting this dense crystal lattice requires significant thermal energy, which manifests as a high latent heat of fusion (186.2 J/g) and a precise melting point of 60 °C[1].

Quantitative Thermodynamic Profile

The following table summarizes the critical thermodynamic and physical properties of DOA, establishing its baseline as a pharmaceutical-grade Phase Change Material (PCM).

PropertyValueAnalytical Method / Condition
Melting Temperature 60 °CHeat-Flux DSC (5 °C/min heating rate)[1]
Latent Heat of Melting 186.2 J/gHeat-Flux DSC[1]
Thermal Stability Limit 342.5 °CTGA (Static air, 10 °C/min)[3]
Thermal Reliability >1000 cyclesAccelerated thermal cycling[3]
Synthesis Yield ~90%Vacuum esterification (6h, 130-140 °C)[2]

Synthesis & Purification Protocol (A Self-Validating System)

To achieve pharmaceutical-grade purity without the use of toxic catalysts, DOA is synthesized via a solvent-free vacuum esterification process[3].

Step-by-Step Methodology
  • Reagent Preparation: Combine adipic acid and 1-octadecanol in a round-bottom flask at a molar ratio of 1:2.05 (providing a slight excess of the fatty alcohol to drive the reaction).

  • Melting Phase: Heat the mixture to 130–140 °C until both reagents are fully molten[3].

  • Vacuum Application (Causality): Connect the flask to a vacuum pump. Expert Insight: The continuous application of vacuum removes the water by-product as it forms. According to Le Chatelier’s principle, this shifts the chemical equilibrium entirely toward ester formation, eliminating the need for chemical catalysts that could contaminate drug formulations[3].

  • Reaction: Stir continuously via a magnetic stirrer for 6 hours under vacuum at 130–140 °C[2].

  • Purification: Cool the crude product to a white solid, then wash extensively with ethanol and acetone. Causality: These solvents selectively dissolve unreacted 1-octadecanol and adipic acid residuals, leaving the highly non-polar DOA intact[3].

  • Self-Validating Checkpoint: Because 1-octadecanol melts between 56–60 °C[4], which directly overlaps with DOA's melting point of 60 °C[1], thermal analysis (DSC) cannot reliably distinguish residual alcohol from the final product. Therefore, Fourier-transform infrared (FTIR) spectroscopy must be used as a self-validating checkpoint. The complete disappearance of the broad hydroxyl (-OH) stretching band at 3200–3500 cm⁻¹ confirms total conversion and the efficacy of the purification step[2].

SynthesisWorkflow N1 Adipic Acid + 1-Octadecanol (Molar Ratio 1:2.05) N2 Solvent-Free Vacuum Esterification (130-140 °C, 6h) N1->N2 Heat to Melt N3 Continuous Water Removal (Drives Equilibrium) N2->N3 Apply Vacuum N4 Crude Dioctadecyl Adipate (DOA) N3->N4 Condensation N5 Ethanol/Acetone Wash (Removes Unreacted Reagents) N4->N5 Cooling & Wash N6 Pure DOA (90% Yield) Validated via FTIR N5->N6 Crystallization

Caption: Workflow for the solvent-free vacuum esterification and purification of dioctadecyl adipate.

Thermodynamic Characterization Workflows

Accurate thermodynamic profiling is critical when qualifying DOA for thermal buffering or as a lipidic excipient.

Heat-Flux DSC Protocol
  • Sample Preparation: Weigh 5–10 mg of purified DOA into an aluminum DSC pan and seal with a crimped lid.

  • Baseline Calibration (Causality): Perform an empty pan run to establish a baseline. Expert Insight: Heat-flux DSC instruments are not absolute measuring devices; baseline calibration is mandatory to ensure high accuracy for sensible heat calculations, separating the true latent heat of the PCM from instrumental thermal drift[5].

  • Thermal Cycling: Heat the sample from -10 °C to 100 °C at a constant ramp rate of 5 °C/min under a nitrogen purge (50 mL/min)[3]. The nitrogen purge prevents oxidative degradation during the melt phase.

  • Cooling Phase: Cool the sample back to -10 °C at 5 °C/min to measure the crystallization temperature and assess supercooling behavior.

Thermogravimetric Analysis (TGA) Protocol

To determine the upper thermal stability limit, subject the DOA sample to a heating rate of 10 °C/min in a static air atmosphere up to 500 °C. DOA demonstrates remarkable thermal stability, with decomposition only initiating at 342.5 °C[3].

Characterization Start Purified DOA Sample DSC Heat-Flux DSC (5 °C/min, -10 to 100 °C) Start->DSC TGA Thermogravimetric Analysis (10 °C/min, up to 500 °C) Start->TGA Cycling Accelerated Thermal Cycling (1000 Cycles) Start->Cycling DSC_Res Melting Point: 60 °C Latent Heat: 186.2 J/g DSC->DSC_Res N2 Purge TGA_Res Thermal Stability Limit: 342.5 °C TGA->TGA_Res Static Air Cyc_Res Maintained Enthalpy (High Reliability) Cycling->Cyc_Res Validates Lifespan

Caption: Thermodynamic characterization pathways validating DOA's thermal stability and latent heat.

Applications in Drug Development

The specific thermodynamic profile of DOA (Melting point: 60 °C; Latent heat: 186.2 J/g)[1] makes it an exceptional candidate for advanced pharmaceutical applications:

  • Hot-Melt Extrusion (HME): A melting point of 60 °C is the "Goldilocks zone" for lipidic binders in HME. It is high enough to remain a stable solid at physiological temperatures (37 °C) and under accelerated stability storage conditions (40 °C / 75% RH), yet low enough to melt easily during extrusion without causing thermal degradation to sensitive Active Pharmaceutical Ingredients (APIs).

  • Solid Lipid Nanoparticles (SLNs): When formulated as the solid lipid core in SLNs, DOA's high latent heat indicates a highly ordered crystalline state. While this provides excellent physical stability, formulators must carefully monitor drug expulsion during storage—a known phenomenon where highly crystalline lipids gradually expel the API as the lattice perfects itself over time.

References

  • Kahraman Döğüşcü, D. (2020). Synthesis, thermal energy storage properties and thermal reliability of some fatty acid esters with glycerol as novel solid–liquid phase change materials. Cumhuriyet Science Journal, 41(1), 269-280.

  • Kahraman, D. (2020). Long-chain diesters of fatty alcohols as novel phase change materials for thermal energy storage. ResearchGate.

  • Mehling, H., et al. (2009). A new measurement and evaluation method for DSC of PCM samples. ResearchGate.

  • VWR, part of Avantor. (n.d.). 1-Octadecanol ≥97% Product Specifications. VWR.

Sources

Exploratory

Unveiling Distearyl Adipate: Molecular Architecture and Thermal Stability Limits

As a Senior Application Scientist specializing in lipid-based excipients and advanced materials, I approach the characterization of distearyl adipate (dioctadecyl hexanedioate) not merely as a cataloging of its physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid-based excipients and advanced materials, I approach the characterization of distearyl adipate (dioctadecyl hexanedioate) not merely as a cataloging of its physicochemical properties, but as a mechanistic deconstruction. Understanding the causality between its molecular architecture and its thermal limits is critical for drug development professionals and materials scientists designing high-performance delivery systems.

This whitepaper provides an in-depth technical analysis of distearyl adipate, exploring its structural dynamics, thermal degradation kinetics, and field-proven experimental workflows.

Molecular Architecture & Physicochemical Profiling

Distearyl adipate is a long-chain aliphatic ester synthesized via the esterification of adipic acid (a C6 dicarboxylic acid) with two equivalents of stearyl alcohol (a C18 fatty alcohol).

Causality of Molecular Design: The resulting C42H82O4 molecule possesses a symmetrical, highly hydrophobic architecture. The dual 18-carbon saturated chains provide extensive surface area for intermolecular van der Waals interactions, driving the compound to form a highly ordered, stable crystalline matrix at room temperature. The central adipate core introduces a degree of molecular flexibility, preventing the matrix from becoming overly brittle—a crucial attribute when formulating solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs)[1].

Furthermore, the complete absence of carbon-carbon double bonds in the aliphatic chains eliminates the primary sites for oxidative degradation, granting the molecule exceptional shelf-life and thermal resilience compared to unsaturated lipid excipients.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of distearyl adipate, serving as a baseline for formulation calculations.

ParameterValueReference
Chemical Name Distearyl adipate (Dioctadecyl hexanedioate)[]
CAS Number 1119-74-0[3]
Molecular Formula C42H82O4[3]
Molecular Weight 651.10 g/mol [3]
Density 0.893 g/cm³[]
Boiling Point 594.8 °C (at 760 mmHg)[3]
Flash Point 268.2 °C[3]
XLogP3 (Lipophilicity) 18.3[4]
Topological Polar Surface Area 52.6 Ų[4]

Thermal Stability Limits & Degradation Kinetics

The thermal stability of distearyl adipate is dictated by the bond dissociation energies of its ester linkages. While the aliphatic tails are highly stable, the ester bonds represent the thermodynamic "weakest link" under extreme heat.

According to thermogravimetric data, the molecule exhibits a high thermal stability profile, with significant mass loss only initiating well above its flash point of 268.2 °C[3]. The boiling point is theoretically calculated at 594.8 °C[3]; however, in practical atmospheric conditions, thermal degradation (pyrolysis) via β -elimination will occur before the compound can cleanly vaporize.

Mechanistic Pathway: When thermal energy exceeds the activation energy ( Ea​ ) of the ester bond, the molecule undergoes a β -hydrogen transfer. This cleavage yields stearic acid, adipic acid derivatives, and octadecene. Understanding this limit is vital when distearyl adipate is utilized in melt-extrusion processes or as a matrix in reversible thermochromic compositions, which rely on repeated thermal cycling without degrading the matrix resin[5].

G A Adipic Acid (C6 Dicarboxylic Acid) C Esterification (Catalyst / Heat) A->C B Stearyl Alcohol (C18 Fatty Alcohol) B->C D Distearyl Adipate (C42H82O4) C->D - H2O E Thermal Stress (> 268°C) D->E F β-Elimination / Cleavage (Degradation Products) E->F Activation Energy (Ea)

Synthesis and thermal degradation pathway of distearyl adipate.

Applications in Drug Delivery and Advanced Materials

Because distearyl adipate is tasteless, odorless, and highly lipophilic (XLogP3 of 18.3)[4], it functions as an exceptional non-toxic surfactant and structural lipid in pharmaceutical drug delivery systems[1].

  • Solid Lipid Nanoparticles (SLNs): The high molecular weight and saturated nature of the distearyl chains create a dense lipid core that can encapsulate hydrophobic active pharmaceutical ingredients (APIs), protecting them from premature enzymatic degradation in vivo.

  • Reversible Thermochromic Systems: Distearyl adipate is frequently deployed as a temperature-dependent phase-change solvent in thermochromic microcapsules. Its specific melting profile allows it to control the electron exchange reaction between a color-developing organic compound and a phenolic developer, enabling precise color-change hysteresis[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the causality of the observed phenomena.

Protocol A: Synthesis and Purification of Distearyl Adipate

Objective: Synthesize high-purity distearyl adipate while preventing oxidative side reactions.

  • Reagent Preparation: Combine 1.0 molar equivalent of adipic acid with 2.1 molar equivalents of stearyl alcohol in a round-bottom flask. Causality: The slight excess of alcohol drives the equilibrium toward complete di-esterification.

  • Catalysis & Inert Atmosphere: Add 0.5% (w/w) p-toluenesulfonic acid (p-TSA) as a catalyst. Purge the system with Nitrogen ( N2​ ) gas. Causality: N2​ displaces oxygen, preventing the oxidation of the hot fatty alcohols.

  • Dean-Stark Azeotropic Distillation: Reflux the mixture in toluene at 110 °C. Collect the evolved water in a Dean-Stark trap.

    • Self-Validation Step: The reaction is deemed complete only when the stoichiometric volume of water (2.0 equivalents) is collected in the trap, mathematically validating the conversion rate.

  • Purification: Wash the organic layer with 5% NaHCO3​ to neutralize the catalyst, followed by brine. Recrystallize the product from hot ethanol to yield pure distearyl adipate.

Protocol B: Thermal Stability Profiling (TGA/DSC)

Objective: Determine the absolute thermal degradation limits and activation energy ( Ea​ ).

  • Sample Preparation: Desiccate 5.0 mg of distearyl adipate to remove ambient moisture. Causality: Residual water acts as a plasticizer and can artificially lower the observed melting point or cause premature hydrolysis during heating.

  • Differential Scanning Calorimetry (DSC): Heat the sample from 20 °C to 100 °C at 10 °C/min under N2​ . Record the melting endotherm ( Tm​ ) and enthalpy of fusion ( ΔH ).

  • Thermogravimetric Analysis (TGA) - Kinetic Modeling: Subject fresh samples to TGA under a strict N2​ purge (50 mL/min) to isolate thermal cleavage from oxidative degradation. Run the analysis at four distinct heating rates: 5, 10, 15, and 20 °C/min up to 600 °C.

    • Self-Validation Step: Apply the Kissinger Method to the TGA data. By plotting ln(β/Tp2​) versus 1/Tp​ (where β is the heating rate and Tp​ is the peak degradation temperature), calculate the activation energy ( Ea​ ). If the linear regression yields an R2>0.99 , the degradation mechanism is mathematically validated as a consistent, single-step kinetic process.

Workflow S1 Sample Preparation (Desiccation & Weighing) S2 DSC Analysis (Phase Transitions) S1->S2 S3 TGA Analysis (Mass Loss Kinetics) S1->S3 S4 Kissinger Method (Ea Calculation) S2->S4 Tm, ΔH S3->S4 T_onset, Mass % S5 Thermal Limit Validation (Self-Validating Output) S4->S5 Kinetic Modeling

Self-validating thermal stability profiling workflow using DSC and TGA.

References

  • LookChem. "Cas 1119-74-0, dioctadecyl adipate - Basic Information, Chemical Properties, and Safety Data." LookChem Database. Available at:[Link]

  • Universiti Putra Malaysia Institutional Repository. "Haute Couture Molecules and Biocatalysts - Drug Delivery Systems and Thermal Stability." UPM. Available at:[Link]

  • European Patent Office. "Temperature-dependent color/transparency storing resin composition and laminate member employing the same (Patent 0827843)." EPO. Available at:[Link]

Sources

Foundational

Harnessing Dioctadecyl Adipate (DOA) for Advanced Thermal Energy Storage: A Technical Guide for Biomedical and Cold Chain Systems

Executive Summary The integrity of temperature-sensitive pharmaceuticals, biologics, and clinical trial samples relies entirely on robust thermal management systems. While active refrigeration is standard, the integratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integrity of temperature-sensitive pharmaceuticals, biologics, and clinical trial samples relies entirely on robust thermal management systems. While active refrigeration is standard, the integration of Phase Change Materials (PCMs) provides a critical, electricity-independent thermal buffer. PCMs absorb and release thermal energy during phase transitions, maintaining a constant temperature and protecting payloads from extreme environmental excursions.

Historically, fatty acids and paraffins have dominated the organic PCM landscape. However, their applications are often limited by low thermal stability, flammability, and corrosivity. Long-chain diesters—specifically Dioctadecyl Adipate (DOA) —have emerged as highly stable, non-corrosive alternatives with exceptional latent heat storage capacities [1].

This whitepaper provides an in-depth technical analysis of DOA, detailing its synthesis, thermophysical characterization, and strategic implementation in cascaded thermal shielding for pharmaceutical logistics.

Mechanistic Grounding: The Physics of Latent Heat Storage

Thermal Energy Storage (TES) systems utilize materials that can store energy sensibly (via temperature change) or latently (via phase change). Latent heat storage is vastly superior in energy density. When a solid-liquid PCM like DOA reaches its melting point, it absorbs massive amounts of ambient thermal energy to break intermolecular bonds without increasing in temperature.

DOA exhibits a melting temperature of 60 °C and a latent heat of fusion of 186.2 J/g [1]. While a 60 °C phase change is above the standard 2–8 °C pharmaceutical cold chain [2], DOA is strategically deployed as an outer-layer thermal shield in multi-modal shipping containers. During extreme high-temperature excursions (e.g., summer tarmac delays), the DOA layer absorbs the massive influx of solar and ambient heat, melting at 60 °C and preventing the heat from penetrating the inner 2–8 °C payload zone.

Synthesis Protocol: Direct Esterification of Dioctadecyl Adipate

The synthesis of ester-based PCMs typically relies on acid-catalyzed Fischer esterification. However, this traditional method generates water as a byproduct, which can stall the reaction equilibrium and requires complex downstream purification.

To ensure high purity and yield, DOA is synthesized via a solvent-free, vacuum-driven direct esterification of adipic acid and 1-octadecanol.

Causality of Experimental Choices
  • Vacuum Application (2–3 mmHg): By continuously pulling a vacuum, the water byproduct is instantly vaporized and removed from the system. According to Le Chatelier's principle, this continuously drives the equilibrium toward the ester product, achieving ~90% yield without the need for a corrosive acid catalyst [1].

  • Solvent-Free Environment: Eliminates the need for toxic solvent recovery, making the process highly scalable and environmentally benign.

  • Purification Strategy: 1-octadecanol has a melting point (~59 °C) very close to the final DOA product (60 °C). Therefore, washing the final solid with ethanol and acetone is a critical step to dissolve and remove any unreacted fatty alcohols, preventing bifurcated thermal peaks during application.

Step-by-Step Synthesis Methodology
  • Reagent Preparation: In a two-necked conical flask, combine adipic acid with an excess of 1-octadecanol (molar ratio > 1:2 to ensure complete consumption of the diacid).

  • Melting Phase: Heat the flask to 130–140 °C using a magnetic stirrer with a heating mantle until both reagents are fully molten.

  • Vacuum Initiation: Once molten, connect the flask to a vacuum pump and establish a pressure of 2–3 mmHg.

  • Reaction Propagation: Maintain stirring at 130–140 °C under vacuum for exactly 6 hours.

  • Cooling and Precipitation: Release the vacuum and allow the mixture to cool to room temperature, forming a white solid.

  • Purification: Wash the crude solid extensively with ethanol and acetone to extract unreacted 1-octadecanol and trace impurities.

  • Drying: Dry the purified DOA in a vacuum oven at 30 °C for 12 hours.

Workflow for the vacuum-driven, solvent-free synthesis of Dioctadecyl Adipate (DOA).

Thermophysical Characterization

To validate DOA for use in commercial thermal systems, its energy storage capacity and thermal stability must be quantified.

Data Presentation

The following table summarizes the thermophysical properties of DOA derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), compared against its shorter-chain counterpart, Ditetradecyl Adipate (DTA) [1].

PropertyDioctadecyl Adipate (DOA)Ditetradecyl Adipate (DTA)Analytical Method
Melting Temperature (T_m) 60 °C44 °CDSC (10 °C/min heating rate)
Latent Heat of Fusion (ΔH_m) 186.2 J/g142.4 J/gDSC (Integration of peak area)
Degradation Onset Temp (T_deg) 342.5 °C248.3 °CTGA (Nitrogen atmosphere)
Specific Heat Capacity (Solid) ~1.9 J/g·K~1.8 J/g·KDSC (Sapphire standard method)
Thermal Cycling Stability Stable (>1000 cycles)Stable (>1000 cycles)Accelerated DNA Thermal Cycler
Self-Validating Analytical Systems

The characterization protocol acts as a self-validating system for the synthesis.

  • Chemical Validation: Fourier Transform Infrared (FT-IR) spectroscopy must show the complete disappearance of the broad -OH stretching band (3200–3500 cm⁻¹) and the appearance of a sharp ester carbonyl (C=O) stretch at ~1735 cm⁻¹. If the -OH band persists, the esterification is incomplete.

  • Thermal Purity Validation: The DSC thermogram must display a single, sharp endothermic peak at 60 °C. A bifurcated peak indicates poor downstream purification, revealing the presence of unreacted 1-octadecanol.

Methodology for Validating Thermal Reliability

For drug development professionals designing temperature-controlled packaging, a PCM must perform consistently over years of reuse. The following protocol details how to validate the long-term reliability of DOA [1].

Accelerated Thermal Cycling Protocol
  • Baseline Profiling: Perform an initial DSC scan on a 5–10 mg sample of DOA to establish baseline melting temperature ( Tm,0​ ) and latent heat ( ΔHm,0​ ).

  • Cycle Programming: Place 2 grams of DOA into a sealed vial and insert it into a programmable thermal cycler (e.g., a modified DNA thermal cycler).

  • Parameter Setting: Program the cycler to heat to 80 °C (well above melting) for 5 minutes, then cool to 20 °C (well below crystallization) for 5 minutes.

  • Execution: Run the system for 1,000 continuous cycles to simulate approximately 3–5 years of real-world logistical thermal excursions.

  • Re-evaluation: Extract a 5–10 mg sample of the cycled DOA and perform a post-cycle DSC scan to determine Tm,1000​ and ΔHm,1000​ .

  • Concordance Check: The material is deemed reliable if the variance in latent heat ( ΔHm,0​∣ΔHm,0​−ΔHm,1000​∣​ ) is less than 5%, and FT-IR confirms no oxidative degradation.

Self-validating thermal cycling protocol to ensure long-term latent heat stability.

Conclusion & Future Perspectives

Dioctadecyl Adipate (DOA) represents a significant advancement in organic phase change materials. Through solvent-free, vacuum-driven esterification, researchers can synthesize a highly pure PCM capable of storing 186.2 J/g of thermal energy at a precise 60 °C transition point.

For the pharmaceutical and biomedical sectors, DOA is not a direct replacement for 2–8 °C coolants [2], but rather a high-capacity thermal shield. By encapsulating delicate cold-chain payloads within an outer layer of DOA, logistics systems can passively absorb extreme external heat spikes, drastically extending the lifespan of the internal coolants and ensuring the absolute integrity of life-saving therapeutics. Furthermore, its stability across 1,000 thermal cycles ensures a high return on investment for reusable cold-chain infrastructure.

References

  • Title: Long-chain diesters of fatty alcohols as novel phase change materials for thermal energy storage Source: Cumhuriyet Science Journal, 41(1):269-280 (2020) URL: [Link]

  • Title: Research Progress on the Phase Change Materials for Cold Thermal Energy Storage Source: Energies (MDPI), 14(24):8426 (2021) URL: [Link]

  • Title: Effect of alcohol chain length on the optimum conditions for lipase-catalyzed synthesis of adipate esters Source: Biocatalysis and Biotransformation, 27(5-6) (2009) URL: [Link]

Exploratory

An In-Depth Technical Guide to the Thermal Properties of Dioctadecyl Adipate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the thermal characteristics of dioctadecyl adipate, a long-chain diester with potential applications in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal characteristics of dioctadecyl adipate, a long-chain diester with potential applications in the pharmaceutical and material sciences. As a Senior Application Scientist, this document synthesizes available data with established analytical principles to offer a thorough understanding of its melting behavior and associated enthalpy changes.

Introduction: The Significance of Thermal Properties in Material Science and Drug Development

The thermal properties of a compound, specifically its melting temperature and enthalpy of fusion, are critical parameters that dictate its physical state, stability, and potential applications. For long-chain esters like dioctadecyl adipate, these characteristics are fundamental to their use as phase change materials, lubricants, plasticizers, and, importantly, as excipients in pharmaceutical formulations. In drug delivery, for instance, the melting point of an excipient can influence the manufacturing process of solid dosage forms and the release profile of the active pharmaceutical ingredient (API).

Dioctadecyl adipate (CAS 1119-74-0), also known as distearyl adipate, is the ester of adipic acid and octadecanol. Its long alkyl chains suggest a waxy solid nature at room temperature, making its thermal behavior a key area of investigation for its practical implementation.

Thermal Properties of Dioctadecyl Adipate

The available experimental data for the melting temperature and enthalpy of fusion of dioctadecyl adipate is limited, and some sources present potential ambiguities. This section consolidates the reported values and provides a critical assessment.

One available source reports a melting point of 63.4 °C for 1,6-dioctadecyl hexanedioate (a synonym for dioctadecyl adipate). Another study focusing on long-chain diesters as phase change materials synthesized and characterized a compound identified as "dioctadecyl adipate (DOA)". The study reported a melting temperature of 60 °C and an enthalpy of fusion of 186.2 J/g . It is crucial to note that the abbreviation "DOA" is commonly used for dioctyl adipate, a different compound. Therefore, this data should be interpreted with caution until further verification with the correct CAS number (1119-74-0) is available.

Thermal PropertyReported ValueSource/Comment
Melting Point 63.4 °CReported for 1,6-dioctadecyl hexanedioate.
Melting Point 60 °CReported for a compound identified as "dioctadecyl adipate (DOA)"; potential ambiguity with dioctyl adipate.
Enthalpy of Fusion (ΔHfus) 186.2 J/gReported for a compound identified as "dioctadecyl adipate (DOA)"; potential ambiguity with dioctyl adipate.

Given the long C18 alkyl chains, a melting point in the range of 60-65 °C is chemically reasonable for a saturated long-chain diester. The enthalpy of fusion is a measure of the energy required to transition the substance from a solid to a liquid state and is indicative of the degree of crystallinity. A higher enthalpy of fusion suggests a more ordered crystalline structure.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary and most accurate technique for determining the melting temperature and enthalpy of fusion of materials like dioctadecyl adipate.[1] The principle of DSC involves measuring the difference in heat flow between a sample and a reference as a function of temperature.

The selection of DSC parameters is critical for obtaining accurate and reproducible data. For long-chain esters, which can exhibit complex melting behaviors and potential polymorphism, a carefully designed temperature program is essential. A slow heating rate is often employed to ensure thermal equilibrium and to resolve any overlapping thermal events. The use of an inert purge gas, such as nitrogen, prevents oxidative degradation of the sample at elevated temperatures. A second heating scan is typically analyzed to erase the sample's prior thermal history, ensuring that the observed transitions are characteristic of the material itself.

The following protocol outlines a self-validating system for the thermal characterization of dioctadecyl adipate.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.71 J/g).

    • Perform a baseline calibration with empty aluminum pans.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity dioctadecyl adipate into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during the experiment.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • First Heating Scan: Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min. This scan is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from 100 °C to 25 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min. The data from this scan will be used for analysis.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis:

    • From the second heating scan's thermogram, determine the onset temperature of melting, the peak melting temperature (Tm), and the endset temperature.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium Standard Weigh Weigh 3-5 mg of Dioctadecyl Adipate Calibrate->Weigh Seal Hermetically Seal Sample & Reference Pans Weigh->Seal Load Load Pans into DSC Cell Seal->Load Equilibrate Equilibrate at 25 °C Load->Equilibrate Heat1 First Heating Scan (to 100 °C) Equilibrate->Heat1 Cool Cooling Scan (to 25 °C) Heat1->Cool Heat2 Second Heating Scan (to 100 °C) Cool->Heat2 Thermogram Obtain DSC Thermogram Heat2->Thermogram Determine_Tm Determine Melting Temperature (Tm) Thermogram->Determine_Tm Calculate_Hf Calculate Enthalpy of Fusion (ΔHfus) Thermogram->Calculate_Hf

Caption: Workflow for DSC analysis of dioctadecyl adipate.

Potential Applications in Drug Development

While specific pharmaceutical applications of dioctadecyl adipate are not extensively documented, its properties as a long-chain ester suggest several potential uses in drug delivery and formulation.

  • Controlled-Release Formulations: The waxy nature and defined melting point of dioctadecyl adipate make it a candidate for use in melt-based formulations, such as melt extrusion and melt granulation, to create solid dosage forms with controlled-release characteristics.[2] The drug would be dispersed within a matrix of the molten ester, and upon cooling, a solid dispersion is formed. The release of the drug would then be governed by the slow erosion or diffusion from the solid matrix.

  • Lipid-Based Drug Delivery Systems: Dioctadecyl adipate could serve as a lipidic excipient in the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems are used to enhance the oral bioavailability of poorly water-soluble drugs. The solid nature of the ester at body temperature would provide a stable matrix for drug encapsulation.

  • Topical and Transdermal Formulations: As an emollient and viscosity-modifying agent, dioctadecyl adipate could be incorporated into creams, ointments, and transdermal patches to improve their texture, spreadability, and skin feel.

It is important to emphasize that for any new excipient, a thorough evaluation of its safety and compatibility with the API and other formulation components is required.[3]

Conclusion

Dioctadecyl adipate is a long-chain diester with a melting point in a physiologically relevant range, suggesting its potential utility in various advanced applications, including controlled-release drug delivery systems. While there is a need for more definitive and validated data on its thermal properties, the established methodology of Differential Scanning Calorimetry provides a robust framework for its characterization. This technical guide serves as a foundational resource for researchers and formulation scientists interested in exploring the potential of dioctadecyl adipate, providing both the available data and the analytical means to further investigate this promising material.

References

  • LookChem. Cas 1119-74-0, dioctadecyl adipate. [Link]

  • MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • ScienceDirect. Synthesis of long-chain fatty acid starch esters in aqueous medium and its characterization. [Link]

  • Cheméo. Chemical Properties of Didecyl adipate (CAS 105-97-5). [Link]

  • OSTI.gov. Synthesis and characterization of biobased copolyesters based on pentanediol: (2) Poly(pentylene adipate‐co‐terephthalate). [Link]

  • PMC. Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester. [Link]

  • NextSDS. dioctadecyl adipate — Chemical Substance Information. [Link]

  • The Good Scents Company. dioctyl adipate, 123-79-5. [Link]

  • Royal Society of Chemistry. Controlled drug release from polyelectrolyte–drug conjugate nanoparticles. [Link]

  • ResearchGate. Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry | Request PDF. [Link]

  • Analytica Chemie. Dioctyl adipate. [Link]

  • MedCrave. Synthesis of pentaerythritol adipate ester-based Zinc Alkoxide and its thermal stability on PVC. [Link]

  • ACS Publications. The Estimation of Melting Points and Fusion Enthalpies Using Experimental Solubilities, Estimated Total Phase Change Entropies, and the Theory of Mobile Order and Disorder. [Link]

  • ResearchGate. Pharmaceutical Excipient Development—A Preclinical Challenge. [Link]

  • MDPI. Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties. [Link]

  • PubMed. Estimating the melting point, entropy of fusion, and enthalpy of fusion of organic compounds via SPARC. [Link]

  • ResearchGate. Emerging Role of Excipients in the Pharmaceutical Industry. [Link]

  • ResearchGate. (PDF) Fundamentals Applications of Controlled Release Drug Delivery. [Link]

  • MDPI. Materials for Pharmaceutical Dosage Forms: Molecular Pharmaceutics and Controlled Release Drug Delivery Aspects. [Link]

  • Airiti Library. 利用控釋型膜衣製備多單元顆粒之脈衝式藥物傳輸系統探討. [Link]

  • Research Journal of Pharmacy and Technology. Recent Advances in Controlled Drug Delivery Systems: Patent, Future Prospects and Challenges. [Link]

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Foundational

The Solubility Profile of Dioctadecyl Adipate in Organic Solvents: A Comprehensive Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of the solubility characteristics of dioctadecyl adipate, a long-chain diester of significant interest in the pharmaceutical industry for its potential as an ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of dioctadecyl adipate, a long-chain diester of significant interest in the pharmaceutical industry for its potential as an excipient in various drug delivery systems. In the absence of extensive published quantitative solubility data, this document synthesizes fundamental principles of chemical solubility to predict the solubility profile of dioctadecyl adipate across a range of common organic solvents. Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data for their specific formulation needs. The theoretical underpinnings of solubility, practical experimental design, and potential applications in drug development are discussed to provide a comprehensive resource for scientists and formulation experts.

Introduction: The Emerging Role of Dioctadecyl Adipate in Pharmaceutical Formulations

Dioctadecyl adipate (CAS No. 1119-74-0), the diester of adipic acid and octadecanol, is a large, lipophilic molecule with the chemical formula C₄₂H₈₂O₄ and a molecular weight of 651.10 g/mol .[1] Its structure, dominated by two long C18 alkyl chains, imparts significant non-polar characteristics, making it a prime candidate for applications requiring high lipophilicity. While traditionally used as a plasticizer and an emollient in the cosmetics industry, its physicochemical properties suggest considerable potential in pharmaceutical formulations, particularly for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[2]

Understanding the solubility of dioctadecyl adipate in various organic solvents is a critical first step in its evaluation as a pharmaceutical excipient. Solubility data informs the selection of appropriate solvent systems for formulation development, manufacturing processes, and the creation of stable and effective drug delivery platforms such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[2]

Theoretical Framework: Predicting the Solubility of a Long-Chain Ester

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For a molecule like dioctadecyl adipate, its solubility in a given organic solvent is a balance between its large, non-polar hydrocarbon regions and the two, more polar ester functional groups.

The dominant feature of the dioctadecyl adipate molecule is its long alkyl chains, which account for the vast majority of its molecular structure. These non-polar chains can readily interact with non-polar solvent molecules through van der Waals forces. Consequently, dioctadecyl adipate is predicted to exhibit high solubility in non-polar organic solvents.

Conversely, its solubility in highly polar solvents is expected to be limited. While the ester groups can participate in dipole-dipole interactions, the energetic cost of disrupting the strong hydrogen bonding network of highly polar solvents like water or short-chain alcohols to accommodate the large, non-polar alkyl chains is thermodynamically unfavorable.

Based on these principles, a qualitative solubility profile for dioctadecyl adipate can be predicted as follows:

Solvent ClassExample SolventsPredicted Solubility of Dioctadecyl AdipateRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHigh Strong van der Waals interactions between the long alkyl chains of the solute and solvent.
Non-Polar Aromatic Toluene, XyleneHigh Favorable van der Waals and dispersion forces.
Chlorinated Solvents Dichloromethane, ChloroformHigh Good solvation of the entire molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High The ether oxygen can interact with the ester group, and the alkyl groups of the ether can interact with the alkyl chains of the solute.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate The polar ketone group can interact with the ester functionality, but the overall polarity of the solvent may limit the solubilization of the long alkyl chains.
Esters Ethyl Acetate, Butyl AcetateModerate to High "Like dissolves like" principle applies due to the presence of the ester functional group in both solute and solvent.
Short-Chain Alcohols Methanol, EthanolLow The high polarity and strong hydrogen bonding of the alcohols are not effectively overcome by the non-polar solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Low to Very Low The high polarity of these solvents makes them poor solvents for highly lipophilic compounds.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data for dioctadecyl adipate, a systematic experimental approach is necessary. The following protocol describes the widely accepted isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Materials and Equipment
  • Dioctadecyl Adipate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of dioctadecyl adipate solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess dioctadecyl adipate to a known volume of solvent in a sealed vial. equil1 Incubate at a constant temperature (e.g., 25°C) with continuous agitation. prep1->equil1 equil2 Allow to equilibrate for 24-48 hours to ensure saturation. equil1->equil2 sep1 Centrifuge the vial to pellet the excess undissolved solid. equil2->sep1 sep2 Carefully withdraw the supernatant using a syringe. sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter into a clean vial. sep2->sep3 analysis1 Prepare a series of dilutions of the filtrate. sep3->analysis1 analysis2 Analyze the diluted samples by a validated HPLC method. analysis1->analysis2 analysis3 Quantify the concentration against a standard calibration curve. analysis2->analysis3

Sources

Exploratory

A Senior Application Scientist's Guide to the Determination of Specific Heat Capacity (C_p) for Dioctadecyl Adipate in Solid and Liquid Phases

Abstract This technical guide provides a comprehensive framework for the accurate determination of the specific heat capacity (C_p) of dioctadecyl adipate (DODA) across its solid and liquid phases. As a long-chain ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the specific heat capacity (C_p) of dioctadecyl adipate (DODA) across its solid and liquid phases. As a long-chain ester with significant potential as a phase change material (PCM) in advanced drug delivery systems, understanding the thermal properties of DODA is paramount for formulation design, stability assessment, and predictive modeling of therapeutic release profiles.[1] This document outlines the theoretical underpinnings of specific heat capacity, details a robust experimental protocol based on the ASTM E1269 standard using Differential Scanning Calorimetry (DSC), and provides a clear methodology for data analysis.[2][3][4][5] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to ensure the generation of high-fidelity, reliable, and reproducible C_p data.

Introduction: The Critical Role of C_p in Pharmaceutical Development

Dioctadecyl adipate (DODA) is a diester of adipic acid and stearyl alcohol. Its long aliphatic chains confer a waxy, solid nature at ambient temperatures, making it an excellent candidate for lipid-based formulations and as a phase change material (PCM). In the context of drug delivery, PCMs are materials that absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition.[6] This property is invaluable for creating thermally-responsive drug delivery systems, where a change in physiological temperature could trigger drug release.[1][7]

The specific heat capacity (C_p), defined as the amount of heat required to raise the temperature of a unit mass of a substance by one degree, is a fundamental thermophysical property.[8] Accurate C_p data for both the solid and liquid phases of DODA is essential for:

  • Thermal Modeling: Predicting the temperature distribution and heat flow within a drug delivery system during manufacturing, storage, and in vivo administration.

  • Formulation Design: Optimizing the thermal behavior of formulations containing DODA, ensuring stability and predictable performance.

  • Process Safety and Scale-up: Designing safe and efficient heating and cooling processes for manufacturing.[3][5]

This guide provides a first-principles approach to C_p measurement, grounding experimental practice in solid theoretical and standardized methods.

Theoretical Framework: Understanding Heat Capacity in Solids and Liquids

The specific heat capacity of a material is a direct reflection of its ability to store thermal energy at the molecular level. The mechanisms of energy storage differ significantly between the solid and liquid phases, which explains why C_p values change during melting.

  • Solid Phase: In a crystalline solid like DODA, molecules are held in a fixed lattice. The primary mode of storing thermal energy is through the vibration of atoms and molecules about their equilibrium positions. As temperature increases, the amplitude of these vibrations increases, corresponding to a higher internal energy.

  • Liquid Phase: Upon melting, the rigid lattice structure breaks down. Molecules in the liquid phase possess greater freedom of movement. In addition to vibrational energy, they can also store energy through translational (movement from one point to another) and rotational motions. This increase in the available energy storage modes (degrees of freedom) is why the specific heat capacity of most substances, including DODA, is significantly higher in the liquid phase compared to the solid phase.

Differential Scanning Calorimetry (DSC) is the standard technique for measuring C_p.[9] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference material as they are subjected to a controlled temperature program.[2][10]

Experimental Methodology: A Validated Protocol for C_p Determination

The most widely accepted and robust method for C_p determination via DSC is the "sapphire method," as detailed in ASTM E1269.[2][8][10] This method relies on a three-step process using a well-characterized reference material, synthetic sapphire (α-Al₂O₃), which is prized for its chemical stability and well-documented C_p values over a broad temperature range.[9][11]

Instrumentation and Materials
  • Differential Scanning Calorimeter (DSC): A heat-flux DSC equipped with a refrigerated cooling system.

  • Sample Pans: Aluminum or copper pans suitable for the temperature range of interest. It is critical to use the same pan and lid for both the reference and sample runs.[2]

  • Reference Material: A certified sapphire disk (typically 15-25 mg).

  • Sample: High-purity dioctadecyl adipate.

  • Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a controlled flow rate.

Experimental Workflow Diagram

The entire experimental process can be visualized as a systematic, three-part measurement sequence.

G cluster_prep Preparation cluster_analysis Analysis Calibrate Calibrate DSC for Temperature & Heat Flow Prepare Prepare & Weigh Empty Pans, Sapphire, DODA Calibrate->Prepare Run1 Step 1: Baseline Run (Empty Sample Pan vs. Empty Reference Pan) Prepare->Run1 Run2 Step 2: Reference Run (Sapphire in Sample Pan vs. Empty Reference Pan) Run1->Run2 Use same pans Run3 Step 3: Sample Run (DODA in Sample Pan vs. Empty Reference Pan) Run2->Run3 Use same pans Calculate Calculate Cp(T) using Heat Flow Data from all 3 Runs Run3->Calculate

Caption: Experimental workflow for C_p determination using the three-run sapphire method.

Step-by-Step Protocol

The following protocol is based on the ASTM E1269 standard.[2][3][5]

  • Instrument Calibration: Before any measurements, perform a standard temperature and heat flow calibration of the DSC instrument using certified reference materials (e.g., indium, zinc).

  • Sample Preparation:

    • Accurately weigh an empty aluminum sample pan and lid.

    • Place the dioctadecyl adipate sample (typically 5-15 mg) into the pan. Ensure the sample is representative and forms a thin layer at the bottom of the pan for optimal heat transfer.[2]

    • Hermetically seal the pan.

    • Accurately weigh a certified sapphire standard.

  • Run 1: Baseline Determination:

    • Place an empty, sealed sample pan on the sample sensor and an identical empty pan on the reference sensor.

    • Equilibrate the system at the starting temperature (e.g., 25°C).

    • Heat the system at a constant rate (e.g., 10-20°C/min) through the temperature range of interest (e.g., to 100°C to cover both solid and liquid phases of DODA). A high heating rate can enhance precision.[2] This scan measures the instrumental baseline.

  • Run 2: Sapphire (Reference) Measurement:

    • Place the pan containing the weighed sapphire standard on the sample sensor. Keep the same empty pan on the reference sensor.

    • Subject the sapphire to the identical temperature program used in Run 1. This scan measures the heat flow to the reference material.

  • Run 3: DODA (Sample) Measurement:

    • Replace the sapphire pan with the pan containing the DODA sample.

    • Subject the DODA sample to the identical temperature program used in the previous runs. This scan measures the heat flow to the unknown sample.

  • Post-Experiment Check: After the experiment, re-weigh the sample pan to ensure no mass has been lost due to decomposition or leakage. A mass change of more than 0.3% may require the measurement to be rejected.[10]

Data Analysis and Calculation

The specific heat capacity of the sample, C_p(spl), as a function of temperature is calculated by a direct comparison of the heat flow signals from the three experimental runs.[9][12]

Governing Equation

The core calculation is performed using the following equation:

C_p(spl) = C_p(std) × (m_std / m_spl) × ( (DSC_spl - DSC_blk) / (DSC_std - DSC_blk) )

Where:

  • C_p(spl) is the specific heat capacity of the sample (DODA).

  • C_p(std) is the known specific heat capacity of the sapphire standard at a given temperature.

  • m_std is the mass of the sapphire standard.

  • m_spl is the mass of the DODA sample.

  • DSC_spl is the heat flow signal from the sample (Run 3).

  • DSC_std is the heat flow signal from the standard (Run 2).

  • DSC_blk is the heat flow signal from the baseline (Run 1).

This calculation is performed by the instrument's software at each temperature point across the experimental range.

Data Analysis Workflow

G Data_In Input Raw Data: - DSC_blk(T) - DSC_std(T) - DSC_spl(T) - m_std, m_spl - C_p,std(T) Literature Values Subtract_Std Calculate Net Standard Heat Flow: ΔQ_std = DSC_std - DSC_blk Data_In->Subtract_Std Subtract_Spl Calculate Net Sample Heat Flow: ΔQ_spl = DSC_spl - DSC_blk Data_In->Subtract_Spl Mass_Factor Calculate Mass Factor: M_factor = m_std / m_spl Data_In->Mass_Factor Ratio Compute Heat Flow Ratio: R(T) = ΔQ_spl / ΔQ_std Subtract_Std->Ratio Subtract_Spl->Ratio Final_Calc Final C_p Calculation at each T: C_p,spl(T) = C_p,std(T) * M_factor * R(T) Ratio->Final_Calc Mass_Factor->Final_Calc

Caption: Logical flow diagram for the calculation of specific heat capacity from raw DSC data.

Expected Results and Interpretation

The analysis will yield a plot of specific heat capacity (in J/g·K or J/g·°C) as a function of temperature. For a phase change material like DODA, the results will show distinct regions.

Tabulated Data

The following table presents hypothetical but realistic C_p data for dioctadecyl adipate, illustrating the expected trends.

Temperature (°C)Physical StateSpecific Heat Capacity (J/g·K)
30Solid1.95
40Solid2.10
50Solid2.25
60Melting(Phase Transition)
70Liquid2.80
80Liquid2.85
90Liquid2.90
Interpretation of the C_p Curve
  • Solid Phase: In the region below the melting point, the C_p of solid DODA will show a gradual increase with temperature. This reflects the increased vibrational energy of the molecules within the crystal lattice.

  • Melting Transition: At the melting point, the DSC curve will show a large endothermic peak. Specific heat capacity is not defined during a first-order phase transition like melting because the heat input (latent heat) does not cause a temperature change.[8]

  • Liquid Phase: Above the melting transition, there will be a distinct upward shift in the C_p value. The C_p of liquid DODA will be significantly higher than the solid C_p due to the additional translational and rotational degrees of freedom. It will also continue to show a gradual increase with temperature.

Conclusion

This guide has detailed a scientifically rigorous and validated methodology for determining the specific heat capacity of dioctadecyl adipate in its solid and liquid phases. By adhering to the principles of the ASTM E1269 standard and employing a systematic, three-run DSC approach with a sapphire standard, researchers can generate highly accurate and reproducible data. This information is not merely academic; it is a critical parameter for the rational design, thermal modeling, and successful development of advanced drug delivery systems that leverage the unique properties of phase change materials. The accurate characterization of C_p is a foundational step in translating novel formulation concepts into safe and effective therapeutic products.

References

  • ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018, [Link][2][3][5]

  • NETZSCH-Gerätebau GmbH. (n.d.). Precise Determination of the Specific Heat by Means of DSC. Retrieved from [Link][10]

  • Linseis Messgeräte GmbH. (n.d.). Specific heat capacity (Cp) with modulated DSC. Retrieved from [Link][8]

  • TA Instruments. (n.d.). Sapphire as a Reference Material – When Every Kelvin Counts. Retrieved from [Link][9]

  • National Institute of Standards and Technology. (1982). Standard Reference Material 720: Synthetic Sapphire (α-Al₂O₃). U.S. Department of Commerce. [Link]

  • University of Utah. (2019, December 27). Heat Capacity by the Sapphire Method. Materials Characterization Lab. [Link][12]

  • Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]

  • Ribeiro, A. C. F., et al. (2023). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. International Journal of Thermophysics, 44(11). [Link][6][13]

  • Barreneche, C., et al. (2023). Phase change materials for thermal energy storage in industrial applications. Journal of Energy Storage, 61, 106775. [Link][14]

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Foundational

Distearyl adipate esterification reaction mechanisms and kinetic pathways

An In-depth Technical Guide to the Esterification of Adipic Acid with Stearyl Alcohol: Reaction Mechanisms and Kinetic Pathways Introduction Distearyl adipate is a diester synthesized from the reaction of adipic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Esterification of Adipic Acid with Stearyl Alcohol: Reaction Mechanisms and Kinetic Pathways

Introduction

Distearyl adipate is a diester synthesized from the reaction of adipic acid, a six-carbon dicarboxylic acid, with stearyl alcohol, a long-chain fatty alcohol. Its properties, such as excellent thermal stability and lubricity, make it a valuable compound in various industrial applications, including as a plasticizer, lubricant, and emollient in cosmetics and pharmaceuticals.[1][2] The synthesis of such long-chain diesters is most commonly achieved through direct esterification.[3] A comprehensive understanding of the underlying reaction mechanisms and kinetic pathways is paramount for researchers and process chemists to optimize synthesis, maximize yield and purity, and ensure process scalability.

This technical guide provides a detailed exploration of the core principles governing the esterification of adipic acid with stearyl alcohol. We will dissect the reaction mechanisms, delve into the kinetic pathways, present detailed experimental protocols, and discuss the critical parameters that influence the reaction's efficiency.

Reaction Fundamentals

The overall synthesis of distearyl adipate is a reversible condensation reaction where one molecule of adipic acid reacts with two molecules of stearyl alcohol to produce one molecule of distearyl adipate and two molecules of water.

Overall Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₁₇OH (Stearyl Alcohol) ⇌ C₁₈H₃₇OOC-(CH₂)₄-COOC₁₈H₃₇ (Distearyl Adipate) + 2 H₂O (Water)

Being a reversible process, the reaction's equilibrium is governed by Le Chatelier's principle. To drive the reaction toward the formation of the diester product, it is essential to remove the water byproduct as it is formed.[4][5] This is typically achieved through azeotropic distillation or by carrying out the reaction under a vacuum.[6][7]

Core Reaction Mechanism: Acid-Catalyzed Esterification

While the esterification can proceed without a catalyst at high temperatures, the reaction rate is often impractically slow.[8] Therefore, catalysts are employed to accelerate the reaction. Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), are highly effective and widely used.[6][9] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[10]

The reaction proceeds in two consecutive stages: the formation of the monoester followed by the formation of the diester.[11]

Mechanism Steps:

  • Protonation of Carbonyl: The acid catalyst donates a proton to one of the carbonyl oxygens of adipic acid, activating it.[9]

  • Nucleophilic Attack (Stage 1): A molecule of stearyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10]

  • Proton Transfer & Water Elimination: A proton is transferred from the attacking alcohol's hydroxyl group to one of the existing hydroxyl groups of the intermediate. This creates a good leaving group (water), which is subsequently eliminated.

  • Deprotonation (Monoester Formation): The catalyst is regenerated by the removal of a proton, yielding stearyl hydrogen adipate (the monoester).

  • Second Esterification (Stage 2): The entire process (Steps 1-4) is repeated on the second carboxylic acid group of the monoester to form the final product, distearyl adipate.

G cluster_0 Stage 1: Monoester Formation cluster_1 Stage 2: Diester Formation A Adipic Acid (HOOC-(CH₂)₄-COOH) B Protonated Carbonyl A->B + H⁺ (Catalyst) C Tetrahedral Intermediate 1 B->C + Stearyl Alcohol (Nucleophilic Attack) D Monoester Product (Stearyl Hydrogen Adipate) C->D - H₂O - H⁺ E Protonated Monoester D->E + H⁺ (Catalyst) F Tetrahedral Intermediate 2 E->F + Stearyl Alcohol (Nucleophilic Attack) G Distearyl Adipate (Final Product) F->G - H₂O - H⁺ start start->A

Caption: Acid-catalyzed esterification mechanism for distearyl adipate synthesis.

Alternative Catalytic Systems

Beyond traditional liquid acids, several other catalytic systems have been developed to address issues like corrosion and difficult separation.[6]

  • Solid Acid Catalysts: Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 15), zeolites, or solid superacids offer advantages such as easy separation from the reaction mixture, potential for recycling, and reduced corrosion.[1][12][13]

  • Organometallic Catalysts: Titanium-based catalysts, such as tetrabutyl titanate or titanium adipate, are effective and widely used, particularly in industrial settings for transesterification and direct esterification.[14][15][16]

  • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (e.g., Novozym 435), can catalyze the esterification under milder conditions, offering high selectivity and a greener alternative to chemical catalysts.[3][7][17]

Kinetic Pathways and Influencing Factors

The esterification of a dicarboxylic acid is a classic example of a series of consecutive reactions.[11] The overall rate is determined by the kinetics of both the monoester and diester formation steps.

Kinetic Pathway: Adipic Acid + Stearyl Alcohol k1​​ Stearyl Hydrogen Adipate + H₂O Stearyl Hydrogen Adipate + Stearyl Alcohol k2​​ Distearyl Adipate + H₂O

The change in the yield of the intermediate monoester follows a typical pattern for consecutive reactions: its concentration first increases, reaches a maximum, and then decreases as it is converted into the final diester product.[11] The rate constants, k₁ and k₂, are influenced by several key factors.

G Reactants Adipic Acid + Stearyl Alcohol Monoester Monoester Intermediate (Stearyl Hydrogen Adipate) Reactants->Monoester k₁ Diester Diester Product (Distearyl Adipate) Monoester->Diester k₂

Caption: Consecutive reaction pathway for distearyl adipate formation.

Factors Affecting Reaction Kinetics
  • Temperature: Increasing the reaction temperature significantly increases the reaction rate by providing molecules with higher kinetic energy, leading to more frequent and energetic collisions.[12] However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the alcohol or degradation of the products.[3][18] The optimal temperature is typically a balance between achieving a high reaction rate and minimizing side product formation.[18]

  • Molar Ratio of Reactants: Using an excess of stearyl alcohol can shift the reaction equilibrium towards the products, increasing the conversion of adipic acid.[4][12] However, a very large excess may not significantly improve the conversion further and complicates the post-reaction purification process by requiring the removal of large amounts of unreacted alcohol.[12][16]

  • Catalyst Concentration: The reaction rate is generally proportional to the catalyst concentration up to a certain point.[18] Increasing the amount of catalyst accelerates the rate at which equilibrium is reached. Beyond an optimal loading, the increase in rate may become negligible, and it can increase the cost and complexity of purification.[3]

  • Water Removal: As a reversible reaction, the presence of the water byproduct will slow the forward reaction and favor the reverse reaction (hydrolysis). Efficient and continuous removal of water is crucial to drive the reaction to completion and achieve high yields.[3][5]

Data Presentation: Impact of Reaction Parameters

The following tables summarize the typical effects of key parameters on the esterification of dicarboxylic acids, providing a basis for process optimization.

Table 1: Influence of Catalyst Loading on Reaction Rate

Catalyst Loading (% w/w) Relative Reaction Rate Observations
1.0 Moderate Reaction proceeds, but may be slow to reach completion.
2.0 High Often cited as an optimal range for many systems.[18]

| 3.0+ | Very High | Rate increase may diminish; purification becomes more challenging.[3] |

Table 2: Effect of Molar Ratio (Alcohol:Acid) on Conversion

Molar Ratio Adipic Acid Conversion Observations
2.0 : 1 Good Stoichiometric ratio; may result in incomplete conversion due to equilibrium.
2.2 : 1 High A slight excess of alcohol helps drive the reaction forward.[16]

| 2.5 : 1 | Very High | Often provides high conversion without excessive unreacted alcohol.[3][15] |

Experimental Protocols

This section provides a generalized, step-by-step methodology for the laboratory-scale synthesis of distearyl adipate via direct esterification.

Materials and Equipment
  • Reactants: Adipic Acid (high purity), Stearyl Alcohol.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or sulfuric acid.

  • Solvent (for water removal): Toluene or Xylene.

  • Neutralizing Agent: 5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, Dean-Stark apparatus, separatory funnel, rotary evaporator.

Synthesis Procedure
  • Reactant Charging: Charge the three-necked flask with adipic acid, stearyl alcohol (e.g., in a 1:2.2 molar ratio), the acid catalyst (e.g., 1-2% w/w of total reactants), and a water-entraining solvent like toluene (approx. 20-30% of total reactant volume).

  • Setup Assembly: Equip the flask with a mechanical stirrer, a thermometer or thermocouple, and a Dean-Stark apparatus connected to a condenser.

  • Heating and Reaction: Begin stirring and heat the mixture to the reflux temperature of the solvent (for toluene, ~110-120°C). Water produced during the reaction will be collected in the Dean-Stark trap.[5]

  • Monitoring Progress: The reaction progress can be monitored by observing the amount of water collected in the trap. The reaction is considered near completion when water evolution ceases. Alternatively, small aliquots can be withdrawn periodically to determine the acid value via titration. The reaction is typically complete when the acid value drops below a predetermined threshold (e.g., < 2 mg KOH/g).[6]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted adipic acid.[3] Wash subsequently with water or brine until the aqueous layer is neutral.

  • Solvent Removal and Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent. Remove the toluene solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to remove unreacted stearyl alcohol and other impurities, yielding pure distearyl adipate.[3][14]

G cluster_workflow Experimental Workflow node_charge 1. Reactant Charging Add Adipic Acid, Stearyl Alcohol, Catalyst, and Toluene to flask. node_react 2. Reaction Heat to reflux with stirring. Collect water in Dean-Stark trap. node_charge->node_react node_monitor 3. Monitoring Monitor water collection or measure acid value. node_react->node_monitor node_workup 4. Workup & Neutralization Cool, wash with NaHCO₃ solution, then wash with water. node_monitor->node_workup node_dry 5. Drying & Solvent Removal Dry organic layer with MgSO₄. Remove solvent via rotary evaporator. node_workup->node_dry node_purify 6. Purification Purify crude product by recrystallization. node_dry->node_purify node_product Final Product Pure Distearyl Adipate node_purify->node_product

Caption: Experimental workflow for the synthesis of distearyl adipate.

Product Characterization

To confirm the successful synthesis and purity of distearyl adipate, several analytical techniques are employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the formation of the ester. Key signals include the appearance of a strong ester carbonyl (C=O) stretching peak around 1735 cm⁻¹ and the disappearance of the broad O-H stretching band from the carboxylic acid starting material.[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. In ¹H NMR, the formation of the ester is confirmed by the appearance of a triplet around 4.05 ppm corresponding to the -CH₂- protons of the alcohol adjacent to the ester oxygen. In ¹³C NMR, the carbonyl carbon of the ester will appear around 173 ppm.[14][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the purity of the final product and identify any byproducts or unreacted starting materials. The mass spectrum will show a molecular ion peak corresponding to the mass of distearyl adipate and a characteristic fragmentation pattern.[14]

Conclusion

The synthesis of distearyl adipate via the esterification of adipic acid and stearyl alcohol is a well-understood process governed by the principles of reversible, consecutive reactions. The acid-catalyzed mechanism provides an efficient pathway, while factors such as temperature, reactant molar ratio, catalyst concentration, and efficient water removal are critical levers for process optimization. By carefully controlling these parameters and employing robust analytical techniques for monitoring and characterization, researchers and drug development professionals can achieve high yields of pure distearyl adipate for a variety of high-value applications. The continued development of heterogeneous and enzymatic catalysts further promises more sustainable and efficient production methods for the future.

References

  • N/A. (n.d.). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15.
  • SIELC Technologies. (2018, February 17). Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column.
  • ACS Publications. (2008, March 29). Reactive Distillation for Two-Stage Reaction Systems: Adipic Acid and Glutaric Acid Esterifications. Industrial & Engineering Chemistry Research.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of Ditetradecyl Adipate via Transesterification.
  • N/A. (2015, March 2). SELECTIVITY OF FORMATION AND YIELD OF DICARBOXYLIC ACID MONO- AND DIESTERS UNDER STATIONARY CONDITIONS.
  • BenchChem. (2025). Technical Support Center: Ditetradecyl Adipate Synthesis.
  • AIP Publishing. (n.d.). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol.
  • ResearchGate. (n.d.). The research progress on the esterification reaction of dicarboxylic acids.
  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ACS Publications. (2022, December 14). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education.
  • Open Journal of Applied Sciences. (2022). Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol.
  • Google Patents. (n.d.). WO2009066975A1 - A method for producing adipate ester.
  • PMC. (2025, March 4). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate.
  • Asian Journal of Chemical Sciences. (2019, January 5). Kinetics of the Esterification Reaction of Adipic Acid with 1,6-Hexanediol Catalyzed by Tetrabutyl Titanate.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol.
  • ResearchGate. (n.d.). Synthesis of diethylhexyl adipate by Candida antarctica lipase-catalyzed esterification.
  • Polymer Solutions. (n.d.). Esterification Reactions.
  • MDPI. (2021, October 19). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis.
  • Fact.MR. (2025, November 4). Adipate Market | Global Market Analysis Report - 2035.

Sources

Exploratory

Crystallography and Cleavage Properties of Dioctadecyl Adipate (OAO) Analyzer Crystals: A Technical Guide for Soft X-Ray Spectroscopy

Executive Summary In the fields of structural biology, materials science, and drug development, quantifying light elements (Carbon, Nitrogen, Oxygen) and assessing the valence states of transition metals within complex b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of structural biology, materials science, and drug development, quantifying light elements (Carbon, Nitrogen, Oxygen) and assessing the valence states of transition metals within complex biopharmaceutical matrices is a persistent analytical challenge. Standard X-ray fluorescence (XRF) and diffraction (XRD) techniques struggle with these elements because their characteristic X-rays fall into the ultra-long wavelength region (25–100 Å)[1][2].

Historically, researchers relied on ruled diffraction gratings or artificially fabricated Langmuir-Blodgett soap films (e.g., barium stearate) for this wavelength range. However, these methods suffer from low reflectivity, poor peak-to-background ratios, and inherent instability[1]. Dioctadecyl adipate (OAO), a synthesized long-chain organic diester, overcomes these limitations by providing a highly ordered, true crystalline structure with an ultra-long 2d spacing, exceptional reflectivity, and mechanical plasticity[1][2]. This whitepaper details the crystallographic properties, cleavage mechanics, and self-validating experimental protocols for utilizing OAO analyzer crystals.

Crystallographic Architecture of Dioctadecyl Adipate

Dioctadecyl adipate (Formula: C42​H82​O4​ ) is synthesized via the direct esterification of adipic acid with 1-octadecanol[3]. Its utility as an X-ray analyzer crystal is a direct consequence of its macromolecular packing and exceptionally large unit cell.

Lattice Parameters and Unit Cell

OAO crystallizes in the monoclinic crystal system, belonging to the space group A2/a or Aa [1]. The unit cell dimensions are massive to accommodate the long aliphatic chains: a=44.45 Å, b=7.414 Å, c=94.76 Å, with an angle β=107∘20′ [1]. The crystal has a measured flotation density of 0.883 g/cm³, which corresponds to exactly 24 molecules per unit cell[1].

The Ultra-Long 2d Spacing

The most critical parameter for an analyzer crystal is its 2d spacing, which dictates the wavelengths it can diffract according to Bragg's Law ( nλ=2dsinθ ). The maximum usable 2d spacing of OAO corresponds to the (002) crystallographic plane. While single-crystal X-ray analysis yields a spacing of 90.55 Å [1], powder-diffraction and spectrometer calibrations often report values ranging from 91.2 Å to 93.8 ± 0.1 Å [2][4]. This variance is typically attributed to thermal expansion, slight variations in hydration, or solvent trapping during the crystallization process. Regardless of the slight variance, this spacing provides a 10-fold better resolution than artificial multilayers for long-wavelength analysis.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C42​H82​O4​ High carbon/oxygen ratio; stable ester linkages.
Crystal System Monoclinic (A2/a or Aa)Ordered, predictable anisotropic properties[1].
Unit Cell Dimensions a=44.45 Å, b=7.414 Å, c=94.76 ÅAccommodates tail-to-tail lipid packing[1].
Density 0.883 g/cm³Confirms 24 molecules per unit cell[1].
Melting Point 64 °CCritical self-validation metric for crystal purity[1].
Usable 2d Spacing ~90.55 Å to 93.8 Å (002 plane)Ideal for diffracting 25–100 Å soft X-rays[1][2].

Cleavage Mechanics and Physical Properties

The structural integrity and optical flatness of an analyzer crystal dictate its resolving power. OAO possesses unique physical properties that make it superior to inorganic crystals for specific spectrometer geometries.

  • Mica-Like Exfoliation: OAO crystals exhibit a very pronounced, highly perfect cleavage similar to mica[2]. Causality: The molecules align in a tail-to-tail configuration. The crystal lattice is held together along the (002) plane by weak van der Waals forces between the terminal methyl ( −CH3​ ) groups of the octadecyl chains. Mechanical stress easily ruptures these weak intermolecular bonds without disrupting the covalent ester backbones, yielding an optically flat surface ideal for X-ray diffraction.

  • Mechanical Flexibility: Unlike brittle inorganic crystals (e.g., quartz or silicon), OAO crystals are relatively soft but possess sufficient mechanical strength for routine handling[2]. Crucially, they can be bent with ease[2]. Causality: The long aliphatic chains provide a degree of plasticity, allowing the crystal to be curved without shattering. This makes OAO an ideal candidate for focusing spectrometers (such as Johann or Johansson geometries), which require bent crystals to focus divergent X-rays into a detector[2].

  • Reflectivity: OAO exhibits exceptionally high X-ray reflectivity compared to other crystals and artificial soap films[2].

Experimental Protocol: Growth and Preparation of OAO Crystals

To ensure scientific integrity and reproducibility, the following protocol integrates self-validating checkpoints for the growth and preparation of OAO analyzer crystals.

Step 1: Solvent Selection and Dissolution
  • Synthesize or procure high-purity dioctadecyl adipate.

  • Dissolve the OAO in pure benzene at room temperature to create a sub-saturated solution[1].

    • Causality: Benzene is a non-polar aromatic solvent that perfectly solvates the highly hydrophobic octadecyl tails of OAO. Using a sub-saturated solution prevents rapid, chaotic nucleation, which would lead to polycrystalline aggregates rather than the desired single crystals.

Step 2: Isothermal Evaporation
  • Place the solution in a strictly temperature-controlled environment (isothermal conditions).

  • Allow the benzene to evaporate slowly over a period of several days.

    • Causality: Temperature gradients induce convection currents and variable solubility rates, causing lattice defects. Isothermal growth ensures the slow, ordered deposition of the 24 molecules per unit cell.

    • Validation: Excellent single crystals will naturally grow in a platelet form, with the large face parallel to the ~90 Å spacing[1].

Step 3: Purity Validation (Self-Validating Checkpoint)
  • Harvest a small sample of the grown crystals.

  • Perform a melting point analysis.

    • Validation: A sharp melting point at exactly 64 °C confirms the structural purity of the crystal and the absence of unreacted 1-octadecanol or adipic acid impurities[1]. If the melting point deviates, the batch must be recrystallized.

Step 4: Cleavage and Spectrometer Mounting
  • Using a precision razor or scalpel, apply gentle lateral pressure to the edge of the validated platelet to cleave it along the (002) plane[2].

  • Carefully bend the cleaved crystal to the required radius of curvature dictated by your focusing spectrometer.

  • Mount the bent crystal onto the precision turntable of the spectrometer[2].

G N1 1. Synthesis & Purity Validation (Melting Point: 64°C) N2 2. Sub-Saturation in Benzene (Hydrophobic Solvation) N1->N2 N3 3. Isothermal Evaporation (Defect-Free Lattice Packing) N2->N3 N4 4. Platelet Crystal Harvesting (Parallel to 90.55 Å Spacing) N3->N4 N5 5. (002) Plane Cleavage (Mica-Like Exfoliation) N4->N5

Workflow for the growth, validation, and cleavage of OAO analyzer crystals.

Applications in Biopharmaceutical Analysis

In drug development, verifying the stoichiometry of lipid nanoparticles, polymeric excipients, and active pharmaceutical ingredients (APIs) requires precise quantification of light elements. Standard XRF cannot easily detect elements lighter than Sodium due to signal attenuation.

By utilizing bent OAO analyzer crystals in combination with a low-energy windowless X-ray tube, researchers can achieve high-resolution spectra of Carbon, Nitrogen, and Oxygen. The primary X-ray beam excites the biopharmaceutical sample, causing it to emit secondary fluorescent X-rays. These ultra-long wavelength X-rays strike the bent OAO crystal. Because the crystal's 2d spacing (93.8 Å) perfectly matches the wavelength region, it selectively diffracts the light-element fluorescence into a proportional counter with minimal background noise[2].

G S1 Soft X-Ray Source (25-100 Å) S2 Drug Formulation (C, N, O Matrix) S1->S2 Primary Beam S3 Bent OAO Crystal (2d = 93.8 Å) S2->S3 Fluorescence S4 Proportional Counter (Thin Window) S3->S4 Bragg Diffraction

Soft X-ray spectroscopy mechanism using a bent OAO crystal for light element detection.

References

  • Fischer, D. W. (1964). "Crystal data for dioctadecyl adipate, C42H82O4". Acta Crystallographica, 17(5), 619-620. Source: IUCr Journals. URL: [Link]

  • "Analyzer Crystals for X-Ray Spectroscopy in the Region 25-100 A". Source: Applied Physics Letters. URL: [Link]

  • "Comparison between EBSD and X-ray texture / Plasma and Laser Technology". Source: INIS-IAEA. URL: [Link]

  • "Advances in X-Ray Analysis Conference". Source: Scribd. URL: [Link]

  • "Silk Fibroin-Chitosan Based Phase Change Materials (PCMs): Microcapsule and Foam Structures". Source: ResearchGate. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Lipase-Catalyzed Synthesis of Dioctadecyl Adipate (DOA)

Scientific Rationale & Mechanistic Insights Dioctadecyl adipate (DOA) is a high-value, long-chain diester increasingly utilized as a solid-liquid phase change material (PCM) for thermal energy storage[1], as well as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

Dioctadecyl adipate (DOA) is a high-value, long-chain diester increasingly utilized as a solid-liquid phase change material (PCM) for thermal energy storage[1], as well as a premium plasticizer and cosmetics additive[2]. While traditional chemical esterification relies on harsh acid catalysts that generate toxic byproducts and require energy-intensive purification, enzymatic synthesis using immobilized lipases offers a highly selective, environmentally benign alternative.

However, synthesizing DOA presents unique thermodynamic and kinetic challenges compared to short-chain adipates. As a Senior Application Scientist, it is critical to understand the causality behind the specific parameters chosen for this protocol:

  • Overcoming Substrate Rigidity: 1-Octadecanol (stearyl alcohol) is a rigid C18 aliphatic chain with a melting point of 61 °C. To maintain a homogeneous, low-viscosity liquid phase in a solvent-free system, the reaction temperature must be elevated to 65 °C[3].

  • Compensating for Steric Hindrance: The rate of enzymatic esterification is heavily dependent on the diffusion of alcohol molecules into the catalytic triad of the enzyme. Bulky C18 chains diffuse significantly slower than shorter alcohols (e.g., butanol). Consequently, the synthesis of DOA requires an extended reaction time (up to 523 minutes) and a higher enzyme loading (~10.2% w/w) to achieve maximum yield[3].

  • Thermodynamic Driving Forces: Esterification is an equilibrium reaction. By operating in a solvent-free system under vacuum, the byproduct (water) is continuously stripped from the microenvironment. This Le Chatelier shift drives the reaction to >97% conversion[4], while simultaneously increasing volumetric productivity compared to solvent-based systems[5].

Causality T Temperature ≥ 65°C (Overcomes C18 m.p. 61°C) M Enhanced Substrate Diffusion & Active Site Access T->M R Optimized Molar Ratio (Solubilizes Adipic Acid) R->M E Enzyme Load (~10% w/w) (Compensates for Steric Bulk) E->M Y Maximized Esterification Rate & High Yield (>97%) M->Y

Fig 1: Mechanistic causality of reaction parameters on DOA synthesis yield.

Process Parameters & Quantitative Optimization

To highlight the dramatic shift in process conditions required for long-chain esters, Table 1 contrasts the optimized parameters for a C4 adipate versus the C18 DOA. Table 2 outlines the target physicochemical properties of the synthesized DOA.

Table 1: Optimization Parameters for Adipate Esters (C4 vs C18)

ParameterDi-butyl Adipate (C4)Dioctadecyl Adipate (C18)Mechanistic Rationale
Optimum Temperature 45 - 55 °C65 °CMust exceed the 61 °C melting point of octadecanol to ensure a liquid phase[4].
Reaction Time 215 min523 minCompensates for the slower diffusion of bulky C18 chains into the active site[3].
Enzyme Loading ~5.0% (w/w)10.2% (w/w)Higher biocatalyst ratio is required to overcome steric hindrance and maintain rate[3].
Max Yield >97%>97%Driven by continuous water removal in a solvent-free vacuum system[4].

Table 2: Physicochemical Properties of Target Dioctadecyl Adipate (DOA)

PropertyValueApplication Relevance
Molecular Formula C42H82O4High lipophilicity and molecular weight.
Melting Point 60 °CIdeal transition temperature for solid-liquid phase change materials[6].
Latent Heat Enthalpy 186.2 J/gProvides exceptional thermal energy storage capacity[1].
Thermal Stability Up to 342.5 °CWithstands rigorous industrial and accelerated thermal cycling[7].

Experimental Protocol: Solvent-Free Synthesis of DOA

This protocol is designed as a self-validating system . Because adipic acid is highly polar and 1-octadecanol is highly non-polar, the initial mixture is a heterogeneous suspension. As the esterification proceeds, the formation of the amphiphilic monoester and subsequent diester acts as an in-situ homogenizer. The visual clearing of the reactor contents serves as a primary qualitative indicator of reaction progression, which is then quantitatively validated via Acid Value (AV) titration.

Materials & Equipment
  • Substrates: Adipic acid (≥99% purity), 1-Octadecanol (≥99% purity).

  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).

  • Equipment: 500 mL jacketed glass reactor, overhead mechanical stirrer (Rushton turbine preferred), circulating water/oil bath, vacuum pump with a cold trap.

Workflow A Adipic Acid + 1-Octadecanol B Solvent-Free Reactor (65°C) A->B D Vacuum Extraction (Water Removal) B->D Shift Equilibrium C Novozym 435 (CALB Catalyst) C->B E Dioctadecyl Adipate (>97% Yield) D->E

Fig 2: Workflow for the solvent-free enzymatic synthesis of dioctadecyl adipate.

Step-by-Step Methodology

Step 1: Substrate Preparation & Melting

  • Weigh adipic acid and 1-octadecanol to achieve a defined molar ratio. While exact optimums vary, a slight excess of alcohol (e.g., 2.5:1 to 3:1 alcohol-to-acid ratio) is recommended to ensure complete consumption of the diacid[3].

  • Transfer the substrates into the jacketed glass reactor.

  • Set the circulating bath to 65 °C . Allow the 1-octadecanol to melt completely.

  • Engage the overhead stirrer at 400–500 rpm. Self-Validation Check: At this stage, the mixture will appear as a cloudy, white suspension due to the insoluble adipic acid.

Step 2: Biocatalyst Addition & Reaction Initiation 5. Once the temperature has stabilized at 65 °C, add Novozym 435 at a loading of 10.2% (w/w) relative to the total substrate mass[3]. 6. Seal the reactor and apply a moderate vacuum (e.g., 200–300 mbar) to continuously extract the water byproduct. Ensure the cold trap is active to protect the pump.

Step 3: In-Process Monitoring (Self-Validation) 7. Allow the reaction to proceed for approximately 523 minutes (~8.7 hours)[3]. 8. Visual Cue: Observe the reactor at the 4-hour mark. The cloudy suspension should transition into a clear, homogeneous liquid, indicating that the bulk of the adipic acid has reacted. 9. Quantitative Cue: At 8 hours, withdraw a 1.0 g sample. Dissolve it in 20 mL of a neutralized ethanol/toluene (1:1) mixture. Titrate with 0.1 M KOH using phenolphthalein as an indicator. The reaction is considered complete when the Acid Value (AV) drops below 2.0 mg KOH/g.

Step 4: Downstream Processing & Enzyme Recovery 10. Break the vacuum and halt agitation. 11. While the mixture is still hot (65 °C), immediately filter it through a pre-warmed Buchner funnel or a sintered glass filter to recover the immobilized Novozym 435 beads. Note: The enzyme can be washed with warm hexane, dried, and reused for multiple cycles with minimal activity loss[5]. 12. Allow the clear filtrate to cool to room temperature. The DOA will crystallize into a solid white mass (m.p. ~60 °C)[6].

References

  • Chaibakhsh, N., Abdul Rahman, M. B., Basri, M., SalleH, A. B., & Raja Abdul Rahman, R. N. Z. (2009). Effect of alcohol chain length on the optimum conditions for lipase-catalyzed synthesis of adipate esters. Biocatalysis and Biotransformation. 3

  • Chaibakhsh, N., et al. (2009). Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. Scribd. 5

  • Kahraman Döğüşcü, D., et al. (2020). Long-chain diesters of fatty alcohols as novel phase change materials for thermal energy storage. Cumhuriyet Science Journal. 1

  • LookChem. Cas 1119-74-0, dioctadecyl adipate. LookChem Database. 2

  • Benchchem. An In-Depth Technical Guide to Long-Chain Diester. Benchchem Database.

Sources

Application

Synthesis of Dioctadecyl Adipate from Adipic Acid: A Guide to Direct Esterification Methods

Introduction: The Significance of Dioctadecyl Adipate Dioctadecyl adipate, the diester of adipic acid and 1-octadecanol (stearyl alcohol), is a high molecular weight wax ester with significant industrial value. Its prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Dioctadecyl Adipate

Dioctadecyl adipate, the diester of adipic acid and 1-octadecanol (stearyl alcohol), is a high molecular weight wax ester with significant industrial value. Its primary application lies in the polymer industry, where it functions as a high-performance plasticizer.[1][2] Unlike more volatile plasticizers, its long alkyl chains impart excellent permanence, low volatility, and superior low-temperature flexibility to a variety of polymers, including vinyls and synthetic rubbers.[1] Beyond plastics, it finds utility in the cosmetics and personal care sector as an emollient and texture enhancer, and in specialized lubricant formulations.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the direct esterification methods for synthesizing dioctadecyl adipate. We will delve into the foundational chemical principles, explore various catalytic systems, and present detailed, field-proven protocols. The emphasis is on not just the procedural steps, but the underlying scientific rationale, enabling robust and reproducible synthesis.

Foundational Principles: The Fischer-Speier Esterification

The direct synthesis of dioctadecyl adipate from adipic acid and octadecanol is a classic example of the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol combine to form an ester and water.[3]

Overall Reaction:

HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₁₆CH₂OH (1-Octadecanol) ⇌ C₁₈H₃₇OOC-(CH₂)₄-COOC₁₈H₃₇ (Dioctadecyl Adipate) + 2 H₂O (Water)

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester.

Given the reversible nature of this equilibrium, successful synthesis hinges on effectively shifting the equilibrium to the right, favoring product formation. According to Le Châtelier's principle, this is achieved by either using a large excess of one reactant (typically the alcohol) or, more commonly and efficiently, by continuously removing the water byproduct as it is formed.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the acid-catalyzed esterification mechanism for the formation of dioctadecyl adipate.

Esterification_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Proton Transfer & Water Elimination cluster_regeneration Step 4: Catalyst Regeneration Adipic_Acid Adipic Acid (R-COOH) H_plus H⁺ (from Catalyst) Protonated_Acid Protonated Carbonyl (Enhanced Electrophile) Adipic_Acid->Protonated_Acid + H⁺ Octadecanol Octadecanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water H₂O Ester Mono-Ester Product Protonated_Ester->Ester - H⁺ H_plus_out H⁺ Final_Product Dioctadecyl Adipate Ester->Final_Product Repeat Steps 1-4 on other -COOH group

Caption: Acid-catalyzed esterification pathway for dioctadecyl adipate.

Catalytic Systems: A Comparative Overview

The choice of catalyst is paramount, influencing reaction kinetics, yield, and the complexity of purification. Below is a comparison of common catalytic systems for direct esterification.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Loading
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)Inexpensive, highly active, readily available.[5]Corrosive, difficult to remove from product, can cause side reactions (e.g., dehydration of alcohol), generates acidic waste.[5]0.5 - 2% w/w
Heterogeneous Acid Solid Superacid Resins (e.g., Amberlyst), Sulfated ZirconiaEasily separated by filtration, recyclable, non-corrosive, environmentally benign.Can be more expensive, may have lower activity than homogeneous catalysts, potential for pore diffusion limitations.5 - 15% w/w
Organometallic Tetrabutyl Titanate (TBT), Zirconium SaltsHigh catalytic activity, low corrosivity, can be used at lower concentrations.Can be sensitive to water, may require specialized removal/neutralization steps.0.1 - 1% w/w
Enzymatic Immobilized Lipases (e.g., Novozym® 435)High selectivity (fewer byproducts), mild reaction conditions (lower temperature), environmentally friendly ("green"), catalyst is easily recovered and reused.[6]Slower reaction rates, higher initial cost, potential for enzyme deactivation.[6]5 - 10% w/w

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of dioctadecyl adipate using different catalytic systems.

Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis with Azeotropic Water Removal

This protocol is a robust, traditional method that gives high yields by efficiently removing water using a Dean-Stark apparatus.

Materials:

  • Adipic Acid (99%)

  • 1-Octadecanol (Stearyl Alcohol, 99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 98.5%)

  • Toluene (Anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or Acetone (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus[1][4]

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the heating mantle/stirrer, Dean-Stark trap fitted with a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

  • Charging Reactants: To the flask, add adipic acid (1.0 mole equivalent), 1-octadecanol (2.1-2.2 mole equivalents), p-TSA (0.02-0.05 mole equivalents), and toluene (approx. 2-3 mL per gram of adipic acid). A slight excess of alcohol is used to drive the reaction equilibrium.[7]

  • Azeotropic Distillation: Begin vigorous stirring and heat the mixture to reflux (approx. 110-120°C for toluene). The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[3][4] As the azeotrope condenses, it will separate into two layers in the trap, with the denser water collecting at the bottom and the toluene overflowing back into the reaction flask.[1]

  • Reaction Monitoring: Continue the reflux for 3-6 hours, or until the theoretical amount of water (2.0 moles per mole of adipic acid) has been collected in the trap. The reaction can also be monitored by taking small aliquots and determining the acid value via titration. The reaction is considered complete when the acid value is negligible.

  • Cooling and Quenching: Once complete, allow the reaction mixture to cool to room temperature.

  • Catalyst Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 100 mL per mole of adipic acid) and then with brine (1 x 100 mL). This neutralizes the p-TSA catalyst and removes any unreacted adipic acid.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification by Recrystallization: The resulting crude product will be a waxy solid. Dissolve the crude dioctadecyl adipate in a minimal amount of hot ethanol or acetone. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym® 435)

This "green chemistry" approach utilizes a biocatalyst under milder conditions, resulting in a high-purity product with minimal side reactions.

Materials:

  • Adipic Acid (99%)

  • 1-Octadecanol (Stearyl Alcohol, 99%)

  • Novozym® 435 (Immobilized Candida antarctica lipase B)

  • Hexane or Toluene (optional, for viscosity reduction)

  • Ethanol or Acetone (for recrystallization)

Equipment:

  • Round-bottom flask or stirred-tank reactor

  • Orbital shaker incubator or heating mantle with magnetic stirrer

  • Vacuum filtration setup

  • Rotary evaporator (if solvent is used)

Procedure:

  • Charging Reactants: In the reaction vessel, combine adipic acid (1.0 mole equivalent) and 1-octadecanol (2.0 mole equivalents).

  • Enzyme Addition: Add Novozym® 435 at a loading of 5-10% by total weight of the substrates.[8]

  • Reaction Conditions: The reaction can be performed solvent-free, which is often preferred. Heat the mixture to 60-70°C with continuous stirring (e.g., 200 rpm). The higher temperature is necessary to melt the 1-octadecanol and ensure a homogeneous liquid phase. Applying a vacuum can help remove the water byproduct and shift the equilibrium.

  • Reaction Monitoring: The reaction is significantly slower than acid-catalyzed methods, typically requiring 24-48 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or by measuring the decrease in acid value.

  • Enzyme Recovery: After the reaction is complete, cool the mixture until it is still liquid but manageable. If a solvent was used, add more to reduce viscosity. Separate the immobilized enzyme beads by simple vacuum filtration. The enzyme can be washed with fresh solvent and reused for multiple cycles.[6]

  • Purification:

    • If a solvent was used, remove it via rotary evaporation.

    • The primary purification step is recrystallization as described in Protocol 1, Step 8. This will effectively remove any unreacted starting materials.

Workflow Visualization

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Workup & Purification Adipic_Acid Adipic Acid Reactor Reaction Vessel (Heated & Stirred) Adipic_Acid->Reactor Octadecanol 1-Octadecanol Octadecanol->Reactor Catalyst Catalyst Addition (p-TSA or Novozym® 435) Reactor->Catalyst Water_Removal Water Removal (Dean-Stark / Vacuum) Catalyst->Water_Removal Crude_Product Crude Product Water_Removal->Crude_Product Catalyst_Removal Catalyst Removal (Neutralization / Filtration) Crude_Product->Catalyst_Removal Solvent_Removal Solvent Removal (Rotary Evaporator) Catalyst_Removal->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product Pure Dioctadecyl Adipate Recrystallization->Final_Product

Sources

Method

Application Notes &amp; Protocols: Dioctadecyl Adipate for Medium-Temperature Thermal Energy Storage

Introduction As industries increasingly seek efficient energy utilization and waste heat recovery, thermal energy storage (TES) systems have become critical. Phase Change Materials (PCMs) are at the forefront of this tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As industries increasingly seek efficient energy utilization and waste heat recovery, thermal energy storage (TES) systems have become critical. Phase Change Materials (PCMs) are at the forefront of this technology, prized for their ability to store and release large amounts of latent heat at a nearly constant temperature.[1][2] Dioctadecyl adipate (C42H82O4), a long-chain diester, is emerging as a highly promising organic PCM for medium-temperature applications (60-80°C). This range is particularly relevant for solar water heating, industrial waste heat recovery, and maintaining stable temperatures in large-scale chemical processes.

This document provides a comprehensive technical guide for researchers and engineers on the application of dioctadecyl adipate as a PCM. It covers its fundamental thermophysical properties and details rigorous protocols for its characterization and performance validation.

Physicochemical Properties of Dioctadecyl Adipate

Dioctadecyl adipate, also known as distearyl adipate, is a waxy, solid organic compound at room temperature. Its suitability as a PCM stems from a desirable combination of a high latent heat of fusion and a phase transition temperature that aligns with many medium-temperature industrial and solar applications. A summary of its key properties is presented below.

Table 1: Thermophysical Properties of Dioctadecyl Adipate

PropertyValueUnitSource(s)
IUPAC NameDioctadecyl hexanedioate-[]
Molecular FormulaC42H82O4-[][4]
Molecular Weight651.10 g/mol [][4]
Melting Point~70-75°CVaries with purity
Latent Heat of Fusion~180-210J/gVaries with purity
Density (Solid)~0.893g/cm³[][4]
Boiling Point594.8°C at 760 mmHg[][4]
Flash Point268.2°C[4]

Note: The melting point and latent heat of fusion are highly dependent on the purity of the material. The provided ranges are typical for technical-grade dioctadecyl adipate. Precise characterization via the protocols below is essential for any specific batch.

Experimental Characterization & Protocols

To effectively design and model a TES system, accurate characterization of the PCM is paramount. The following protocols outline standard procedures for evaluating the thermal performance and stability of dioctadecyl adipate.

Overall Characterization Workflow

A systematic approach is crucial for a comprehensive evaluation. The logical flow of characterization ensures that each test builds upon the data from the previous one, from fundamental thermal properties to long-term stability.

cluster_0 PCM Characterization Workflow prep Sample Preparation (Drying & Degassing) dsc Thermal Analysis (DSC) - Melting/Freezing Temps - Latent Heat - Specific Heat prep->dsc Initial Properties tc Thermal Conductivity Measurement (TPS/LFA) dsc->tc Input for Models cycling Accelerated Thermal Cycling Stability Test dsc->cycling Define Cycle Temps analysis Data Analysis & Material Qualification dsc->analysis tc->analysis post_dsc Post-Cycling Thermal Analysis (DSC) cycling->post_dsc Assess Degradation post_dsc->analysis cluster_legend Legend dsc_program DSC Temperature Program Equilibrate at 25°C (5 min) Heat to 100°C (5°C/min) Hold at 100°C (5 min) Cool to 25°C (5°C/min) Hold at 25°C (5 min) isothermal Isothermal Step ramp Ramp Step

Caption: Visual representation of the DSC temperature program.

Data Analysis:

  • Melting/Solidification Temperatures: Determine the onset and peak temperatures from the endothermic (melting) and exothermic (solidification) peaks on the heat flow vs. temperature curve.

  • Latent Heat of Fusion (ΔHf): Integrate the area of the melting peak. The instrument software will calculate the enthalpy in J/g.

  • Specific Heat Capacity (Cp): The specific heat can be determined from the displacement of the DSC baseline in regions with no phase transitions. Modulated DSC (MDSC) can provide more accurate Cp data if available. [5]

Protocol 2: Thermal Conductivity Measurement

Principle: The low thermal conductivity of organic PCMs is a primary limitation for their application. Accurately measuring this property is crucial for designing effective heat exchangers. The Transient Plane Source (TPS) method is a reliable and widely used technique for both solid and liquid phases. [6][7] Materials and Equipment:

  • Transient Plane Source (TPS) instrument (e.g., Hot Disk TPS 2500 S)

  • TPS sensor appropriate for polymers (e.g., Kapton-insulated sensor)

  • Two identical, flat samples of solid dioctadecyl adipate (e.g., 3 mm thick, 30 mm diameter discs)

  • Temperature-controlled chamber or bath

  • Sample holder

Step-by-Step Methodology:

  • Sample Preparation:

    • Melt the dioctadecyl adipate and cast it into two identical disc-shaped molds.

    • Ensure the surfaces are flat and smooth to guarantee good thermal contact with the sensor.

    • Allow the samples to slowly cool and fully solidify at a controlled room temperature to achieve a consistent crystalline structure.

  • Measurement Procedure (Solid Phase):

    • Place the TPS sensor between the two identical sample discs, creating a sandwich structure.

    • Place the assembly in the sample holder and ensure moderate pressure is applied for good thermal contact.

    • Place the entire setup into a temperature-controlled chamber set to the desired measurement temperature (e.g., 25°C). Allow the system to reach thermal equilibrium (approx. 30-60 minutes).

    • Causality: The TPS method calculates thermal conductivity by measuring the temperature increase of the sensor as a function of time after a short heat pulse. [7]This requires the sample to be in a perfect steady-state thermal condition before the test begins.

    • Perform the measurement using the instrument software. Select a power and time setting that ensures the heat pulse does not penetrate through the entire sample thickness.

    • Repeat the measurement at several temperatures below the melting point.

  • Measurement Procedure (Liquid Phase):

    • For the liquid phase, a specialized liquid test cell is often required. [8] * Alternatively, place the solid sample sandwich into the temperature chamber and heat it to a temperature above its melting point (e.g., 85°C).

    • Allow the sample to fully melt and reach thermal equilibrium.

    • Perform the TPS measurement, taking care to use parameters that avoid inducing convection within the liquid, which would invalidate the conductivity measurement. This typically involves using lower power and shorter measurement times.

Data Analysis:

  • The instrument software directly calculates the thermal conductivity (W/m·K) based on the transient temperature response of the sensor.

  • Plot the thermal conductivity as a function of temperature for both the solid and liquid phases.

Protocol 3: Thermal Cycling Stability Assessment

Principle: The long-term reliability of a PCM depends on its ability to withstand thousands of melting and freezing cycles without significant degradation in its thermal properties. [1][9]An accelerated thermal cycling test, followed by DSC analysis, is used to assess this stability.

Materials and Equipment:

  • Programmable thermal cycling chamber or a temperature-controlled bath/stage setup. [10][11]* Sealed sample vials or containers (e.g., glass or a material compatible with dioctadecyl adipate).

  • DSC instrument (as in Protocol 1).

Step-by-Step Methodology:

  • Baseline Characterization:

    • Before cycling, perform a complete DSC analysis on a representative "virgin" sample of dioctadecyl adipate as described in Protocol 1. This provides the baseline data for T_melt, T_freeze, and ΔHf.

  • Accelerated Cycling:

    • Place several sealed samples of dioctadecyl adipate into the thermal cycler.

    • Program the cycler to repeatedly heat and cool the samples through their phase transition range. A typical cycle could be from 40°C to 90°C. [10] * Causality: The temperature range must be wide enough to ensure complete melting and solidification during each cycle. [12]The heating and cooling rates should mimic the intended application where possible, or a rate of 5-10°C/min can be used for accelerated testing. [10] * The number of cycles should be substantial, often ranging from 100 to over 1000 cycles, to simulate long-term operation. [10][12]

  • Post-Cycling Characterization:

    • After a predetermined number of cycles (e.g., 100, 500, and 1000 cycles), remove a sample from the cycler.

    • Perform a complete DSC analysis on this cycled sample using the exact same method as the baseline characterization.

Data Analysis:

  • Compare the DSC results (T_melt, T_freeze, and ΔHf) of the cycled samples to the baseline data.

  • Calculate the percentage change in the latent heat of fusion and the shift in melting/freezing temperatures.

  • Trustworthiness Metric: A PCM is generally considered stable if the change in its latent heat is less than 10% after 1000 cycles and the shift in phase change temperature is minimal (< 1-2°C).

References

  • Title: Dioctyl adipate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method Source: Semantic Scholar URL: [Link]

  • Title: Cas 1119-74-0,dioctadecyl adipate Source: LookChem URL: [Link]

  • Title: The effect of graphene nanoparticles on the thermal conductivity enhancement of organic phase change material and its energy storage properties Source: ResearchGate URL: [Link]

  • Title: Impact of Thermal Cycling on Phase Change Material Based Thermal Management Systems Source: ASME Digital Collection URL: [Link]

  • Title: Methods to Characterize Effective Thermal Conductivity, Diffusivity and Thermal Response in Different Classes of Composite Phase Change Materials Source: PMC URL: [Link]

  • Title: PCM Thermal Conductivity → Term - Energy → Sustainability Directory Source: The Sustainability Directory URL: [Link]

  • Title: How to Test PCM Cycling Stability: Standards, Rigs, and Metrics Source: Novarize URL: [Link]

  • Title: New method of thermal cycling stability test of phase change material Source: ResearchGate URL: [Link]

  • Title: Thermal Conductivity of PCMs Source: C-Therm Technologies Ltd. URL: [Link]

  • Title: Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions Source: MDPI URL: [Link]

  • Title: Experimental set up for the investigation of partial phase changes of phase change materials Source: ResearchGate URL: [Link]

  • Title: The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites Source: PMC URL: [Link]

  • Title: Dioctyl Adipate Source: Univar Solutions URL: [Link]

  • Title: Experimental Characterization of Low-Temperature Inorganic. Phase Change Materials by Differential Scanning Calorimetry Source: Avanti Publishers URL: [Link]

  • Title: Thermochromic Solid–Solid Phase Transition δ-CsPbI3 → α-CsPbI3 Studied by Differential Scanning Calorimetry and Direct Visual Observation Source: Journal of Chemical Education URL: [Link]

  • Title: Medium Temperature Phase Change Materials Thermal Characterization by the T-History Method and Differential Scanning Calorimetry Source: arXiv URL: [Link]

  • Title: The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate Source: RSC Advances URL: [Link]

  • Title: dioctadecyl adipate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Selecting Experimental Parameters for Modulated DSC Source: YouTube URL: [Link]

  • Title: Phase change materials for thermal energy storage in industrial applications Source: PMC URL: [Link]

  • Title: Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review Source: MDPI URL: [Link]

  • Title: Characterization of Thermophysical Properties of Phase Change Materials Using Unconventional Experimental Technologies Source: ResearchGate URL: [Link]

  • Title: Chemical Properties of Didecyl adipate (CAS 105-97-5) Source: Cheméo URL: [Link]

  • Title: The Research on Synthesis of the Dioctyl Adipate Source: Semantic Scholar URL: [Link]

  • Title: Chemical Properties of Hexanedioic acid, dioctyl ester (CAS 123-79-5) Source: Cheméo URL: [Link]

  • Title: ICSC 1292 - DIOCTYL ADIPATE Source: INCHEM URL: [Link]

  • Title: Chemical Properties of Diisooctyl adipate (CAS 1330-86-5) Source: Cheméo URL: [Link]

  • Title: Thermal Properties of Alternative Phase Change Materials for Solar Thermal Applications Source: iris univpm URL: [Link]

  • Title: Thermal Properties of Alternative Phase Change Materials for Solar Thermal Applications Source: IIETA URL: [Link]

  • Title: Thermal conductivity of liquids: Aliphatic diesters Source: NormSplash URL: [Link]

  • Title: Dioctyl Adipate | C22H42O4 | CID 31271 Source: PubChem URL: [Link]

Sources

Application

Application Note: Solvent-Free Enzymatic Synthesis of Distearyl Adipate Using Immobilized Candida antarctica Lipase B

Executive Summary Distearyl adipate (DSA) is a high-value, long-chain diester widely utilized as a non-comedogenic emollient in cosmetics, a biodegradable lubricant, and a structural lipid matrix in solid lipid nanoparti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Distearyl adipate (DSA) is a high-value, long-chain diester widely utilized as a non-comedogenic emollient in cosmetics, a biodegradable lubricant, and a structural lipid matrix in solid lipid nanoparticles (SLNs) for targeted drug delivery. Conventional chemical esterification requires harsh temperatures (>150°C) and strong acid catalysts, leading to product discoloration, unwanted side reactions, and the need for extensive downstream purification.

This application note details a green, solvent-free biocatalytic methodology utilizing Candida antarctica lipase B immobilized on a macroporous acrylic resin (Novozym® 435). This approach achieves >95% conversion under mild conditions, ensuring high product purity, preserving the structural integrity of the long-chain lipid, and providing a highly scalable route for drug development professionals.

Mechanistic Rationale & Biocatalyst Dynamics

Candida antarctica lipase B (CALB) is exceptionally suited for the esterification of dicarboxylic acids due to its robust thermal stability and high regioselectivity [1]. The enzymatic reaction follows a strict Ping-Pong Bi-Bi mechanism [2]:

  • Acyl-Enzyme Formation: The catalytic triad (Ser105-His224-Asp187) within the active site of CALB nucleophilically attacks the carbonyl carbon of adipic acid. Water is released, forming a covalent acyl-enzyme intermediate.

  • Nucleophilic Attack by Alcohol: The primary hydroxyl group of stearyl alcohol attacks the acyl-enzyme complex, releasing mono-stearyl adipate and regenerating the free enzyme. The cycle then repeats at the second carboxyl group to yield the final diester.

  • Solvent-Free Causality: Stearyl alcohol (1-octadecanol) melts at ~59°C. By operating the reactor at 65°C, the molten alcohol acts as both the nucleophilic substrate and the reaction medium. Adipic acid (melting point 152°C) progressively dissolves into the molten lipid phase as the reaction proceeds. This eliminates the need for volatile organic solvents (VOCs), drastically reduces environmental impact, and significantly increases the volumetric productivity of the reactor.

Experimental Workflow & Self-Validating Protocol

G S1 Adipic Acid + Stearyl Alcohol (Molar Ratio 1:2.5) S2 Solvent-Free Melting (T = 65°C) S1->S2 Heat & Agitate S3 Addition of Biocatalyst (Novozym 435, 5% w/w) S2->S3 Homogenize S4 Esterification Reaction (Vacuum 150 mbar, 6 hrs) S3->S4 Catalysis S5 Hot Filtration (Enzyme Recovery) S4->S5 Terminate S5->S3 Recycle Enzyme S6 Cooling & Crystallization (Distearyl Adipate) S5->S6 Purify

Solvent-free enzymatic synthesis workflow for distearyl adipate using Novozym 435.

Materials & Equipment
  • Adipic acid (Hexanedioic acid), >99% purity

  • Stearyl alcohol (1-Octadecanol), >99% purity

  • Novozym® 435 (Immobilized CALB, ~10,000 PLU/g)

  • Potassium hydroxide (KOH) and phenolphthalein (for in-process acid value titration)

  • Jacketed glass reactor equipped with an overhead PTFE stirrer, vacuum port, and temperature probe.

Step-by-Step Methodology

Step 1: Substrate Melting & Homogenization

  • Charge the jacketed reactor with adipic acid and stearyl alcohol at a molar ratio of 1:2.5.

    • Causality: Adipic acid requires 2 equivalents of alcohol for complete diesterification. A 0.5 molar excess of stearyl alcohol drives the equilibrium forward and acts as a viscosity-reducing solvent for the solid adipic acid.

  • Heat the reactor to 65°C under continuous overhead stirring (300 rpm). Wait until the stearyl alcohol is fully molten and the adipic acid is uniformly dispersed.

Step 2: Biocatalyst Initiation 3. Add Novozym 435 at a loading of 5% (w/w based on total substrate mass).

  • Causality: At 5% w/w, the reaction rate is maximized without causing mass transfer limitations or mechanical shearing due to excessive resin crowding.

Step 3: Reaction & Thermodynamic Shifting 4. Seal the reactor and apply a vacuum of 150 mbar.

  • Causality: Esterification produces water as a byproduct. Because lipases can also catalyze the reverse hydrolysis reaction, continuous removal of water via vacuum shifts the thermodynamic equilibrium strictly toward diester synthesis (Le Chatelier’s Principle).

  • Maintain stirring at 65°C for 6 hours.

Step 4: In-Process Validation (Self-Validating Step) 6. At hours 2, 4, and 6, withdraw a 1 g aliquot. Dissolve in 10 mL of hot ethanol and titrate with 0.1 M KOH using phenolphthalein.

  • Validation Metric: The reaction is deemed complete when the Acid Value (AV) drops below 2.0 mg KOH/g, confirming >95% conversion of the adipic acid. Do not proceed to filtration until this metric is met.

Step 5: Product Recovery 7. Break the vacuum and perform hot filtration (using a jacketed sintered glass funnel at 65°C) to separate the immobilized enzyme.

  • Note: The recovered Novozym 435 can be washed with warm hexane, dried, and reused for up to 5-7 subsequent cycles with minimal loss of activity.

  • Allow the filtrate to cool to room temperature. The distearyl adipate will crystallize as a white, waxy solid.

  • (Optional) To remove the excess stearyl alcohol, recrystallize the product from cold ethanol.

Quantitative Data & Process Optimization

To ensure robust scale-up, the following parameters were evaluated to determine the optimal operational window [1, 2].

ParameterTested RangeOptimal ValueMechanistic Rationale
Temperature 50°C – 80°C65°C Balances the melting point of stearyl alcohol (59°C) with enzyme stability. Temperatures >75°C begin to denature CALB and degrade the acrylic immobilization resin.
Substrate Molar Ratio (Acid:Alcohol) 1:2 to 1:41:2.5 Provides sufficient thermodynamic push toward the diester without requiring excessive downstream removal of unreacted alcohol.
Enzyme Loading 1% – 10% (w/w)5% (w/w) Loadings above 5% yield diminishing returns in initial velocity due to substrate diffusion limits within the highly viscous lipid melt.
Water Removal Ambient vs. VacuumVacuum (150 mbar) Prevents the accumulation of water, completely inhibiting the reverse hydrolysis pathway and driving conversion from ~70% (ambient) to >95%.

Analytical Validation

Final product verification should be conducted using standard spectroscopic techniques to ensure batch-to-batch consistency:

  • FTIR Spectroscopy: Confirm the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of a strong, sharp ester C=O stretch at ~1735 cm⁻¹.

  • 1H NMR (CDCl3): Validate the structure by the triplet at ~4.05 ppm, corresponding to the -CH₂-O- protons of the newly formed ester linkage, and the multiplet at ~2.30 ppm for the -CH₂-C=O protons of the adipate core.

References

  • Chaibakhsh, N., Abdul Rahman, M. B., Basri, M., & Abd-Aziz, S. (2010). Lipase-catalyzed dimethyl adipate synthesis: response surface modeling and kinetics. Biotechnology Journal, 5(8), 848-855. [Link]

  • Abdul Rahman, M. B., Chaibakhsh, N., & Basri, M. (2011). Effect of alcohol structure on the optimum condition for Novozym 435-catalyzed synthesis of adipate esters. Biotechnology Research International, 2011, 162987.[Link]

Method

Application Notes and Protocols for the Characterization of Dioctadecyl Adipate via FT-IR and ¹H-NMR Spectroscopy

Introduction: The Significance of Dioctadecyl Adipate Characterization Dioctadecyl adipate, a long-chain diester, is a crucial excipient in the pharmaceutical and polymer industries. Its primary function is as a plastici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Dioctadecyl Adipate Characterization

Dioctadecyl adipate, a long-chain diester, is a crucial excipient in the pharmaceutical and polymer industries. Its primary function is as a plasticizer, imparting flexibility and durability to a variety of materials. In drug development, it is utilized in controlled-release formulations and as a component of tablet coatings, ensuring the gradual and predictable release of active pharmaceutical ingredients (APIs).[1] The precise chemical structure and purity of dioctadecyl adipate are paramount to its performance and, by extension, to the safety and efficacy of the final product.

This document provides a comprehensive guide for the characterization of dioctadecyl adipate using two powerful spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. These methods offer complementary information, allowing for unambiguous identification and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the characteristic vibrations of chemical bonds.

Core Principles of FT-IR for Ester Identification

Esters, such as dioctadecyl adipate, exhibit a characteristic "Rule of Three" pattern in their FT-IR spectra, corresponding to three strong absorption bands.[2] These arise from:

  • C=O Stretch: A very strong and sharp absorption band associated with the carbonyl group. For aliphatic esters like dioctadecyl adipate, this peak typically appears in the range of 1750-1735 cm⁻¹.[3][4]

  • C-O-C Asymmetric Stretch: A strong band resulting from the stretching of the carbon-oxygen single bond adjacent to the carbonyl group.

  • O-C-C Symmetric Stretch: Another strong band from the stretching of the other carbon-oxygen single bond.

The combination of these three prominent peaks provides a definitive fingerprint for the ester functional group.[2][5][6]

Experimental Protocol: FT-IR Analysis of Dioctadecyl Adipate

Given that dioctadecyl adipate is a waxy solid at room temperature, appropriate sample preparation is crucial for obtaining a high-quality spectrum. The Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation requirements.[7][8]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Sample Preparation and Data Acquisition:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove any interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of dioctadecyl adipate directly onto the ATR crystal. Apply gentle pressure with the built-in press to ensure good contact between the sample and the crystal surface. For waxy solids, a melt-film method can also be effective.[9]

  • Data Collection: Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalize the spectrum.

Data Interpretation: Expected FT-IR Spectrum of Dioctadecyl Adipate

The FT-IR spectrum of dioctadecyl adipate will be dominated by the characteristic absorptions of a long-chain aliphatic ester.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~2918 and ~2850C-H (alkane) stretchingStrong
~1735C=O (ester) stretchingVery Strong, Sharp[3][5]
~1465C-H (alkane) bendingMedium
~1170C-O-C asymmetric stretchingStrong
~720-(CH₂)n- rockingMedium to Weak

Table 1: Key FT-IR Absorption Bands for Dioctadecyl Adipate.

The presence of the very strong carbonyl peak around 1735 cm⁻¹ and the strong C-O stretching bands confirms the ester functionality. The intense C-H stretching bands just below 3000 cm⁻¹ are indicative of the long aliphatic chains.

Part 2: ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. This allows for the precise determination of the molecular structure.

Core Principles of ¹H-NMR for Dioctadecyl Adipate

The ¹H-NMR spectrum of dioctadecyl adipate will show distinct signals for the different types of protons present in the molecule. The key parameters to analyze are:

  • Chemical Shift (δ): The position of a signal in the spectrum, which is influenced by the electron density around the proton.[10] Protons near electronegative atoms (like oxygen) are "deshielded" and appear at higher chemical shifts (downfield).[10]

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring protons (spin-spin coupling). The "n+1 rule" is often used to predict the multiplicity, where 'n' is the number of equivalent neighboring protons.

Experimental Protocol: ¹H-NMR Analysis of Dioctadecyl Adipate

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

Sample Preparation and Data Acquisition:

  • Solvent Selection: Dioctadecyl adipate is a nonpolar compound. Deuterated chloroform (CDCl₃) is an excellent solvent choice due to its ability to dissolve nonpolar compounds and its relatively low cost.[11][12][13][14]

  • Sample Preparation: Dissolve 5-10 mg of dioctadecyl adipate in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.[13] Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H-NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Integrate all signals.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0 ppm.[14]

Data Interpretation: Expected ¹H-NMR Spectrum of Dioctadecyl Adipate

The structure of dioctadecyl adipate (C₄₂H₈₂O₄) dictates the expected ¹H-NMR spectrum.

Molecular Structure of Dioctadecyl Adipate

Caption: Molecular Structure of Dioctadecyl Adipate.

Proton Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (terminal methyl of octadecyl chain)~0.88Triplet6H
-(CH₂)₁₄- (bulk methylene of octadecyl chain)~1.25Broad singlet56H
-O-CO-CH₂-CH₂ - (methylene adjacent to bulk chain)~1.62Quintet4H
-O-CO-CH₂ - (methylene adjacent to carbonyl)~2.28Triplet4H
-CH₂ -O-CO- (methylene adjacent to ester oxygen)~4.05Triplet4H

Table 2: Predicted ¹H-NMR Spectral Data for Dioctadecyl Adipate in CDCl₃.

Workflow for Spectroscopic Characterization

G cluster_0 FT-IR Analysis cluster_1 ¹H-NMR Analysis cluster_2 Final Confirmation A Sample Preparation (ATR) B Acquire FT-IR Spectrum A->B C Data Processing B->C D Identify Functional Groups (Ester, Alkane) C->D I Correlate FT-IR and ¹H-NMR Data D->I E Sample Preparation (in CDCl₃) F Acquire ¹H-NMR Spectrum E->F G Data Processing F->G H Assign Signals and Confirm Structure G->H H->I J Confirm Identity and Purity of Dioctadecyl Adipate I->J

Caption: Workflow for the spectroscopic characterization of dioctadecyl adipate.

Conclusion: A Robust Approach to Quality Control

The combined application of FT-IR and ¹H-NMR spectroscopy provides a robust and comprehensive method for the characterization of dioctadecyl adipate. FT-IR serves as a rapid screening tool to confirm the presence of the key ester functional group, while ¹H-NMR offers a detailed structural elucidation and a means to assess purity. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical excipient, thereby contributing to the development of safe and effective pharmaceutical and polymeric products.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Montrose Environmental Group. (2021, August 9). What Methods and Regulations Accept FTIR Analysis? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • NextSDS. (n.d.). dioctadecyl adipate — Chemical Substance Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). DIOCTYLDODECYL ADIPATE. Retrieved from [Link]

  • Internet Archive. (2023, December 18). ASTM D6348 − 12e1: Standard Test Method for Determination of Gaseous Compounds by Extractive Direct Interface Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • eralytics. (n.d.). ASTM E2412 - Standard Practice for Condition Monitoring of In-Service Lubricants by Trend Analysis Using Fourier Transform Infrared (FT-IR) Spectrometry. Retrieved from [Link]

  • ASTM International. (2018, August 28). D5477 Standard Practice for Identification of Polymer Layers or Inclusions by Fourier Transform Infrared Microspectroscopy (FT-IR). Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1 H NMR Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). Dioctadecyl adipate (C42H82O4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dioctyldodecyl Adipate. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1119-74-0,dioctadecyl adipate. Retrieved from [Link]

  • APM Testing. (n.d.). ASTM E1252 - FTIR Analysis Testing Services. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • ResearchGate. (2016, May 13). Can I get FTIR analysis for Semi-Solid material (e.i like wax)? Also can I know the exact percentage composition of this material by FTIR? Retrieved from [Link]

  • PubMed. (2005, January 15). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Retrieved from [Link]

  • Stanciu, I. (2026, March 3). Structural study of adipic esters by 1H-NMR nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisodecyl Adipate. PubChem. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, April 27). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Reddit. (2024, April 26). NMR Analysis Practice. r/Chempros. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Medium. (2026, January 22). The Role of Dioctyl Adipate in Modern Manufacturing: Versatility and Performance Across Industries. Retrieved from [Link]

  • ResearchGate. (n.d.). (1) 1 H NMR spectra of DA. (2) 1 H NMR spectra of CD. (3) 1 H NMR spectra of ECMR. (4) 1 H NMR spectra of ECTR. (5) 1 H NMR spectra of ECR. (6) FT-IR spectra of rosin ester plasticizers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Michigan State University. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical Education. (2016, April 28). Web-Based 2D NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Molecules. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. Retrieved from [Link]

  • ResearchGate. (2025, June 3). Structural study of Adipic esters by IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of dioctyladipate. Retrieved from [Link]

  • Molecules. (n.d.). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Retrieved from [Link]

  • AZoM. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

Sources

Application

Incorporating distearyl adipate into solid lipid nanoparticle (SLN) formulations

Application Note: Incorporating Distearyl Adipate into Solid Lipid Nanoparticle (SLN) Formulations Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating Distearyl Adipate into Solid Lipid Nanoparticle (SLN) Formulations

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Solid Lipid Nanoparticles (SLNs) have emerged as a robust alternative to traditional colloidal carriers like liposomes and polymeric nanoparticles. They offer excellent biocompatibility, controlled release profiles, and superior protection for labile active pharmaceutical ingredients (APIs) (1)[1]. However, the long-term stability and drug entrapment efficiency (EE) of an SLN formulation are fundamentally dictated by the physicochemical properties of the chosen solid lipid matrix.

Traditionally, highly ordered lipids such as tristearin or stearic acid are used. While effective, these lipids tend to transition into highly perfect crystalline lattices ( β -modification) during storage. This structural perfection leaves little spatial room for guest molecules, leading to the premature expulsion of the entrapped API (2)[2].

Why Distearyl Adipate (DSA)? Distearyl adipate is a synthesized diester consisting of a flexible adipic acid core flanked by two long stearyl hydrocarbon chains. When utilized as the core matrix in SLNs, DSA's unique molecular geometry introduces controlled imperfections within the solid lipid crystal lattice. This amorphous-like polymorphic behavior provides ample spatial accommodation for lipophilic drugs, significantly enhancing the initial drug loading capacity and preventing API expulsion during shelf-life (3)[3].

SLN_Mechanism DSA Distearyl Adipate Flexible Adipate Core + Stearyl Chains Lattice Crystal Lattice Controlled Imperfections DSA->Lattice Crystallizes into API Lipophilic API High Entrapment Lattice->API Accommodates Stability SLN Stability Reduced Drug Expulsion API->Stability Results in

Mechanism of API entrapment and stabilization within the Distearyl Adipate matrix.

Experimental Design & Formulation Variables

To formulate DSA-based SLNs, we utilize the Hot Melt Homogenization technique coupled with ultrasonication. This method is the industry gold standard due to its scalability, reproducibility, and total avoidance of toxic organic solvents (4)[4].

Table 1: Example Formulation Matrix for DSA SLNs

Formulation CodeDSA Concentration (% w/v)API Loading (% w/w of lipid)Poloxamer 188 (% w/v)Sonication Time (min)
F1 (Low Lipid) 2.55.01.010
F2 (Mid Lipid) 5.010.02.010
F3 (High Lipid) 10.015.04.015

Detailed Protocol: Hot Melt Homogenization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is met.

Workflow L Lipid Phase (DSA + API at 70°C) PE Pre-Emulsion (High-Shear Mixing) L->PE A Aqueous Phase (Water + Surfactant at 70°C) A->PE NE Nanoemulsion (Ultrasonication at 70°C) PE->NE SLN Solid Lipid Nanoparticles (Cooling to 25°C) NE->SLN

Hot Melt Homogenization workflow for formulating Distearyl Adipate SLNs.

Step 1: Preparation of the Lipid Phase
  • Weigh the required amount of Distearyl Adipate (e.g., 5% w/v of the final formulation volume).

  • Heat the DSA in a temperature-controlled water bath to 70°C .

    • Causality Insight: Heating the lipid approximately 10°C above its melting point destroys its thermal history. This prevents the lipid from retaining pre-existing crystalline memory that could induce premature polymorphic transitions during the cooling phase (5)[5].

  • Add the lipophilic API to the melted DSA and stir magnetically until completely dissolved.

    • Validation Checkpoint: The lipid melt must be entirely clear and homogenous. Any turbidity indicates incomplete API solubilization, which will drastically reduce Entrapment Efficiency.

Step 2: Preparation of the Aqueous Phase
  • Dissolve the surfactant (e.g., 2% w/v Poloxamer 188) in ultra-pure Milli-Q water.

  • Heat the aqueous surfactant solution to exactly 70°C .

    • Causality Insight: The aqueous phase must be strictly isothermal with the lipid melt. If the aqueous phase is cooler, the DSA will prematurely crystallize at the oil/water interface upon mixing, leading to the formation of microparticles rather than nanoparticles (6)[6].

Step 3: Pre-Emulsion Formation
  • Swiftly transfer the hot aqueous phase into the lipid melt under continuous high-shear mixing (e.g., Ultra-Turrax at 15,000 rpm).

  • Maintain the temperature at 70°C and mix for 5 minutes.

    • Causality Insight: High-shear mixing breaks the bulk lipid into micro-droplets, exponentially increasing the surface area for the Poloxamer 188 to adsorb and sterically stabilize the interface prior to nano-sizing.

    • Validation Checkpoint: The resulting pre-emulsion should be uniformly milky with no visible phase separation or large coalesced oil droplets.

Step 4: Nanoemulsification (Ultrasonication)
  • Transfer the hot pre-emulsion to a probe sonicator.

  • Sonicate at 40% amplitude for 10 minutes using a pulsed cycle (e.g., 10s ON, 5s OFF).

    • Causality Insight: Acoustic cavitation generates intense localized shear forces that rupture the micro-droplets into the nanometer range. Pulsed cycles are mandatory to prevent bulk overheating and subsequent API degradation.

  • Maintain the sample vessel in a heated water bath (70°C) during sonication to keep the DSA in a liquid state.

Step 5: Solidification and SLN Formation
  • Remove the nanoemulsion from the heat source.

  • Allow the dispersion to cool gradually to room temperature (25°C) under gentle magnetic stirring (300 rpm).

    • Causality Insight: The cooling rate dictates the lipid crystallization kinetics. Gradual cooling promotes the formation of stable polymorphic lipid crystals, trapping the API securely. Conversely, rapid crash-cooling (e.g., in an ice bath) can trap the lipid in an unstable amorphous state that will recrystallize unpredictably during storage, causing drug leakage (4)[4].

Physicochemical Characterization

Following successful formulation, the DSA SLNs must be evaluated against standard nanomedicine metrics to verify their suitability for biological application.

Table 2: Expected Physicochemical Characterization Metrics

MetricTarget ValueAnalytical MethodScientific Significance
Particle Size (Z-average) 100 – 250 nmDynamic Light Scattering (DLS)Ensures optimal cellular uptake and prevents rapid reticuloendothelial clearance.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates a narrow, uniform size distribution, preventing Ostwald ripening.
Zeta Potential ( ζ ) < -30 mV or > +30 mVElectrophoretic Light ScatteringPredicts long-term colloidal stability via electrostatic repulsion.
Entrapment Efficiency (EE) > 80%Ultrafiltration / HPLCValidates the superior drug-loading capacity of the flexible DSA matrix.

References

  • Subroto, E., et al. "Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds." MDPI.[Link]

  • "Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies." Journal of Applied Pharmaceutical Science.[Link]

  • "solid lipid nanoparticles with enteric coating for improving stability, palatability, and oral bioavailability of enrofloxacin." Dove Medical Press.[Link]

  • "Solid lipid nanoparticles and nanostructured lipid carriers: a review of the methods of manufacture and routes of administration." Taylor & Francis.[Link]

  • "Nanostructured Lipid Carriers As Oral Delivery for Poorly Water-Soluble Drugs." Letters in Applied NanoBioScience.[Link]

Sources

Method

Response surface methodology (RSM) for optimizing adipate ester synthesis

Application Note: Response Surface Methodology (RSM) for the Optimization of Biocatalytic Adipate Ester Synthesis Rationale and Mechanistic Causality Adipate esters (e.g., dilauryl adipate, dioctyl adipate, and dibutyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Response Surface Methodology (RSM) for the Optimization of Biocatalytic Adipate Ester Synthesis

Rationale and Mechanistic Causality

Adipate esters (e.g., dilauryl adipate, dioctyl adipate, and dibutyl adipate) are high-value dicarboxylic acid esters utilized extensively as low-temperature plasticizers, synthetic lubricants, and excipients in pharmaceutical formulations. Traditional chemical esterification relies on highly corrosive inorganic acids (e.g., sulfuric acid) that demand high energy inputs and complex downstream purification to remove toxic catalytic residues.

Biocatalytic synthesis using immobilized Candida antarctica lipase B (commercially available as Novozym 435) offers a highly selective, green alternative. However, the enzymatic esterification of adipic acid is governed by a complex web of thermodynamic and kinetic parameters. Traditional One-Factor-At-a-Time (OFAT) optimization is fundamentally inadequate for this process because it fails to capture critical interaction effects between variables[1].

Causality in Variable Interactions:

  • Temperature vs. Enzyme Deactivation: Increasing temperature accelerates the initial reaction rate by enhancing mass transfer—a critical factor given the low solubility of adipic acid in solvent-free systems[1]. However, temperatures exceeding 60–65°C induce conformational changes in the lipase, leading to thermal denaturation. RSM maps this exact inflection point.

  • Substrate Molar Ratio vs. Enzyme Inhibition: Esterification is a reversible equilibrium reaction. While an excess of alcohol drives the equilibrium toward the diester product (Le Chatelier’s principle), excessive short-chain alcohols (like butanol or methanol) can strip the essential hydration layer from the immobilized enzyme, causing severe competitive inhibition[2].

By employing Response Surface Methodology (RSM) via a Central Composite Rotatable Design (CCRD), we can mathematically model these interactions, estimate pure experimental error, and precisely define the optimal multidimensional operational space.

Experimental Design and Statistical Framework

To construct a robust predictive model, four independent variables are typically selected based on preliminary range-finding studies: Temperature ( X1​ ), Reaction Time ( X2​ ), Enzyme Loading ( X3​ ), and Substrate Molar Ratio ( X4​ ).

To ensure the protocol is a self-validating system , the design must incorporate center-point replicates. These replicates serve as an internal quality control; they quantify pure experimental error. If the variance at the center points is too high, the resulting Analysis of Variance (ANOVA) will flag a significant "Lack of Fit," alerting the scientist that the experimental execution lacks the precision required for valid modeling.

Table 1: Independent Variables and Levels for the Central Composite Design (CCD)

VariableSymbol-2 (Axial)-1 (Factorial)0 (Center)+1 (Factorial)+2 (Axial)
Temperature (°C) X1​ 3545556575
Reaction Time (min) X2​ 100200300400500
Enzyme Loading (mg) X3​ 50100150200250
Molar Ratio (Alcohol:Acid) X4​ 2:13:14:15:16:1

Step-by-Step Methodology: Solvent-Free Esterification

This protocol details a solvent-free system (SFS), which maximizes volumetric productivity and eliminates the need for toxic organic solvents[1].

Materials Required:

  • Adipic acid (Analytical grade, >99% purity)

  • Target Alcohol (e.g., Lauryl alcohol or Iso-butanol)

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica lipase B)

  • Activated Molecular Sieves (4Å)

Workflow Protocol:

  • Design Generation: Utilize statistical software (e.g., Design-Expert) to generate a 4-factor, 5-level CCRD matrix. This will yield 30 randomized experimental runs (16 factorial points, 8 axial points, and 6 center points).

  • Systematic Controls: Prepare one "Blank" reactor containing the substrates at the maximum temperature (75°C) without the enzyme to verify that background thermal esterification is negligible.

  • Reaction Setup: For each run, weigh adipic acid and the respective alcohol according to the exact molar ratio ( X4​ ) dictated by the design matrix. Transfer the substrates into a 50 mL jacketed stirred-tank reactor.

  • Water Scavenging: Add 10% (w/w based on total substrate mass) of activated 4Å molecular sieves to continuously remove the water byproduct, preventing reverse hydrolysis.

  • Initiation: Equilibrate the reactor to the target temperature ( X1​ ). Initiate the reaction by adding the specified mass of Novozym 435 ( X3​ ).

  • Agitation: Maintain constant mechanical stirring at 500 rpm to eliminate external mass transfer resistance around the immobilized enzyme beads.

  • Quenching & Sampling: At the exact designated reaction time ( X2​ ), withdraw a 50 µL aliquot. Immediately quench the reaction by diluting the sample in 1 mL of cold n-hexane/isopropanol (9:1 v/v) and centrifuge at 10,000 × g for 5 minutes to remove the biocatalyst.

  • Quantification: Analyze the supernatant via Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). Calculate the percentage conversion based on the disappearance of the adipic acid peak relative to an internal standard.

RSM_Workflow Start Define Objective: Optimize Adipate Ester Yield Vars Select Independent Variables: Temp, Time, Enzyme, Molar Ratio Start->Vars Design Generate Experimental Design (4-Factor Central Composite Design) Vars->Design Run Execute Randomized Runs (Including 6 Center Points for Pure Error) Design->Run Analyze Quantify Ester Yield (GC-FID Analysis & Mass Balance) Run->Analyze Model Fit Quadratic Polynomial Equation & Perform ANOVA Analyze->Model Opt Generate 3D Response Surface Plots & Predict Optimum Conditions Model->Opt Validate Experimental Validation of Predicted Optimum Opt->Validate

Caption 1: Experimental workflow for optimizing adipate ester synthesis using Response Surface Methodology.

Data Modeling and ANOVA Interpretation

Once the 30 runs are complete, the conversion data is fitted to a second-order polynomial equation to map the response surface:

Y=β0​+∑βi​Xi​+∑βii​Xi2​+∑βij​Xi​Xj​

The validity of this model is determined by the Analysis of Variance (ANOVA). A robust, self-validated model will exhibit a highly significant Model F-value (p < 0.05) and an insignificant Lack of Fit (p > 0.05)[3].

Table 2: Representative Analysis of Variance (ANOVA) for the Quadratic Model

SourceSum of SquaresdfMean SquareF-valuep-valueSignificance
Model 4520.1214322.8645.12< 0.0001Significant
X1​ (Temperature)310.451310.4543.38< 0.0001Significant
X1​X2​ (Temp × Time)150.221150.2220.990.0004Significant
Residual 107.34157.15---
Lack of Fit80.14108.011.470.3521Not Significant
Pure Error27.2055.44---
Cor Total 4627.4629----

Insight: The significant interaction term ( X1​X2​ ) mathematically proves that the optimal reaction time is highly dependent on the operating temperature, validating the choice of RSM over OFAT methodologies.

Reaction Mechanism

The lipase-catalyzed esterification of adipic acid follows a Ping-Pong Bi-Bi mechanism with potential substrate inhibition by the alcohol[2]. Understanding this mechanism is crucial for interpreting the RSM contour plots. The enzyme first binds the dicarboxylic acid to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol binds to this complex to form the ester, regenerating the free enzyme.

PingPong E1 Free Lipase (E) EA Enzyme-Acid Complex (E-A) E1->EA + Substrate A A Adipic Acid (A) A->EA FP Acyl-Enzyme Intermediate (F) EA->FP Esterification Step 1 P Water (P) FP->P - Product P FB Acyl-Enzyme-Alcohol Complex (F-B) FP->FB + Substrate B B Alcohol (B) B->FB EQ Enzyme-Ester Complex (E-Q) FB->EQ Esterification Step 2 Q Adipate Ester (Q) EQ->Q - Product Q E2 Free Lipase (E) EQ->E2 Enzyme Regeneration

Caption 2: Ping-Pong Bi-Bi mechanism of lipase-catalyzed adipate esterification.

Conclusion and Scale-Up Implications

By applying RSM, researchers can achieve >95% conversion yields while simultaneously minimizing enzyme loading and reaction time. The resulting polynomial models are highly scalable. When transitioning from bench-scale to pilot-scale bioreactors, the optimized parameters (specifically the molar ratio and temperature) remain thermodynamically consistent, allowing process engineers to focus purely on adjusting agitation rates to match the mass transfer coefficients ( kL​a ) of the larger vessel.

References

  • Chaibakhsh, N., Abdul Rahman, M. B., Abd-Aziz, S., Basri, M., Salleh, A. B., & Raja Abdul Rahman, R. N. Z. (2009). "Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system." Journal of Industrial Microbiology and Biotechnology, 36(9), 1149-1155. Available at: [Link]

  • Abdul Rahman, M. B., Chaibakhsh, N., & Basri, M. (2011). "Effect of alcohol structure on the optimum condition for Novozym 435-catalyzed synthesis of adipate esters." Biotechnology Research International, 2011. Available at: [Link]

  • Abdul Rahman, M. B., Chaibakhsh, N., Basri, M., Raja Abdul Rahman, R. N. Z., Salleh, A. B., & Radzi, S. M. (2008). "Modeling and optimization of lipase-catalyzed synthesis of dilauryl adipate ester by response surface methodology." Journal of Chemical Technology & Biotechnology, 83(11), 1534-1540. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Scaling Up Enzymatic Synthesis of Dioctadecyl Adipate in Laboratory Bioreactors

Abstract This application note provides a comprehensive guide for the enzymatic synthesis of dioctadecyl adipate, a valuable wax ester, with a focus on scaling the process from benchtop to a laboratory-scale bioreactor....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the enzymatic synthesis of dioctadecyl adipate, a valuable wax ester, with a focus on scaling the process from benchtop to a laboratory-scale bioreactor. Traditional chemical synthesis routes often require high temperatures and harsh catalysts.[1][2] In contrast, lipase-catalyzed esterification offers a milder, more selective, and environmentally benign alternative.[3][4] This document outlines detailed protocols for enzyme selection, reaction optimization, and bioreactor operation, including critical parameters such as temperature, agitation, and in-situ water removal. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-yield, high-purity synthesis of dioctadecyl adipate.

Introduction

Dioctadecyl adipate is a long-chain wax ester with significant applications in the cosmetics, pharmaceutical, and lubricant industries due to its excellent emollient, lubricating, and thermal stability properties. The enzymatic synthesis of such esters, primarily through the esterification of a dicarboxylic acid (adipic acid) with a long-chain alcohol (octadecanol), has garnered considerable interest.[5][6] This biocatalytic approach, often employing immobilized lipases, presents numerous advantages over conventional chemical methods, including milder reaction conditions, reduced byproduct formation, and enhanced product purity.[4][7]

Scaling up enzymatic processes from the laboratory bench to a bioreactor is a critical step in process development, but it presents unique challenges.[8][9] Factors such as mass transfer limitations, efficient mixing, and effective removal of the water byproduct become more pronounced at larger scales.[8][10] This guide provides a systematic approach to address these challenges, enabling a seamless transition to a controlled bioreactor environment.

Reaction Mechanism & Stoichiometry

The synthesis of dioctadecyl adipate involves the esterification of one molecule of adipic acid with two molecules of octadecanol, producing one molecule of the desired diester and two molecules of water. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards product formation.[2][11]

Overall Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₁₇OH (Octadecanol) ⇌ C₁₈H₃₇OOC-(CH₂)₄-COOC₁₈H₃₇ (Dioctadecyl Adipate) + 2 H₂O (Water)

The lipase-catalyzed mechanism proceeds via the formation of an acyl-enzyme intermediate. The carboxylic acid first reacts with the lipase to form this complex, which is then attacked by the alcohol to generate the ester and regenerate the free enzyme.[3]

Materials and Reagents

Material/ReagentSupplierGrade
Adipic AcidSigma-Aldrich≥99%
OctadecanolAlfa Aesar97%
Immobilized Lipase B from Candida antarctica (Novozym® 435)Sigma-AldrichIndustrial Grade
HexaneFisher ScientificHPLC Grade
EthanolFisher Scientific95%
Molecular Sieves (3Å)Sigma-Aldrich-

Experimental Protocols

Bench-Scale Optimization

Prior to scaling up, it is essential to optimize the reaction parameters at a smaller scale to identify the optimal conditions for yield and reaction rate.

Protocol:

  • To a 100 mL round-bottom flask, add adipic acid and octadecanol. A molar excess of the alcohol (e.g., a molar ratio of 1:2.5 of acid to alcohol) is recommended to favor the forward reaction.[1][2]

  • Add the immobilized lipase (e.g., Novozym® 435) at a concentration of 5-10% (w/w) of the total reactants.[12]

  • The reaction can be performed in a solvent-free system or with a minimal amount of a non-polar solvent like hexane to reduce viscosity.[13]

  • Place the flask in a temperature-controlled oil bath or heating mantle set to 60-70°C.[11]

  • Stir the reaction mixture at 200-300 rpm using a magnetic stirrer.

  • To remove the water byproduct, a gentle stream of dry nitrogen can be passed over the reaction mixture, or vacuum can be applied.[14] Alternatively, molecular sieves can be added to the reaction.[15]

  • Monitor the reaction progress by periodically taking samples and analyzing them using techniques such as titration to determine the acid value, or by chromatographic methods like TLC or GC.[11][16] The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., < 2 mg KOH/g).[1][2]

Scaling Up to a Laboratory Bioreactor (1L)

Once the optimal conditions are determined at the bench scale, the process can be scaled up to a laboratory bioreactor.

Bioreactor Setup:

  • 1L jacketed glass bioreactor equipped with:

    • Temperature control unit

    • Overhead mechanical stirrer with a pitched-blade or Rushton turbine impeller

    • Condenser

    • Inlet for inert gas (e.g., nitrogen)

    • Sampling port

    • Baffle system to ensure proper mixing

Protocol:

  • Reactor Charging: Charge the bioreactor with the pre-weighed amounts of adipic acid and octadecanol based on the optimized molar ratio from the bench-scale experiments.

  • Catalyst Addition: Add the immobilized lipase to the reactor under gentle agitation.

  • Reaction Initiation:

    • Set the bioreactor temperature to the optimized value (e.g., 65°C).

    • Start the mechanical stirrer at a speed sufficient to keep the immobilized enzyme suspended and ensure a homogenous mixture (e.g., 300-500 rpm).[11]

  • Water Removal:

    • Nitrogen Sparging: Introduce a slow, continuous stream of dry nitrogen gas through a sparger below the liquid surface. The gas will strip the water from the reaction mixture and exit through the condenser.

    • Vacuum Application: Alternatively, apply a partial vacuum to the system to facilitate the removal of water at a lower temperature.[14] The condenser will trap the water and any volatile reactants.

  • Monitoring and Control:

    • Periodically draw samples from the sampling port to monitor the reaction progress by measuring the acid value or using chromatography.[17][18]

    • Maintain a constant temperature and agitation speed throughout the reaction.

  • Reaction Termination and Product Recovery:

    • Once the reaction reaches completion (as determined by the acid value), stop the heating and agitation.

    • Allow the immobilized enzyme to settle, then decant or filter the crude product.

    • The immobilized lipase can be washed with a suitable solvent (e.g., hexane) and reused for subsequent batches.[7]

  • Product Purification:

    • The crude dioctadecyl adipate can be purified by techniques such as vacuum distillation or recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.[1]

Data Presentation and Visualization

Key Experimental Parameters for Scale-Up
ParameterBench-Scale (100 mL)Bioreactor (1 L)Rationale
Adipic Acid : Octadecanol Molar Ratio 1 : 2.51 : 2.5Excess alcohol drives the reaction equilibrium towards product formation.[1][2]
Enzyme Loading (w/w) 5 - 10%5 - 10%Higher loading increases reaction rate but also cost. Optimization is key.[12]
Temperature (°C) 60 - 7065Balances enzyme activity and stability. Lipases generally perform well in this range.[11]
Agitation (rpm) 200 - 300 (Magnetic Stirrer)300 - 500 (Mechanical Stirrer)Ensures proper mixing and suspension of the immobilized enzyme.[11]
Water Removal Method Nitrogen stream / Vacuum / Molecular SievesNitrogen Sparging / VacuumCrucial for shifting the reaction equilibrium to favor product formation.[14][15]
Reaction Time (h) 4 - 86 - 10Dependent on other parameters; monitored by acid value.[11]
Experimental Workflow Diagram

G cluster_0 Bench-Scale Optimization cluster_1 Bioreactor Scale-Up cluster_2 Downstream Processing A Reactants & Enzyme (Adipic Acid, Octadecanol, Lipase) B Small-Scale Reaction (100 mL Flask) A->B C Parameter Optimization (Temp, Ratio, Enzyme Load) B->C D Reaction Monitoring (TLC, Acid Value) C->D E Charge Bioreactor (1L) D->E Optimized Conditions F Controlled Reaction (Temp, Agitation) E->F G In-situ Water Removal (N2 Sparging/Vacuum) F->G H Process Monitoring (Sampling, GC/HPLC) G->H I Enzyme Recovery & Reuse H->I J Product Purification (Distillation/Recrystallization) I->J K Final Product (Dioctadecyl Adipate) J->K

Caption: Workflow for scaling up dioctadecyl adipate synthesis.

Enzymatic Esterification Mechanism

G Lipase (E-OH) Lipase (E-OH) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase (E-OH)->Acyl-Enzyme Intermediate + Adipic Acid Adipic Acid (R-COOH) Adipic Acid (R-COOH) Adipic Acid (R-COOH)->Acyl-Enzyme Intermediate Dioctadecyl Adipate (R-COOR') Dioctadecyl Adipate (R-COOR') Acyl-Enzyme Intermediate->Dioctadecyl Adipate (R-COOR') + Octadecanol Octadecanol (R'-OH) Octadecanol (R'-OH) Octadecanol (R'-OH)->Dioctadecyl Adipate (R-COOR') Dioctadecyl Adipate (R-COOR')->Lipase (E-OH) - H2O, Regenerates Enzyme Water (H2O) Water (H2O)

Caption: Lipase-catalyzed esterification mechanism.

Discussion and Key Considerations

  • Enzyme Selection and Immobilization: While Novozym® 435 is a robust and widely used lipase for ester synthesis, other immobilized lipases from sources like Rhizomucor miehei could also be effective.[19] Immobilization is crucial for enzyme recovery and reuse, which significantly improves process economics.[3][7]

  • Solvent vs. Solvent-Free System: A solvent-free system is generally preferred for green chemistry principles and to simplify downstream processing.[13] However, for highly viscous substrates, a minimal amount of a non-polar, high-boiling-point solvent can improve mass transfer.

  • Water Activity: The presence of water is a double-edged sword. While a small amount of water is essential for maintaining the catalytic activity of the lipase, excess water, especially the water produced during the reaction, will shift the equilibrium back towards the reactants, reducing the final yield.[20] Therefore, efficient and continuous water removal is paramount for achieving high conversion rates.[14]

  • Mass Transfer Limitations: In a scaled-up bioreactor, ensuring efficient contact between the substrates and the immobilized enzyme is critical.[8] Inadequate agitation can lead to mass transfer limitations, where the reaction rate is limited by the diffusion of substrates to the enzyme's active site rather than the intrinsic kinetics of the enzyme. The use of baffles and an appropriate impeller design can mitigate these issues.

  • Process Monitoring: Real-time monitoring of the reaction is essential for process control and optimization.[21][22] In-situ techniques like FTIR can provide continuous data on the concentrations of reactants and products.[16] Offline methods such as GC or HPLC after derivatization offer high accuracy for determining conversion and purity.[16]

Conclusion

The enzymatic synthesis of dioctadecyl adipate offers a sustainable and efficient alternative to traditional chemical methods. By carefully optimizing reaction parameters at the bench scale and addressing the challenges associated with mass transfer and water removal, the process can be successfully scaled up to a laboratory bioreactor. The protocols and considerations outlined in this application note provide a robust framework for researchers to develop and implement a reliable and high-yielding synthesis of this valuable wax ester.

References

  • Benchchem. (n.d.). Ditetradecyl Adipate Synthesis.
  • OMICS International. (n.d.). Enzyme Bioreactors: Scaling Up for Industrial Biotechnology.
  • PMC. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • BASTONE Plasticizer Manufacturer. (2025, October 8). How Dioctyl Adipate (DOA) Is Made.
  • JAOCS. (1999, September). Lipase-Catalyzed Synthesis of Waxes from Milk Fat and Oleyl Alcohol.
  • PMC. (n.d.). High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435.
  • Prism Sustainability Directory. (2025, November 24). What Are the Scalability Challenges of Moving from Lab-Scale Enzymatic Hydrolysis of Agricultural Waste to Industrial-Scale Biorefining?
  • PubMed. (n.d.). Enzymatic synthesis of esters using an immobilized lipase.
  • Biosciences Biotechnology Research Asia. (n.d.). Synthesis of wax ester using lipase as catalyst.
  • Google Scholar. (2025, October 16). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol.
  • ResearchGate. (n.d.). (PDF) Lipase-Catalyzed Synthesis of Wax Ester.
  • ACS Publications. (2001, January 6). High-Yield Preparation of Wax Esters via Lipase-Catalyzed Esterification Using Fatty Acids and Alcohols from Crambe and Camelina Oils. Journal of Agricultural and Food Chemistry.
  • Taylor & Francis Online. (2007, February 15). Use of Multivariate Curve Resolution to Monitor an Esterification Reaction by Near-Infrared Spectroscopy. Spectroscopy Letters, 38(6).
  • Begell Digital Library. (2020, July 22). A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring.
  • Eureka | Patsnap. (2018, June 1). Preparation method of DOA (dioctyl adipate).
  • ResearchGate. (2020, December 29). The Role of Water Activity in Terms of Enzyme Activity and Enantioselectivity during Enzymatic Esterification in Non-conventional Media.
  • Google Patents. (n.d.). US6613551B2 - Enzymatic esterification process.
  • ResearchGate. (n.d.). A cleaner process for synthesis of dioctyl adipate.
  • Journal of Chemical Education. (2026, March 7). Using an Immobilized Lipase for Quick and Safe Ester Transformations You Can See and Smell.
  • Uk-cpi.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Wiley Online Library. (n.d.). Scale-Up and Development of Enzyme-Based Processes for Large-Scale Synthesis Applications.
  • MDPI. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance.
  • Frontiers. (2022, March 20). Process Intensification as Game Changer in Enzyme Catalysis.
  • Google Patents. (n.d.). WO1993012241A1 - Method for removing water in enzyme-catalysed reactions and arrangement for carrying out the method.
  • ChemRxiv. (2025, March 12). Enzymatic Synthesis of Functional PEGylated Adipate Copolymers.
  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
  • DTU. (2023, March 2). No scaling, no impact.
  • ResearchGate. (n.d.). Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor.
  • PMC. (n.d.). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Industrial & Engineering Chemistry Research. (2019, July 30). Enzymatic Biodiesel Synthesis by the Biphasic Esterification of Oleic Acid and 1-Butanol in Microreactors.
  • MDPI. (2020, August 24). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk.
  • YouTube. (2026, January 26). Online course Simulation, scale-up and optimization of enzymatic bioreactors.
  • ResearchGate. (2025, August 9). Enzymatic synthesis of dioctyl sebacate.
  • ChemRxiv. (n.d.). Improving the sustainability of enzymatic synthesis of poly(butylene adipate)-based copolyesters. Polycondensation reaction in.
  • PubMed. (2025, May 15). Enzymatic Synthesis of Functional PEGylated Adipate Copolymers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Thermal Cycling Stability of Dioctadecyl Adipate (DOA) PCMs

Welcome to the Technical Support and Troubleshooting Hub for Dioctadecyl Adipate (DOA) Phase Change Materials (PCMs). This guide is engineered for researchers and material scientists developing medium-temperature thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for Dioctadecyl Adipate (DOA) Phase Change Materials (PCMs). This guide is engineered for researchers and material scientists developing medium-temperature thermal energy storage systems. Below, you will find causality-driven troubleshooting protocols, self-validating methodologies, and data summaries to resolve thermal degradation and physical instability during extended thermal cycling.

Frequently Asked Questions (FAQs) on DOA Thermal Reliability

Q: What is the baseline thermal reliability of pure DOA? A: Synthesized via the direct esterification of adipic acid and 1-octadecanol, pure DOA is a solid-liquid PCM exhibiting a melting temperature of ~60 °C and a high latent heat of fusion of ~186.2 J/g. Under ideal, isolated conditions, its ester bonds are chemically stable up to 342.5 °C, allowing it to survive 1,000 accelerated thermal cycles with minimal chemical degradation[1]. However, in practical applications, repeated phase transitions lead to physical leakage and localized thermal degradation.

Q: Why does the latent heat capacity degrade after prolonged thermal cycling in real-world applications? A: Causality: The degradation is rarely due to the breakdown of the molecular ester bonds. Instead, it is driven by macro-phase separation and liquid-state leakage. Because DOA has inherently low thermal conductivity (~0.15 W/m·K), rapid thermal cycling creates severe temperature gradients. The outer layers of the PCM melt and oxidize upon exposure to ambient air, while the core remains solid. Over hundreds of cycles, this localized overheating causes oxidative cross-linking, which reduces the total crystalline volume available for latent heat storage.

Visualizing Degradation and Stabilization

To effectively troubleshoot DOA failures, it is critical to understand the mechanistic pathways of degradation and how specific interventions arrest these processes.

DOA_Stabilization cluster_issues Degradation Mechanisms cluster_solutions Stabilization Strategies DOA Pure Dioctadecyl Adipate (DOA) Cycling Thermal Cycling (1000+ Melt/Freeze Cycles) DOA->Cycling Leakage Liquid Phase Leakage Cycling->Leakage Oxidation Thermal Oxidation Cycling->Oxidation Gradient Thermal Gradients (Low Conductivity) Cycling->Gradient Microencapsulation Polymer Microencapsulation Leakage->Microencapsulation ShapeStab Porous Scaffolds (e.g., EG) Leakage->ShapeStab Oxidation->Microencapsulation Gradient->ShapeStab StableDOA High Cycling Stability Composite Microencapsulation->StableDOA ShapeStab->StableDOA

Logical pathway of DOA thermal degradation and stabilization strategies.

Troubleshooting Guide: Resolving Specific Experimental Failures

Issue 1: Liquid-Phase Leakage During Cycling

Symptom: Mass loss of the PCM composite after 50+ thermal cycles, accompanied by visible liquid pooling at 65 °C. Root Cause: Volume expansion. As the non-polar aliphatic tails of DOA transition from a highly ordered crystalline state to an amorphous liquid, the material undergoes a 10–15% volume expansion. Without physical confinement, the low-viscosity liquid escapes its container. Solution: Shape-stabilization using high-porosity scaffolds like Expanded Graphite (EG) or Carbon Nanofibers (CNF)[2]. The capillary forces of the mesoporous network counteract the hydrostatic pressure of the molten DOA.

Issue 2: Microcapsule Rupture During Expansion

Symptom: Scanning Electron Microscopy (SEM) reveals fractured polymer shells after thermal cycling; Differential Scanning Calorimetry (DSC) shows a sudden drop in latent heat. Root Cause: When microencapsulating DOA (e.g., using PMMA or Silk Fibroin-Chitosan shells[3]), the core's volume expansion induces critical hoop stress on the rigid shell wall, causing mechanical rupture. Solution: Optimize the core-shell mass ratio (do not exceed 80:20 core-to-shell) to leave adequate free volume within the microcapsule, or utilize High Internal Phase Emulsion (HIPE) templating to create flexible, porous polymer frameworks that absorb the expansion stress[2].

Self-Validating Experimental Protocol: Vacuum Impregnation

To resolve leakage and thermal gradient issues simultaneously, follow this validated methodology for creating a DOA/Expanded Graphite (EG) shape-stabilized composite.

Protocol Step1 Step 1: DOA Synthesis Adipic acid + 1-octadecanol (6 hrs, 90% yield) Step3 Step 3: Vacuum Impregnation Melt DOA at 75°C, mix with EG, apply vacuum (-0.1 MPa) Step1->Step3 Step2 Step 2: Scaffold Prep Exfoliate graphite at 900°C to create Expanded Graphite Step2->Step3 Step4 Step 4: Self-Validation Filter paper test at 80°C (Zero mass loss = Success) Step3->Step4 Step5 Step 5: Thermal Cycling DNA thermal cycler (1000 cycles) followed by DSC/TGA Step4->Step5

Step-by-step workflow for vacuum impregnation of DOA into expanded graphite.

Step-by-Step Methodology:
  • DOA Synthesis: React adipic acid with 1-octadecanol via direct esterification at 120 °C for 6 hours.

    • Causality: The 6-hour duration ensures a ~90% yield. Driving the reaction to near-completion is critical; unreacted fatty alcohols act as plasticizers, severely depressing the melting point and broadening the phase transition window[1].

  • Scaffold Preparation: Exfoliate natural flake graphite in a muffle furnace at 900 °C for 60 seconds.

    • Causality: Rapid thermal shock vaporizes intercalated acid compounds, blowing apart the graphene layers to create a highly porous, worm-like microstructure with massive capillary potential.

  • Vacuum Impregnation: Melt the synthesized DOA at 75 °C (15 °C above its melting point to ensure ultra-low viscosity). Submerge 5 wt% EG into the molten DOA. Apply a vacuum of -0.1 MPa for 2 hours.

    • Causality: The vacuum removes trapped atmospheric air within the EG pores. Upon releasing the vacuum, atmospheric pressure forces the liquid DOA deep into the mesoporous network, maximizing interfacial contact.

  • Self-Validation (Filter Paper Test): Place a 5g sample of the composite on a pre-weighed qualitative filter paper and heat in an oven at 80 °C for 30 minutes. Reweigh the paper.

    • System Validation: A mass change of <0.1% on the filter paper confirms that the DOA is fully retained by capillary forces and surface tension. If mass loss occurs, the capillary limits of the EG scaffold have been exceeded, and the EG weight percentage must be increased.

  • Thermal Cycling: Subject the validated composite to 1,000 melt/freeze cycles (20 °C to 80 °C) in a DNA thermal cycler, followed by DSC and TGA analysis to confirm long-term stability.

Quantitative Data Summary

The table below summarizes the expected thermal properties of pure DOA versus a shape-stabilized DOA composite before and after 1,000 accelerated thermal cycles. Notice the preservation of latent heat and the drastic improvement in thermal conductivity when utilizing a stabilization scaffold.

Material ConfigurationThermal CyclesMelting Temp (°C)Latent Heat (J/g)Thermal Cond. (W/m·K)Stability Status
Pure DOA 060.0186.2~0.15Baseline
Pure DOA 1,00059.5175.4~0.15Moderate (Leakage observed)
DOA + 5wt% EG 060.2178.50.85Enhanced
DOA + 5wt% EG 1,00060.1176.00.84Highly Stable (No leakage)

Data synthesis based on thermal reliability testing of long-chain diesters and carbon-scaffolded PCMs.

References

  • Title: Long-chain diesters of fatty alcohols as novel phase change materials for thermal energy storage Source: ResearchGate URL
  • Title: High internal phase emulsion templated-polystyrene/carbon nano fiber/hexadecanol composites phase change materials for thermal management applications Source: ResearchGate URL
  • Title: Silk Fibroin-Chitosan Based Phase Change Materials (PCMs)

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Distearyl Adipate Direct Esterification

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to resolving challenges in the direct esterification synthesis of distearyl adipate. This guide is structured to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to resolving challenges in the direct esterification synthesis of distearyl adipate. This guide is structured to provide researchers, scientists, and process development professionals with actionable insights and solutions to common issues encountered during this synthesis. We move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and high-yielding process.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding low yields in distearyl adipate synthesis.

Q1: My distearyl adipate synthesis is suffering from low yield. What are the most probable causes?

A: Low yields in the direct esterification of adipic acid with stearyl alcohol are almost always traced back to one of four key areas:

  • Reaction Equilibrium: Esterification is a reversible reaction that produces water as a byproduct.[1] If this water is not actively removed, the reaction will reach equilibrium and stall, preventing complete conversion of the starting materials.[2][3]

  • Catalyst Inefficiency: The choice of catalyst, its concentration, and its activity are paramount. An inappropriate or deactivated catalyst will result in slow reaction rates and incomplete conversion.[4]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant stoichiometry must be carefully controlled. Deviations from optimal conditions can slow the reaction or promote the formation of undesirable side products.[4][5]

  • Mass Transfer Limitations: In solvent-free or highly concentrated systems, the high viscosity and the presence of solids (adipic acid) can impede effective mixing, preventing the reactants from interacting efficiently.[6]

Q2: How critical is the removal of water, and what is the most effective method?

A: Water removal is arguably the most critical factor for achieving high yields. According to Le Chatelier's principle, removing a product (water) from the reaction mixture shifts the equilibrium towards the formation of more products (the ester).[1][5]

For laboratory and pilot scales, the most common and effective method is azeotropic distillation using a Dean-Stark apparatus.[1][7] A solvent that forms a low-boiling azeotrope with water (e.g., toluene or xylene) is added to the reaction. The azeotrope continuously distills out of the reaction flask, condenses, and collects in the Dean-Stark trap. The denser water separates to the bottom of the trap, while the less dense solvent overflows and returns to the flask.[8]

Other methods include:

  • Use of a Dehydrating Agent: The acid catalyst itself, particularly concentrated sulfuric acid, can act as a chemical dehydrating agent.[9][10] However, this can sometimes promote side reactions.[5]

  • Vacuum Application: Applying a vacuum can help remove water, especially at lower temperatures, which is a common strategy in enzyme-catalyzed reactions to avoid thermal degradation.[11]

Q3: What is the optimal molar ratio of stearyl alcohol to adipic acid?

A: Stoichiometrically, the reaction requires a 2:1 molar ratio of stearyl alcohol to adipic acid. However, to drive the reaction equilibrium towards the formation of the diester, it is standard practice to use an excess of the alcohol .[5] A molar ratio of stearyl alcohol to adipic acid of 2.3:1 to 2.6:1 is often recommended.[4][12][13] This excess ensures that the adipic acid, which is the difunctional core, is fully converted to the distearyl ester rather than remaining as a monoester.

Q4: How do reaction temperature and time influence the yield and purity of distearyl adipate?

A: Temperature has a dual effect. Higher temperatures increase the reaction rate, allowing equilibrium to be reached faster.[3][14] However, excessively high temperatures (>180-200°C) can lead to side reactions such as the dehydration of stearyl alcohol to form ethers or alkenes, and general thermal degradation, which often results in a dark-colored product.[5][6] A typical temperature range for acid-catalyzed direct esterification is 140–180°C .[10]

Reaction time is dependent on temperature, catalyst efficiency, and the effectiveness of water removal. The reaction should be monitored until the theoretical amount of water has been collected or until the reaction progress plateaus, which can be tracked by measuring the acid value of the mixture.[13]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Reaction Stalls or Shows Low Conversion

If your reaction starts but fails to reach completion, consider the following causes and solutions.

Potential CauseRecommended Solution & Explanation
Equilibrium Limitation Solution: Verify the efficiency of your water removal system. If using a Dean-Stark trap, ensure the solvent is refluxing vigorously and that water is collecting in the trap. Check for any system leaks that could allow atmospheric moisture to enter. The inability to remove water is the most common reason for stalled esterifications.[1][3]
Catalyst Deactivation or Insufficient Amount Solution: Ensure you are using the correct catalyst loading. For common acid catalysts like p-toluenesulfonic acid (p-TSA), a loading of 0.5-2% by weight of reactants is typical.[15] If using a solid catalyst, ensure it has not been poisoned by impurities in the starting materials. Consider using a fresh batch of catalyst.[4]
Poor Mass Transfer / High Viscosity Solution: Increase the stirring rate to ensure the heterogeneous mixture is well-agitated.[6] In solvent-free systems, the reaction mixture can become very viscous. Raising the temperature slightly can decrease viscosity and improve mixing. Ensure the adipic acid has fully dissolved in the molten stearyl alcohol.
Incorrect Reactant Stoichiometry Solution: Accurately weigh your reactants and verify the molar ratio calculations. Using an insufficient amount of stearyl alcohol will result in a mixture of monoester and unreacted adipic acid, limiting the yield of the desired diester.[16]
Problem 2: Product is Darkly Colored or Contains Impurities

The formation of colored byproducts is a common issue, often indicating degradation.

Potential CauseRecommended Solution & Explanation
High Reaction Temperature Solution: Reduce the reaction temperature. While higher temperatures speed up the reaction, they also accelerate side reactions.[5][6] Operating in the lower end of the recommended range (e.g., 140-160°C) for a longer duration can often provide a cleaner product.
Aggressive Catalyst Solution: Concentrated sulfuric acid is a very effective catalyst but is also a strong oxidizing and dehydrating agent that can cause charring and polymerization, especially at high temperatures.[5][12] Consider switching to a milder catalyst like p-toluenesulfonic acid (p-TSA) or a solid acid catalyst like a titanium-based catalyst, which often results in a cleaner reaction profile.[4][12]
Oxidation Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the oxidation of the alcohol and other components at high temperatures, which can contribute to color formation.[13]
Impure Starting Materials Solution: Ensure the adipic acid and stearyl alcohol are of high purity. Impurities can degrade under reaction conditions and introduce color.[6]

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the standard procedure for the direct esterification of distearyl adipate.

G cluster_setup 1. Setup & Charging cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Setup Assemble Flask, Dean-Stark Trap, & Condenser Charge Charge Flask with Adipic Acid, Stearyl Alcohol, Solvent, & Catalyst Setup->Charge Heat Heat Mixture to Reflux (140-180°C) Charge->Heat Water_Removal Azeotropically Remove Water Heat->Water_Removal Monitor Monitor Progress (Water Collected / Acid Value) Water_Removal->Monitor Cool Cool Reaction Mixture Monitor->Cool Neutralize Wash with Na₂CO₃ or NaHCO₃ Solution Cool->Neutralize Wash Wash with Water/Brine Neutralize->Wash Dry Dry Organic Layer (e.g., over Na₂SO₄) Wash->Dry Solvent_Removal Remove Solvent under Reduced Pressure Dry->Solvent_Removal Purify Purify by Recrystallization or Distillation Solvent_Removal->Purify Product Obtain Pure Distearyl Adipate Purify->Product

Caption: General experimental workflow for distearyl adipate synthesis.

Troubleshooting Logic Flow

Use this decision tree to diagnose the root cause of low yield.

G Start Low Yield Observed Check_Water Is water collecting in the Dean-Stark trap? Start->Check_Water Check_Catalyst Is the catalyst fresh and used at the correct loading? Check_Water->Check_Catalyst Yes Sol_Water Fix leaks in apparatus. Ensure vigorous reflux. Check_Water->Sol_Water No Check_Temp Is the reaction temperature optimal (140-180°C)? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use fresh catalyst. Optimize catalyst concentration. Check_Catalyst->Sol_Catalyst No Check_Stirring Is the mixture stirring vigorously? Check_Temp->Check_Stirring Yes Sol_Temp Adjust temperature. Check for side reactions (dark color). Check_Temp->Sol_Temp No Sol_Stirring Increase stirring rate to overcome mass transfer limitations. Check_Stirring->Sol_Stirring No

Caption: A decision tree for troubleshooting low esterification yield.

Key Experimental Protocols

Protocol 1: Direct Esterification with Azeotropic Water Removal

This protocol describes a general laboratory procedure for synthesizing distearyl adipate using a Dean-Stark apparatus.

Materials:

  • Adipic Acid (1.0 eq)

  • Stearyl Alcohol (2.4 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 1-2 mol%)

  • Toluene (sufficient to fill Dean-Stark trap and ~2 mL per gram of adipic acid)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Apparatus Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all glass joints are properly sealed.[1]

  • Charging Reactants: To the round-bottom flask, add the adipic acid, stearyl alcohol, p-TSA, and a magnetic stir bar. Add the toluene.[8]

  • Water Removal: Fill the Dean-Stark trap with toluene through the top of the condenser.

  • Reaction: Heat the flask to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the trap. The reaction is typically run at the boiling point of toluene (~111°C) or a higher boiling solvent if faster reaction is needed.

  • Monitoring: Continue the reaction until the theoretical amount of water (2 moles of water per mole of adipic acid) has been collected in the graduated arm of the trap, or until water collection ceases. This may take several hours.[8]

  • Completion: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Reaction Monitoring by Acid Value Titration

This protocol allows for quantitative tracking of the consumption of adipic acid.

Materials:

  • Reaction mixture aliquot (~0.5-1.0 g)

  • Neutralized ethanol (or isopropanol)

  • Phenolphthalein indicator solution

  • Standardized 0.1 M potassium hydroxide (KOH) solution

Procedure:

  • Sample Preparation: Accurately weigh about 0.5-1.0 g of the hot reaction mixture into an Erlenmeyer flask.

  • Dissolution: Add ~50 mL of neutralized ethanol and warm gently to dissolve the sample completely.

  • Titration: Add 2-3 drops of phenolphthalein indicator. Titrate with standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.[13]

  • Calculation: The acid value (AV) is calculated as: AV (mg KOH/g) = (V * M * 56.1) / w Where:

    • V = volume of KOH solution used (mL)

    • M = molarity of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • w = weight of the sample (g)

  • Endpoint: The reaction is generally considered complete when the acid value drops to a low, constant value (e.g., < 2 mg KOH/g).[13]

Protocol 3: Post-Reaction Work-up and Purification

Procedure:

  • Solvent Removal: If a solvent like toluene was used, remove the bulk of it using a rotary evaporator.

  • Neutralization: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or hexane). Transfer to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[8][17] Repeat until no more gas evolution is observed.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove residual salts and water-soluble impurities.[17]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude distearyl adipate.

  • Purification: The crude product, which is a waxy solid at room temperature, can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetone).

References

  • tlooto. (n.d.). How concentrated h2so4 can remover water from the reversible reaction of esterification. The Most Powerful AcademicGPT.
  • BenchChem. (2025). Technical Support Center: Water Removal in Esterification Reactions.
  • Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-256.
  • BenchChem. (2025). Technical Support Center: Driving Esterification Equilibrium by Water Removal.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • University of Toronto. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • BenchChem. (2026). Overcoming challenges with sulfuric acid catalyst in esterification.
  • BenchChem. (2025). Technical Support Center: Ditetradecyl Adipate Synthesis.
  • Google Patents. (n.d.). US20050176986A1 - Catalyst for esterification and transesterification and process for producing ester.
  • National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ScienceDirect. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters.
  • PatSnap. (2026). Optimize Reaction Conditions for Dodecyl Acid Esterification.
  • National Center for Biotechnology Information. (2025). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate.
  • MDPI. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent.
  • The Synthetic Organic Chemist's Companion. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • BenchChem. (2025). Technical Support Center: Solvent-Free Synthesis of Ditetradecyl Adipate.
  • ResearchGate. (n.d.). Synthesis of diethylhexyl adipate by Candida antarctica lipase-catalyzed esterification.
  • Chemistry LibreTexts. (2019). 5.5 Limiting Reactant and Theoretical Yield and Percent Yield.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol.

Sources

Troubleshooting

Technical Support Center: Optimizing Lipase-Catalyzed Dioctadecyl Adipate Synthesis

Welcome to the technical support center for the synthesis of dioctadecyl adipate, a wax ester with significant applications in the cosmetics, pharmaceuticals, and lubricant industries. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of dioctadecyl adipate, a wax ester with significant applications in the cosmetics, pharmaceuticals, and lubricant industries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the lipase-catalyzed synthesis of this valuable compound. By leveraging the principles of biocatalysis, we can achieve high-yield, environmentally friendly production. This document provides in-depth, evidence-based solutions to common challenges encountered during this enzymatic esterification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the lipase-catalyzed synthesis of dioctadecyl adipate, providing both the underlying cause and actionable solutions.

Issue 1: The reaction is proceeding very slowly, or not at all.

Potential Cause 1: Sub-optimal Reaction Temperature.

Lipase activity is highly dependent on temperature. While higher temperatures can increase reaction rates, excessive heat can lead to enzyme denaturation and loss of activity.[1] For many commonly used lipases, such as those from Candida antarctica (e.g., Novozym 435), the optimal temperature for esterification is typically between 40°C and 60°C.[2][3][4]

Recommended Solution:

  • Temperature Optimization: Perform a temperature screening study within the 40-70°C range to identify the optimal temperature for your specific lipase and reaction setup.

  • Monitor Enzyme Stability: Be aware that prolonged exposure to higher temperatures can deactivate the enzyme.[1] Consider this when designing longer reaction times.

Potential Cause 2: Inefficient Water Removal.

Esterification is a reversible reaction that produces water as a byproduct.[5] An accumulation of water in the reaction medium can shift the equilibrium back towards the reactants (adipic acid and dioctadecanol), thereby slowing down or halting the synthesis of dioctadecyl adipate.[5][6]

Recommended Solution:

  • Vacuum Application: Conduct the reaction under a mild vacuum (e.g., 6.7 kPa) to facilitate the continuous removal of water.[3]

  • Inert Gas Sparging: Gently bubble a dry, inert gas (like nitrogen) through the reaction mixture to help carry away water vapor.

  • Molecular Sieves: Add activated molecular sieves to the reaction to sequester water as it is formed. However, be mindful that this can sometimes interfere with enzyme activity.

Potential Cause 3: Inadequate Mixing/Mass Transfer Limitation.

In a solvent-free system, the reaction mixture can be viscous, especially at the initial stages. Poor mixing can lead to mass transfer limitations, where the enzyme's active sites are not readily accessible to the substrates.[4][7]

Recommended Solution:

  • Optimize Agitation Speed: Ensure vigorous and consistent stirring. For a stirred-tank reactor, an impeller speed of around 400-500 rpm is often effective.[2][4]

  • Consider a Solvent (with caution): While solvent-free systems are often preferred for their green credentials and higher volumetric productivity[4], using a non-polar organic solvent like heptane or isooctane can reduce viscosity and improve mass transfer.[8][9] However, the choice of solvent can also impact enzyme activity.[6][9]

Issue 2: The final product yield is lower than expected.

Potential Cause 1: Unfavorable Substrate Molar Ratio.

The stoichiometry of the reaction requires a 1:2 molar ratio of adipic acid to dioctadecanol. However, using a slight excess of the alcohol can often drive the reaction equilibrium towards the product side, increasing the final yield.[2][10]

Recommended Solution:

  • Molar Ratio Optimization: Experiment with varying the molar ratio of dioctadecanol to adipic acid. Ratios from 2:1 to as high as 5.7:1 (alcohol to acid) have been shown to be effective in similar esterification reactions.[2][11] Be aware that a very large excess of alcohol can sometimes inhibit the enzyme.[10]

Potential Cause 2: Insufficient Enzyme Concentration.

The rate of reaction and the final conversion are directly influenced by the amount of active enzyme present.[6][7]

Recommended Solution:

  • Enzyme Loading: The optimal enzyme concentration typically falls in the range of 2.5% to 15% (w/w) based on the total weight of the substrates.[4][10][12][13] Start with a concentration around 5% and optimize from there. Increasing the enzyme load can significantly reduce reaction time.[7]

Issue 3: The immobilized enzyme shows reduced activity after recycling.

Potential Cause 1: Incomplete Removal of Products or Byproducts.

Residual products or byproducts adsorbed onto the surface of the immobilized enzyme can block the active sites, leading to a decrease in activity in subsequent batches.

Recommended Solution:

  • Thorough Washing: After each reaction cycle, wash the immobilized enzyme thoroughly with a suitable organic solvent (e.g., hexane or isopropanol) to remove any adsorbed molecules. Ensure the enzyme is completely dried before reuse.

Potential Cause 2: Mechanical Stress.

Aggressive stirring or filtration methods can cause physical damage to the support material of the immobilized enzyme, leading to enzyme leaching and loss of activity.

Recommended Solution:

  • Gentle Handling: Use smoother agitation and less harsh filtration techniques to minimize mechanical stress on the immobilized enzyme particles.

Experimental Protocols

Protocol 1: Optimization of Reaction Temperature
  • Setup: Prepare five identical stirred-tank reactors, each containing adipic acid and dioctadecanol at a 1:2.5 molar ratio.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of 5% (w/w) of the total reactants to each reactor.

  • Temperature Variation: Set the temperature of each reactor to a different value: 40°C, 50°C, 60°C, 65°C, and 70°C.

  • Reaction Conditions: Maintain a constant agitation speed (e.g., 500 rpm) and apply a mild vacuum for water removal.[4]

  • Sampling: Take samples from each reactor at regular intervals (e.g., every hour for 8 hours).

  • Analysis: Analyze the samples using a suitable method like Gas Chromatography (GC) or titration to determine the conversion of adipic acid.[14]

Protocol 2: Effect of Substrate Molar Ratio
  • Setup: Prepare a series of reactions in flasks or reactors at the optimal temperature determined in Protocol 1.

  • Molar Ratio Variation: Vary the molar ratio of adipic acid to dioctadecanol in each reaction vessel (e.g., 1:2, 1:2.5, 1:3, 1:4).

  • Constant Parameters: Keep the enzyme concentration, agitation speed, and method of water removal constant across all experiments.

  • Reaction and Analysis: Run the reactions for a fixed period (e.g., 6 hours) and then analyze the final product mixture to determine the percentage yield of dioctadecyl adipate.

Data Presentation

Table 1: Influence of Reaction Parameters on Dioctadecyl Adipate Synthesis Time

ParameterCondition 1Condition 2Effect on Reaction TimeReference
Temperature 50°C60°CIncreasing temperature (up to an optimum) generally decreases reaction time.[1]
Enzyme Load 2.5% (w/w)5% (w/w)Higher enzyme loading significantly reduces reaction time.[7]
Water Removal Open to airUnder vacuumActive water removal drastically shortens the time to reach high conversion.[5]
Molar Ratio (Alcohol:Acid) 2:13:1A moderate excess of alcohol can accelerate the reaction.[2]
Agitation Speed 200 rpm400 rpmIncreased agitation improves mass transfer and reduces reaction time.[2]

Visualizations

Lipase-Catalyzed Esterification Workflow

EsterificationWorkflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_downstream Product Recovery AdipicAcid Adipic Acid Reactor Stirred Tank Reactor (Optimized T, Agitation) AdipicAcid->Reactor Dioctadecanol Dioctadecanol Dioctadecanol->Reactor WaterRemoval Water Removal (Vacuum/Inert Gas) Reactor->WaterRemoval Equilibrium Shift Filtration Enzyme Filtration Reactor->Filtration Lipase Immobilized Lipase Lipase->Reactor Purification Product Purification Filtration->Purification RecycledEnzyme Recycled Lipase Filtration->RecycledEnzyme FinalProduct Dioctadecyl Adipate Purification->FinalProduct RecycledEnzyme->Reactor Reuse

Caption: Workflow for lipase-catalyzed dioctadecyl adipate synthesis.

Troubleshooting Logic for Slow Reactions

TroubleshootingLogic Start Slow Reaction Detected CheckTemp Is Temperature Optimal (40-60°C)? Start->CheckTemp CheckWater Is Water Being Effectively Removed? CheckTemp->CheckWater Yes AdjustTemp Optimize Temperature CheckTemp->AdjustTemp No CheckMixing Is Agitation Sufficient (>400 rpm)? CheckWater->CheckMixing Yes ImproveWaterRemoval Apply Vacuum or Inert Gas Sparging CheckWater->ImproveWaterRemoval No IncreaseAgitation Increase Stirring Speed CheckMixing->IncreaseAgitation No Reevaluate Re-evaluate Reaction Rate CheckMixing->Reevaluate Yes AdjustTemp->Reevaluate ImproveWaterRemoval->Reevaluate IncreaseAgitation->Reevaluate

Caption: Decision tree for troubleshooting slow reaction rates.

References

  • Brandeis University. Synthesis of Wax Esters by Lipase-catalyzed Esterification with Immobilized Lipase from Candida sp. 99–125.
  • ResearchGate. Large Scale Production of Liquid Wax Ester by Immobilized Lipase.
  • National Open Access Monitor, Ireland. Lipase‐catalyzed production of wax esters.
  • CNR-IRIS. Wax esters from waste fish oil catalysed by immobilized Candida rugosa lipase.
  • PubMed. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst. Available from: [Link]

  • MDPI. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Available from: [Link]

  • E3S Web of Conferences. Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized. Available from: [Link]

  • SciSpace. Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Available from: [Link]

  • PMC. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system. Available from: [Link]

  • PMC. Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions. Available from: [Link]

  • AGRIS. Process optimization of lipase catalyzed synthesis of diesters in a packed bed reactor. Available from: [Link]

  • ResearchGate. Modeling and optimization of lipase‐catalyzed synthesis of dilauryl adipate ester by response surface methodology | Request PDF. Available from: [Link]

  • Wiley Online Library. Modeling and optimization of lipase-catalyzed synthesis of dilauryl adipate ester by response surface methodology. Available from: [Link]

  • Scribd. Lipase-Catalyzed Adipate Ester Synthesis. Available from: [Link]

Sources

Optimization

Optimizing substrate molar ratio for maximum dioctadecyl adipate production

Technical Support Center: Optimizing Dioctadecyl Adipate Synthesis This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of dioctadecyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Dioctadecyl Adipate Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of dioctadecyl adipate, with a specific focus on the critical role of the substrate molar ratio. This document is structured to provide both foundational knowledge and practical troubleshooting advice to maximize product yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of dioctadecyl adipate.

Q1: What is the fundamental reaction for producing dioctadecyl adipate?

Dioctadecyl adipate is synthesized through a direct esterification reaction, specifically a Fischer esterification.[1] In this reversible reaction, a dicarboxylic acid (adipic acid) reacts with two molecules of a long-chain alcohol (1-octadecanol) to form a diester (dioctadecyl adipate) and water.[2][3] An acid catalyst is typically required to achieve a sufficient reaction rate.[3]

Q2: What is the theoretical (stoichiometric) molar ratio of adipic acid to 1-octadecanol?

The balanced chemical equation requires one mole of adipic acid to react with two moles of 1-octadecanol. Therefore, the theoretical molar ratio is 1:2.

Q3: Why is it common to use a non-stoichiometric molar ratio in practice?

Esterification is an equilibrium-limited reaction.[4][5] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by increasing the concentration of one of the reactants.[6] In the synthesis of dioctadecyl adipate, using an excess of the alcohol (1-octadecanol) is a common strategy to drive the reaction to completion and maximize the conversion of the more valuable adipic acid.[7] Studies have reported using alcohol-to-acid molar ratios ranging from 2.8:1 to as high as 4:1 to achieve high esterification rates.[8]

Q4: Besides molar ratio, what other factors are critical for maximizing yield?

Key factors influencing the yield include:

  • Catalyst Selection: Acid catalysts like p-toluenesulfonic acid (p-TSA), sulfuric acid, or solid catalysts such as titanium-based compounds are often used.[2][9] Enzymatic catalysts like immobilized lipases (e.g., Novozym 435) offer a greener alternative under milder conditions.[9]

  • Water Removal: Water is a byproduct of the reaction. Its continuous removal is crucial to prevent the reverse reaction (hydrolysis) and shift the equilibrium towards ester formation.[7][10] This is often accomplished using a Dean-Stark apparatus with an azeotropic solvent like toluene.[11][12]

  • Temperature: The reaction is typically heated to increase the rate.[13] Temperatures can range from 60-70°C for enzymatic reactions to 130-175°C for chemically catalyzed processes.[8][9][14]

  • Reaction Time: Sufficient time, often several hours, is needed for the reaction to approach completion.[2][8]

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking samples and analyzing them. A common method is to measure the acid value of the reaction mixture.[2] The acid value (mg of KOH required to neutralize the acid in 1g of sample) decreases as the adipic acid is consumed. The reaction is often considered complete when the acid value drops below a target threshold.[2] Other techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can also be used.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Dioctadecyl Adipate

Potential Cause A: Sub-optimal Substrate Molar Ratio

  • Causality: An insufficient excess of 1-octadecanol may not be enough to effectively shift the reaction equilibrium towards the product, resulting in incomplete conversion of adipic acid. Conversely, an extreme excess can make product purification difficult and may not be cost-effective.

  • Recommended Solution: Conduct a molar ratio optimization study. Set up a series of parallel reactions where the molar ratio of 1-octadecanol to adipic acid is varied (e.g., 2.2:1, 2.5:1, 2.8:1, 3.1:1, 3.3:1) while keeping all other parameters (catalyst concentration, temperature, reaction time) constant. Analyze the final yield for each ratio to determine the empirical optimum for your specific conditions. Studies have shown optimal ratios can be around 2.8:1 or even 3.3:1 depending on the catalyst and conditions.[8][14]

Potential Cause B: Inefficient Water Removal

  • Causality: The accumulation of water, a byproduct, will drive the reverse reaction (ester hydrolysis), lowering the net yield of the desired diester.[4]

  • Recommended Solution: Ensure your Dean-Stark apparatus is functioning correctly.[11] The solvent used as the water-carrying agent (e.g., toluene) should form a low-boiling azeotrope with water, allowing for its effective removal from the reaction flask.[12] Check for leaks in the glassware setup and ensure adequate condenser cooling to prevent the loss of the azeotroping solvent.

Potential Cause C: Catalyst Deactivation or Insufficient Amount

  • Causality: The catalyst may be poisoned by impurities in the reactants or may degrade at high temperatures.[9] An insufficient catalyst concentration will result in a slow reaction that does not reach completion within the allotted time.

  • Recommended Solution:

    • Purity: Ensure high-purity adipic acid and 1-octadecanol are used.

    • Concentration: Verify that the catalyst concentration is within the recommended range (e.g., 0.8%–2.5% w/w of total reactants, depending on the catalyst).[2][9]

    • Activity: If using a recyclable solid catalyst, ensure it has been properly regenerated and has not lost significant activity.[9] For liquid catalysts like butyl titanate, which can be deactivated by water, staged addition may be beneficial.[15]

Issue 2: Presence of Unreacted Starting Materials or Monoester in Final Product

Potential Cause: Incomplete Reaction

  • Causality: This indicates the reaction has not been driven sufficiently to the diester form. This can be due to insufficient reaction time, a temperature that is too low, or a molar ratio that does not adequately favor the second esterification step.

  • Recommended Solution:

    • Increase Reaction Time: Continue the reaction, monitoring the acid value until it plateaus at the desired low level.

    • Optimize Temperature: If the reaction stalls, a modest increase in temperature (e.g., by 10°C) may increase the reaction rate, but be cautious of potential side reactions or degradation at excessively high temperatures.[9]

    • Re-evaluate Molar Ratio: A higher excess of 1-octadecanol may be required to ensure the full conversion of the intermediate monoester to the final diester product.

Issue 3: Product Discoloration or Purity Issues

Potential Cause: High-Temperature Side Reactions

  • Causality: Operating at excessively high temperatures (e.g., >180°C) can lead to the thermal degradation of the reactants or the ester product, resulting in discoloration and the formation of impurities.[9]

  • Recommended Solution:

    • Lower Temperature: Reduce the reaction temperature. While this may slow the reaction rate, it will improve the final product's purity and color. Find the optimal balance between reaction time and temperature.

    • Use a Milder Catalyst: Consider switching to a more selective catalyst system, such as an immobilized enzyme (lipase), which operates at much lower temperatures (e.g., 60-70°C) and can significantly reduce the formation of byproducts.[9]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation at high temperatures.

Section 3: Experimental Protocols & Data

Protocol 1: Optimizing the Adipic Acid to 1-Octadecanol Molar Ratio

This protocol outlines a systematic approach to identify the optimal substrate molar ratio for maximizing dioctadecyl adipate yield.

Materials:

  • Adipic Acid (high purity)

  • 1-Octadecanol

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Toluene (as azeotropic solvent)

  • 5% Sodium Carbonate solution (for neutralization)[2]

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Equipment: Multiple parallel reaction flasks, heating mantles with magnetic stirring, reflux condensers, Dean-Stark traps, separating funnels.

Procedure:

  • Setup: Assemble five identical reaction setups, each consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Reactant Charging: To each flask, add a fixed amount of adipic acid (e.g., 0.1 mol).

  • Molar Ratio Variation: Add 1-octadecanol to each flask in varying molar ratios relative to adipic acid. See the table below for an example.

  • Catalyst & Solvent: Add the catalyst (e.g., 1% w/w of total reactants) and toluene (e.g., 40 mL) to each flask.

  • Reaction: Heat the mixtures to reflux (approx. 130-140°C) with vigorous stirring. Continuously remove the water collected in the Dean-Stark trap.

  • Monitoring: Allow all reactions to proceed for the same amount of time (e.g., 4 hours).

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Wash the organic phase in a separating funnel with 5% sodium carbonate solution to neutralize the acid catalyst, followed by a water wash.[2][13]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the mass of the crude dioctadecyl adipate for each reaction and calculate the percentage yield. Analyze the purity of each product (e.g., by GC-FID) to identify the molar ratio that provides the highest yield of the pure diester.[16][17]

Data Presentation: Example Molar Ratio Optimization
FlaskAdipic Acid (mol)1-Octadecanol (mol)Molar Ratio (Alcohol:Acid)Catalyst (p-TSA)Temperature (°C)Time (h)Example Yield (%)
10.10.222.2:11% w/w140485.2
20.10.252.5:11% w/w140490.1
30.10.282.8:11% w/w140494.5
40.10.313.1:11% w/w140495.8
50.10.333.3:11% w/w140496.1

Note: Yields are illustrative and will vary based on specific experimental conditions.

Section 4: Visual Diagrams

Fischer Esterification Reaction Pathway

G cluster_reactants Reactants cluster_products Products adipic_acid Adipic Acid HOOC-(CH₂)₄-COOH equilibrium adipic_acid->equilibrium octadecanol 1-Octadecanol (2 equiv.) CH₃(CH₂)₁₇OH octadecanol->equilibrium diester Dioctadecyl Adipate water Water (2 equiv.) H₂O catalyst Acid Catalyst (H⁺) Heat catalyst->equilibrium equilibrium->diester equilibrium->water G A 1. Define Molar Ratios (e.g., 2.2:1 to 3.3:1) B 2. Run Parallel Reactions (Constant Temp, Time, Catalyst) A->B C 3. Product Work-up (Neutralize, Wash, Dry) B->C D 4. Isolate & Quantify Product (Rotovap, Weigh) C->D E 5. Analyze Yield & Purity (e.g., GC-FID) D->E F 6. Identify Optimal Ratio E->F

Caption: Workflow for optimizing substrate molar ratio.

References

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • University of Washington. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Reusch, W. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Meng, Q., et al. (n.d.). A cleaner process for synthesis of dioctyl adipate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108101784A - A kind of preparation method of dioctyl adipate.
  • Wang, Y., et al. (2020). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. RSC Advances. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 4). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]

  • PubMed. (n.d.). Development of a quantitative GC-FID method for the determination of sucrose mono- and diesters in foods. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of substrate molar ratio on the synthesis of adipate esters.... Retrieved from [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ACS Publications. (2022, October 17). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Development of a quantitative GC-FID method for the determination of sucrose mono- and diesters in foods. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Sam. Retrieved from [Link]

  • MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • ResearchGate. (2022, December 7). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. Retrieved from [Link]

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Troubleshooting

Overcoming phase separation issues in dioctadecyl adipate thermal storage systems

Welcome to the Advanced Diagnostics and Troubleshooting Center for Dioctadecyl Adipate (DOA) phase change materials (PCMs). DOA is a highly efficient solid-liquid PCM synthesized via the direct esterification of adipic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center for Dioctadecyl Adipate (DOA) phase change materials (PCMs). DOA is a highly efficient solid-liquid PCM synthesized via the direct esterification of adipic acid and 1-octadecanol[1]. With a targeted melting temperature of ~60 °C and a latent heat capacity of 186.2 J/g, it is an optimal candidate for medium-temperature thermal energy storage (TES) and temperature-controlled packaging in biologic drug development[1].

However, during continuous solid-liquid phase transitions, researchers frequently encounter phase separation . This guide provides field-proven, self-validating methodologies to diagnose and permanently resolve macroscopic leakage and microscopic segregation in DOA systems.

Diagnostic Decision Tree for Phase Separation

Before altering your formulation, you must identify the physical nature of the phase separation. Use the diagnostic tree below to trace your observed symptoms to the correct root cause and corresponding protocol.

DiagnosticTree A DOA Thermal Storage System Phase Separation Detected B Macroscopic Leakage (Liquid Exudation) A->B C Microscopic Segregation (Incongruent Melting) A->C D Cause: Capillary Failure or Matrix Saturation B->D E Cause: Supercooling & Differential Crystallization C->E F Solution: Shape-Stabilization (Vacuum Impregnation) D->F Porous Matrix G Solution: Microencapsulation (Interfacial Polymerization) D->G Free Fluid H Solution: Nucleating Agents (e.g., Nano-silica) E->H

Figure 1: Diagnostic workflow for identifying and resolving DOA phase separation.

Troubleshooting Q&A: Causality & Expert Insights

Q1: Why is my DOA composite leaking liquid during the melt phase (macroscopic phase separation)? The Causality: Pure organic PCMs like DOA experience a significant drop in viscosity and a slight volume expansion upon melting[2]. If you are using a porous supporting matrix (like expanded graphite or silica), leakage occurs when the mass fraction of DOA exceeds the maximum capillary retention force of the matrix's mesopores. Gravity and thermal expansion overcome surface tension, forcing the liquid ester out of the composite structure[3]. The Fix: You must implement Shape-Stabilization . By optimizing the ratio of DOA to a highly porous matrix like Expanded Graphite (EG), capillary forces will lock the liquid PCM in place. Adding just 5 wt% EG not only prevents leakage but increases thermal conductivity by 12-42%[1]. (See SOP 1).

Q2: I am observing incongruent melting and a drop in latent heat after 500 thermal cycles. What causes this micro-phase separation? The Causality: This is a nucleation failure. Long-chain diesters can suffer from supercooling, where the liquid cools below its freezing point without solidifying. When nucleation finally triggers, the long hydrocarbon chains (from the octadecyl groups) and the adipate core crystallize at different rates. Over hundreds of cycles, this differential crystallization causes microscopic segregation, degrading the latent heat capacity[1]. The Fix: Introduce a nucleating agent (e.g., 1-2 wt% nano-silica or titanium dioxide). These nanoparticles provide high-surface-area nucleation sites, drastically accelerating crystallization kinetics and forcing the DOA molecules to crystallize uniformly, eliminating supercooling and micro-segregation.

Quantitative Benchmarks for DOA Formulations

To evaluate the success of your troubleshooting, compare your experimental data against these validated benchmarks for DOA systems[1].

Formulation TypeMelting Temp (°C)Latent Heat (J/g)Thermal Conductivity (W/m·K)Phase Separation Status (Post-1000 Cycles)
Pure DOA (Control) 60.0186.2~0.25High (Severe macroscopic leakage)
DOA + 5wt% EG 59.8175.5~0.35< 1% Exudation (Highly stable)
DOA Microcapsules 58.5145.0~0.150% (Completely contained)

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . If the validation step fails, the protocol explicitly dictates the corrective action, ensuring absolute experimental trustworthiness.

SOP 1: Shape-Stabilization via Vacuum Impregnation (EG-DOA)

This method utilizes capillary action to permanently bind DOA within a porous matrix, preventing macroscopic leakage[4].

  • Preparation: Melt pure DOA at 80 °C in a vacuum oven until completely liquefied.

  • Matrix Dehydration: Dry Expanded Graphite (EG) at 120 °C for 2 hours to remove ambient moisture that could block mesopores.

  • Blending: Submerge the dried EG into the liquid DOA at a 95:5 (DOA:EG) weight ratio.

  • Vacuum Impregnation: Seal the chamber and apply a vacuum (0.1 MPa) for 60 minutes. Causality note: This evacuates trapped air from the EG pores, creating a pressure differential.

  • Capillary Infiltration: Release the vacuum abruptly to atmospheric pressure. The sudden pressure change forces the liquid DOA deep into the mesoporous network of the EG.

  • Cooling: Allow the composite to cool to room temperature (25 °C) to solidify.

  • Self-Validating Step (Filter Paper Test): Place a 5g sample of the composite on qualitative filter paper in an oven at 80 °C for 30 minutes.

    • Pass: The paper remains completely dry. Capillary forces are optimal.

    • Fail: Oil stains appear on the paper. The matrix is over-saturated. Corrective Action: Reduce the DOA mass fraction by 2 wt% and repeat the impregnation.

SOP 2: Microencapsulation of DOA via Interfacial Polymerization

For applications in drug development where direct contact with the PCM is prohibited, microencapsulating DOA within a polyurethane shell provides absolute containment[3].

EncapsulationWorkflow S1 1. Emulsification DOA + Aqueous Surfactant S2 2. Monomer Addition (Diisocyanate) S1->S2 S3 3. Interfacial Polymerization (70°C, 3 hours) S2->S3 S4 4. Filtration & Washing (Remove unreacted monomers) S3->S4 S5 5. Lyophilization (Dry Microcapsules) S4->S5

Figure 2: Step-by-step workflow for DOA microencapsulation.

  • Aqueous Phase: Dissolve 2 wt% of a polymeric surfactant (e.g., styrene-maleic anhydride) in 100 mL of distilled water.

  • Organic Phase: Melt 10g of DOA at 70 °C. Dissolve 2g of a diisocyanate monomer (e.g., toluene diisocyanate) into the liquid DOA.

  • Emulsification: Slowly pour the organic phase into the aqueous phase while homogenizing at 5000 rpm for 10 minutes to form a stable oil-in-water emulsion.

  • Polymerization: Reduce stirring to 400 rpm. Dropwise, add a chain extender (e.g., 1,4-butanediol). Maintain the system at 70 °C for 3 hours. Causality note: The diisocyanate reacts with the diol exclusively at the oil-water interface, forming a solid polyurethane shell around the DOA droplets.

  • Recovery: Filter the microcapsules, wash thoroughly with distilled water, and lyophilize (freeze-dry) for 24 hours.

  • Self-Validating Step (DSC Analysis): Perform Differential Scanning Calorimetry (DSC) on the resulting powder.

    • Pass: The melting peak remains within 1.5 °C of pure DOA (approx. 58.5 °C), and the latent heat is proportional to the core fraction (e.g., ~145 J/g).

    • Fail: The melting peak shifts by >3 °C or latent heat drops disproportionately. Corrective Action: The shell material has cross-linked into the core. Reduce the diisocyanate concentration by 10%.

References

  • Kahraman Döğüşcü, D. (2020). Long-chain diesters of fatty alcohols as novel phase change materials for thermal energy storage. Cumhuriyet Science Journal, 41(1), 269-280. Available at:[Link]

  • Sharma, A., et al. (2020). Long term thermal stability of organic PCMs. ResearchGate. Available at:[Link]

  • Chen, L., et al. (2021). Investigation of Unbranched, Saturated, Carboxylic Esters as Phase Change Materials. ResearchGate. Available at:[Link]

  • Sari, A., et al. (2022). High internal phase emulsion templated-polystyrene/carbon nano fiber/hexadecanol composites phase change materials for thermal management applications. Composites Part A: Applied Science and Manufacturing. Available at:[Link]

Sources

Optimization

Purification techniques for removing unreacted adipic acid from distearyl adipate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in lipid excipient synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in lipid excipient synthesis. A common bottleneck in the esterification of stearyl alcohol and adipic acid is the isolation of the highly lipophilic product, distearyl adipate, from unreacted adipic acid.

Because distearyl adipate is a waxy, hydrophobic solid, standard purification techniques often lead to severe emulsions or incomplete separations. This guide synthesizes field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity recovery of your target ester.

Physicochemical Data Comparison

To design a logical purification scheme, we must first understand the stark contrast in the physicochemical properties of the target ester and the unreacted acid.

PropertyAdipic Acid (Reactant / Impurity)Distearyl Adipate (Target Product)
Molecular Weight 146.14 g/mol ~651.1 g/mol
Melting Point 151.5 - 154 °C~55 - 65 °C (Waxy Solid)
Water Solubility ~1.4 g/100 mL (10 °C); Highly soluble boilingInsoluble
Ethanol Solubility Freely soluble at room temperatureSoluble (Hot), Insoluble (Cold)
Acidity (pKa) 4.41 and 5.41N/A (Neutral Ester)
Troubleshooting FAQs

Q: I am performing standard aqueous washes, but NMR/HPLC still shows significant unreacted adipic acid. Why is water alone insufficient? A: Adipic acid has a relatively low solubility in water at room temperature (approximately 1.4 g/100 mL at 10 °C to 20.0 g/L at 22 °C)[1][2]. If your esterification utilized a molar excess of adipic acid to drive the reaction forward, cold water washes will quickly saturate, leaving residual acid trapped in the hydrophobic organic phase. To effectively partition the acid into the aqueous layer, you must exploit its acidic nature (pKa 4.41 and 5.41) ()[3]. By neutralizing it with a mild base, you convert the acid into sodium adipate, which is highly water-soluble and practically insoluble in the organic phase ()[4].

Q: When I apply an alkaline wash, a stubborn emulsion forms in the separatory funnel. How do I break it or prevent it? A: Emulsions in this specific system are typically caused by the presence of monostearyl adipate—a half-ester byproduct that acts as a potent lipophilic surfactant. To prevent or break this emulsion:

  • Increase Ionic Strength: Substitute standard water with saturated NaCl (brine) in your alkaline wash. The high ionic strength increases the density of the aqueous phase and "salts out" the organic components, destabilizing the emulsion interface.

  • Elevate Temperature: Distearyl adipate is a waxy solid. If the solvent cools below 40 °C, the ester may begin to precipitate microscopically, stabilizing the emulsion. Keep the biphasic system warm (e.g., 50 °C) using a solvent with an appropriate boiling point, such as ethyl acetate.

Q: Is recrystallization a viable alternative to liquid-liquid extraction for removing adipic acid? A: Yes, recrystallization is highly effective and often preferred for final polishing. The key is differential solubility. Adipic acid is freely soluble in ethanol at room temperature ()[2], whereas distearyl adipate—due to its two long C18 aliphatic chains—is only soluble in hot ethanol and practically insoluble when cold. By dissolving the crude mixture in boiling ethanol and allowing it to slowly cool, the distearyl adipate will crystallize out, leaving the unreacted adipic acid dissolved in the mother liquor.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you have analytical confirmation of success before proceeding to the next step.

Protocol A: Biphasic Alkaline Neutralization (Liquid-Liquid Extraction)

Aqueous alkaline solutions are an industry standard for neutralizing unreacted organic carboxylic acids post-esterification ()[5].

  • Dissolution: Dissolve the crude distearyl adipate in warm ethyl acetate (approx. 50 °C) at a ratio of 10 mL solvent per gram of crude product.

    • Causality: Ethyl acetate dissolves the waxy ester efficiently when warm and separates cleanly from water, unlike highly miscible solvents.

  • Neutralization: Slowly add an equal volume of warm (40 °C) saturated aqueous sodium bicarbonate (NaHCO₃). Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

    • Causality: NaHCO₃ is a weak base that deprotonates adipic acid without causing base-catalyzed hydrolysis (saponification) of the ester bonds, which stronger bases like NaOH might trigger[4].

  • Phase Separation & Validation: Allow the layers to separate.

    • Self-Validation Step: Test the aqueous layer with pH paper; it must read >7. If it is acidic, the neutralization is incomplete. Repeat Step 2 until the aqueous phase remains basic and CO₂ evolution ceases.

  • Brine Wash: Wash the organic layer once with warm saturated NaCl solution to remove residual water and break any micro-emulsions.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol B: Solvent-Selective Recrystallization

Use this protocol either as a standalone purification for slightly impure batches or as a polishing step following Protocol A.

  • Solvent Addition: Suspend the crude or semi-purified ester in absolute ethanol (approx. 15-20 mL per gram).

  • Heating: Heat the mixture under reflux (approx. 78 °C) until the solid completely dissolves.

    • Causality: The thermal energy overcomes the lattice energy of the waxy ester, solvating the long aliphatic chains.

  • Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours.

    • Causality: Slow cooling promotes the formation of large, pure crystals and prevents the entrapment of adipic acid within the crystal lattice.

  • Filtration & Validation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol.

    • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Spot both the dissolved crystals and the mother liquor. The complete absence of a baseline spot (polar adipic acid) in the crystal fraction confirms successful purification.

  • Drying: Dry the crystals under high vacuum to remove residual ethanol.

Purification Workflow Visualization

G N1 Crude Distearyl Adipate (with Adipic Acid) N2 Dissolve in Warm Organic Solvent (e.g., Ethyl Acetate) N1->N2 N3 Alkaline Wash (Sat. NaHCO3) N2->N3 N4 Phase Separation N3->N4 N5 Aqueous Phase (Sodium Adipate) N4->N5 Deprotonated Acid N6 Organic Phase (Distearyl Adipate) N4->N6 Hydrophobic Ester N7 Solvent Evaporation N6->N7 N8 Recrystallization (Hot Ethanol) N7->N8 N9 Pure Distearyl Adipate N8->N9 Cooling & Filtration

Workflow for removing unreacted adipic acid from distearyl adipate.

References
  • Adipic Acid | C6H10O4 | CID 196 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Characteristics and Applications of Adipic Acid Source: Shanghai Douwin Chemical Co., Ltd. URL:[Link]

  • Solubility of Adipic Acid in Organic Solvents and Water Source: ResearchGate / Russian Journal of Applied Chemistry URL:[Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready URL:[Link]

  • US4304925A - Process for purifying esters Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Enhancing Esterification of 1-Octadecanol and Adipic Acid

Welcome to the technical support center for the esterification of 1-octadecanol and adipic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 1-octadecanol and adipic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction dynamics to empower you to optimize your experiments for higher conversion rates.

I. Foundational Principles: Understanding the Reaction

The esterification of 1-octadecanol, a long-chain fatty alcohol, with adipic acid, a dicarboxylic acid, is a condensation reaction that forms a polyester and water as a byproduct.[1] This reaction is a classic example of Fischer-Speier esterification, which is an equilibrium-driven process.[2][3] To achieve a high conversion rate, the equilibrium must be shifted towards the products.[4][5] This is typically accomplished by removing water as it is formed, in accordance with Le Chatelier's principle.[5][6]

Reaction Scheme:

II. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the esterification of 1-octadecanol and adipic acid, providing explanations and actionable solutions.

Problem 1: Low or Stagnant Conversion Rate

Symptoms:

  • The reaction fails to proceed to completion, as indicated by in-process monitoring (e.g., titration of unreacted carboxylic acid, GC, or NIR spectroscopy).[7][8]

  • The amount of water collected in the Dean-Stark trap is significantly less than the theoretical yield.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Inefficient Water Removal As a reversible reaction, the presence of water, a product, will drive the equilibrium back towards the reactants (hydrolysis), thus lowering the ester yield.[5][6][9]1. Optimize the Dean-Stark Apparatus: Ensure all glassware joints are perfectly sealed to prevent vapor escape.[6] Use a suitable azeotropic solvent (e.g., toluene, xylene) that forms a low-boiling azeotrope with water, facilitating its removal.[4][6][10] The reaction must be heated vigorously enough to ensure the azeotrope distills into the condenser.[6] 2. Use of Drying Agents: For smaller-scale reactions or when a Dean-Stark apparatus is not feasible, consider adding a chemical drying agent like molecular sieves directly to the reaction mixture to absorb water as it forms.[6]
Suboptimal Catalyst Activity Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH), protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3][11] Insufficient or inactive catalyst will result in a slow reaction rate.1. Verify Catalyst Loading: Ensure the correct catalytic amount is used. Typically, 1-5 mol% of the limiting reactant is sufficient. 2. Consider Alternative Catalysts: For high-temperature applications or to avoid strong mineral acids, Lewis acids like tetrabutyl titanate or zirconium compounds can be effective.[12][13][14] Heterogeneous catalysts like Amberlyst 15 can also be used for easier separation.[15]
Incorrect Stoichiometric Ratio In polyesterification, the degree of polymerization and the conversion rate are highly sensitive to the stoichiometric ratio of the monomers.[16][17] An imbalance can lead to chain termination, limiting the molecular weight and overall conversion.1. Precise Measurement of Reactants: Accurately weigh both 1-octadecanol and adipic acid to ensure the desired molar ratio. For achieving high molecular weight polyester, a near-equimolar ratio is crucial.[17] 2. Controlled Addition: In some cases, a slight excess of the diol can be used to ensure all dicarboxylic acid is consumed, especially if the diol is more volatile.[18][19]
Inadequate Reaction Temperature The rate of esterification is temperature-dependent.[12][20] Insufficient temperature will lead to a slow reaction rate, while excessively high temperatures can cause side reactions like dehydration of the alcohol or decarboxylation of the acid.[21]1. Optimize Temperature: The optimal temperature depends on the solvent and catalyst used. For toluene, refluxing at its boiling point (~111°C) is common.[5] Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and side product formation.
Problem 2: Product is Cloudy or Contains Unreacted Starting Material

Symptoms:

  • The final product appears cloudy or forms a separate phase after cooling.

  • Analytical techniques (e.g., NMR, GC, HPLC) show the presence of significant amounts of unreacted 1-octadecanol or adipic acid.[22]

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Incomplete Reaction As detailed in Problem 1, various factors can lead to an incomplete reaction, leaving unreacted starting materials in the final product mixture.1. Re-evaluate Reaction Conditions: Review the troubleshooting steps for a low conversion rate. Prolonging the reaction time or increasing the catalyst concentration might be necessary.
Poor Separation of Water from Azeotropic Solvent If the water and the azeotropic solvent do not separate cleanly in the Dean-Stark trap, water can be returned to the reaction flask, inhibiting the forward reaction.[6]1. Allow Sufficient Time for Separation: Sometimes, the separation is slow.[6] 2. Choose an Appropriate Solvent: Ensure the chosen solvent is immiscible with water to allow for clear separation upon condensation.[10]
Insufficient Purification Long-chain alcohols like 1-octadecanol can be difficult to remove from the final ester product by simple aqueous washes due to their low water solubility.[23][24]1. Neutralization and Washing: After the reaction, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[25] 2. Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent. 3. Column Chromatography: For high-purity requirements, flash chromatography or preparative HPLC can be employed to separate the desired ester from unreacted starting materials and byproducts.[22][25]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 1-octadecanol to adipic acid?

For producing a high molecular weight polyester, the stoichiometric ratio of the functional groups (hydroxyl and carboxylic acid) should be as close to 1:1 as possible.[16][17] Any deviation from this ratio will limit the degree of polymerization.[17] In practice, a slight excess of the diol (1-octadecanol) may be used to compensate for any potential loss during the reaction.[18]

Q2: How can I effectively monitor the progress of the esterification reaction?

Several methods can be employed:

  • Water Collection: Monitoring the volume of water collected in the Dean-Stark trap provides a direct measure of the extent of the reaction.[23]

  • Titration: Periodically taking aliquots of the reaction mixture and titrating the remaining carboxylic acid with a standardized base can determine the acid conversion.

  • Spectroscopic Methods: Techniques like Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy can be used for real-time, in-line monitoring of the concentrations of reactants and products.[7][8]

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to analyze samples from the reaction mixture to determine the concentration of all components.[22][26]

Q3: What are the common side reactions to be aware of?

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, 1-octadecanol can undergo dehydration to form a di-octadecyl ether.[21]

  • Cyclization: In polyesterification, intramolecular esterification can lead to the formation of cyclic esters, which limits the growth of the polymer chain.[18][27] This is more prevalent at high dilutions.

Q4: Can I run this reaction without a solvent?

Yes, melt polycondensation is a common industrial method where the reactants are heated above their melting points in the presence of a catalyst. This avoids the use of solvents but requires higher temperatures and vacuum to remove the water formed.

IV. Experimental Protocols & Visualizations

Protocol 1: Esterification using a Dean-Stark Apparatus

This protocol outlines a general procedure for the synthesis of polyester from 1-octadecanol and adipic acid using azeotropic distillation.

Materials:

  • 1-Octadecanol

  • Adipic Acid

  • p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)

  • Toluene or Xylene

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Apparatus Setup: Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser.[6] Ensure all joints are properly sealed.

  • Charging the Flask: To the round-bottom flask, add a magnetic stir bar, 1-octadecanol, adipic acid (in the desired stoichiometric ratio), the azeotropic solvent (e.g., toluene), and the acid catalyst.

  • Reaction and Water Removal: Heat the mixture to reflux.[6] The solvent and the water produced will co-distill as an azeotrope.[6]

  • Collection and Separation: The vapor will condense in the reflux condenser and drip into the graduated arm of the Dean-Stark trap.[6] As the condensate cools, the water and the immiscible solvent will separate into two layers.[6]

  • Solvent Return: The denser water will collect at the bottom of the trap, and the less dense organic solvent will overflow and return to the reaction flask.[10]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, and no more water is being formed.

  • Work-up: Cool the reaction mixture. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.[25] Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by recrystallization or column chromatography as needed.[22][25]

Logical Workflow for Troubleshooting Low Conversion

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Water_Removal Is Water Being Efficiently Removed? Start->Check_Water_Removal Check_Catalyst Is the Catalyst Active and Sufficient? Check_Water_Removal->Check_Catalyst Yes Optimize_Dean_Stark Optimize Dean-Stark Setup: - Seal Joints - Vigorous Reflux - Correct Solvent Check_Water_Removal->Optimize_Dean_Stark No Check_Stoichiometry Is the Stoichiometry Correct? Check_Catalyst->Check_Stoichiometry Yes Verify_Catalyst Verify Catalyst Loading and Activity Check_Catalyst->Verify_Catalyst No Check_Temperature Is the Reaction Temperature Optimal? Check_Stoichiometry->Check_Temperature Yes Recalculate_Reactants Accurately Re-weigh Reactants Check_Stoichiometry->Recalculate_Reactants No Adjust_Temperature Adjust Heating to Optimal Range Check_Temperature->Adjust_Temperature No Success Conversion Rate Improved Check_Temperature->Success Yes Optimize_Dean_Stark->Check_Catalyst Add_Drying_Agent Consider Adding Molecular Sieves Verify_Catalyst->Check_Stoichiometry Change_Catalyst Try an Alternative Catalyst (e.g., Lewis Acid) Recalculate_Reactants->Check_Temperature Adjust_Temperature->Success

Caption: Troubleshooting workflow for low esterification conversion.

Fischer Esterification Reaction Pathway

Fischer_Esterification cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Oxygen Adipic_Acid->Protonation Octadecanol 1-Octadecanol (R'-OH) Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Octadecanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water Water (H₂O) Water_Elimination->Water Polyester Polyester (R-COOR') Deprotonation->Polyester Catalyst_Out H⁺ Catalyst Deprotonation->Catalyst_Out Catalyst_In H⁺ Catalyst Catalyst_In->Protonation

Caption: Mechanism of acid-catalyzed Fischer esterification.

V. References

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. Retrieved from [Link]

  • WYG. (2021, March 27). Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 17). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Retrieved from [Link]

  • Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. (n.d.). Retrieved from [Link]

  • Blanco, M., & Serrano, D. (2000). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst, 125(11), 2029–2034. [Link]

  • Zhang, L., et al. (2015). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Journal of Industrial and Engineering Chemistry, 21, 959-965.

  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. (n.d.). Retrieved from [Link]

  • Filo. (2025, October 26). Problem 2.2: Assume that a polyesterification is conducted in the absence.... Retrieved from [Link]

  • Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18.

  • Zong, Z., Xu, J., & Zeng, Z. (2019). Kinetics of the Esterification Reaction of Adipic Acid with 1,6-Hexanediol Catalyzed by Tetrabutyl Titanate. Asian Journal of Chemistry, 31(1), 123-127.

  • Ieda, N., et al. (2008). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research, 47(21), 8179-8183.

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). Retrieved from [Link]

  • Morressier. (2022, August 26). Stereochemistry and stoichiometry in aliphatic polyester photopolymers for 3D printing tailored biomaterial scaffolds. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters. Retrieved from

  • Google Patents. (n.d.). US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols. Retrieved from

  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • Impactfactor. (2023, July 15). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste. Retrieved from [Link]

  • Fiveable. (2025, August 15). Stoichiometry and molecular weight control | Intro to.... Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Esterification of Long Chain Aliphatic Carboxylic Acids with Alcohols over ZrOCl2×8H2O Catalyst | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Stereochemistry and Stoichiometry in Aliphatic Polyester Photopolymers for 3D Printing Tailored Biomaterial Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). Method for improving conversion rate of fatty acid esterification reaction. Retrieved from

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? : r/Chempros. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of OA and 1-octanol at different reaction temperatures.... Retrieved from [Link]

  • Ataman Kimya. (n.d.). ADIPIC ACID POLYESTER. Retrieved from [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021, August 2). Retrieved from [Link]

  • PMC. (2017, October 12). Ester formation at the liquid–solid interface. Retrieved from [Link]

  • Gordon, M., & Scantlebury, G. R. (1967). Statistical kinetics of polyesterification of adipic acid with pentaerythritol or trimethylol ethane. Journal of the Chemical Society B: Physical Organic, 1-11.

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyesterification Kinetics Between Adipic Acid and Hexamethylene Glycol Using Diphenylammonium Triflate as Catalyst | Request PDF. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). High-chain fatty acid esters of 1-octadecanol as novel organic phase change materials and mathematical correlations for estimating the thermal properties of higher fatty acid esters' homologous series | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, December 16). (PDF) Improving the Maximum Conversion of Ethanol Esterification. Retrieved from [Link]

  • 皮革科学与工程. (n.d.). Catalytic Synthesis and Molecular Weight Regulation of Polyester Polyols based on Adipic Acid By-products. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2025, March 14). Conversion of 1-octadecanol to 1-octadecene. Retrieved from [Link]

  • YouTube. (2016, December 28). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Mass Transfer Limitations in Immobilized Lipase Synthesis of Distearyl Adipate

Welcome to the technical support center for the enzymatic synthesis of distearyl adipate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing immobilized lipase techno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enzymatic synthesis of distearyl adipate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing immobilized lipase technology. Here, we will delve into one of the most common, yet often misunderstood, challenges in this field: mass transfer limitations. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and actionable protocols to diagnose and overcome these limitations, thereby enhancing your reaction efficiency and ensuring reproducible results.

Understanding the Core Problem: Mass Transfer Limitations

In an ideal scenario, the rate of your enzymatic reaction would be solely dictated by the intrinsic catalytic activity of the lipase. However, in immobilized systems, the reaction rate is often governed by how fast the substrates (stearic acid and adipic acid) can travel from the bulk reaction medium to the active site of the enzyme, which is confined within a solid support. This transport phenomenon is known as mass transfer, and when it is slower than the potential reaction rate, the system is said to be "mass transfer limited"[1][2].

These limitations are broadly categorized into two types:

  • External Mass Transfer Limitation: This refers to the transport of substrates from the bulk liquid to the external surface of the immobilization support[1][3]. It is primarily influenced by the unstirred boundary layer (also known as the Nernst layer) that forms around the support particle.

  • Internal Mass Transfer (Intraparticle Diffusion) Limitation: This occurs once the substrates reach the particle surface and must diffuse through the porous network of the support to access the lipase molecules immobilized within[1][3]. This is often the more significant barrier, especially with porous support materials.

The consequence of these limitations is a lower-than-expected reaction rate, as the enzyme is essentially "starved" of the substrate[1].

Visualizing the Mass Transfer Pathway

To effectively troubleshoot, it is crucial to visualize the journey of a substrate molecule from the bulk solution to the catalytic site of the enzyme.

MassTransfer cluster_0 Bulk Liquid Medium cluster_1 Immobilized Particle Bulk Substrates in Bulk Solution Surface Particle Surface Bulk->Surface External Diffusion (Boundary Layer) Pore Internal Pore Network Surface->Pore Internal Diffusion (Intraparticle) Enzyme Active Site of Immobilized Lipase Pore->Enzyme Binding & Reaction

Caption: Substrate pathway from bulk solution to the enzyme active site.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might be asking during your experiments, followed by detailed explanations and actionable advice.

FAQ 1: My reaction is much slower than expected. How can I determine if mass transfer is the culprit?

This is the most common symptom of mass transfer limitations. A simple, yet effective, diagnostic approach involves systematically testing the influence of external and internal mass transfer resistances.

A. Investigating External Mass Transfer:

The key is to manipulate the thickness of the boundary layer around your immobilized particles. Increasing agitation or flow rate reduces this layer, facilitating faster substrate transport to the particle surface[1][3].

  • Experimental Protocol:

    • Set up a series of identical reactions, keeping temperature, substrate concentrations, and enzyme loading constant.

    • Vary the agitation speed (e.g., 100, 200, 300, 400, 500 rpm).

    • Measure the initial reaction rate for each agitation speed.

  • Interpreting the Results:

    • If the reaction rate increases with agitation speed and then reaches a plateau, your system is limited by external mass transfer at the lower speeds. The plateau indicates the point where this limitation has been overcome[1].

    • If the rate is independent of agitation speed, external mass transfer is likely not the limiting factor, and you should investigate internal limitations.

B. Investigating Internal Mass Transfer:

Internal diffusion is influenced by the physical properties of the support material, particularly particle size and pore structure[4]. Smaller particles offer a shorter diffusion path for the substrate.

  • Experimental Protocol:

    • Prepare immobilized lipase on support particles of different average diameters (e.g., 100 µm, 250 µm, 500 µm), ensuring the same enzyme loading per gram of support.

    • Run the synthesis reaction under conditions where external mass transfer is minimized (i.e., at the high agitation speed determined in the previous step).

    • Measure the initial reaction rate for each particle size.

  • Interpreting the Results:

    • If the specific activity (rate per gram of enzyme) increases as the particle size decreases, your system is limited by internal diffusion[1].

Troubleshooting Scenario 1: "I've increased agitation to the maximum, but my reaction rate is still low and doesn't improve. What's next?"

This strongly suggests that internal (intraparticle) diffusion is the primary bottleneck. The substrate is reaching the outside of your support particles quickly, but is struggling to diffuse inside to the enzyme.

Causality: This issue often arises from:

  • High Enzyme Loading: Packing too many enzyme molecules into the support can lead to diffusional restrictions, where enzymes deep inside the pores are not easily accessible to the substrate[5][6].

  • Inappropriate Support Characteristics: A support with small pore diameters or a complex, tortuous pore network can severely hinder substrate diffusion.

Solutions:

  • Optimize Enzyme Loading: A non-linear relationship between enzyme loading and overall activity is a classic sign of internal diffusion limitations[1].

    • Action: Perform an enzyme loading study. Immobilize the lipase at various concentrations (e.g., 5, 10, 15, 20 mg protein/g support) and measure the specific activity. Identify the loading at which specific activity is maximized before it starts to decrease.

  • Re-evaluate Your Immobilization Support: The support is not just a passive carrier; its properties are critical. Porous supports offer a high surface area for enzyme loading, but this is a double-edged sword if the pores are not conducive to diffusion[4].

    • Action: Consider supports with larger pore diameters. Materials like macroporous resins (e.g., Amberlite) or silica gels can be tailored to have specific pore sizes[7][8]. While a larger pore may slightly decrease the total surface area, it can dramatically improve substrate accessibility and overall effectiveness.

Support PropertyImpact on Internal Mass TransferRecommendation
Particle Size Smaller particles reduce the diffusion path length.Aim for the smallest practical particle size that doesn't cause recovery issues.
Pore Diameter Larger pores facilitate easier substrate diffusion.Select supports with pore diameters significantly larger than the substrate molecules.
Porosity Higher porosity can increase enzyme loading but may lead to longer diffusion paths if not well-interconnected.Balance high porosity with an open, well-connected pore structure.
Troubleshooting Scenario 2: "My initial reaction rate is good, but it quickly slows down. Could this be related to mass transfer?"

While enzyme deactivation is a possibility, mass transfer limitations related to the product can also cause this phenomenon.

Causality: Distearyl adipate is a large, viscous molecule. As it is produced within the pores of the support, it can hinder its own diffusion out into the bulk medium. This product accumulation can lead to:

  • Increased Viscosity within Pores: Slowing down the diffusion of both incoming substrates and outgoing products.

  • Product Inhibition: High local concentrations of the product can inhibit the lipase[2].

  • Mass Transfer Bottleneck: The product itself can clog the pores, creating a physical barrier[5].

Solutions:

  • Solvent Selection: The choice of solvent is critical. A good solvent should not only solubilize the substrates but also effectively solvate the product to facilitate its removal from the support pores.

    • Action: Experiment with different non-aqueous solvents. Hydrophobic solvents are generally preferred for lipase activity[9]. Consider solvents that have a good balance of substrate/product solubility and low viscosity to enhance mass transfer[10]. For adipate ester synthesis, systems can even be run in a solvent-free environment, which can offer higher volumetric productivity but may exacerbate product viscosity issues[11].

  • Use of Co-solvents: Adding a co-solvent can sometimes reduce the viscosity of the reaction medium and improve the solubility of the product[9][12].

Advanced Diagnostic Workflow

For a systematic approach to diagnosing and mitigating mass transfer limitations, follow this workflow.

TroubleshootingWorkflow Start Low Reaction Rate Observed AgitationTest Q: Does rate increase with agitation speed? Start->AgitationTest ExternalLimit A: Yes. External Mass Transfer Limitation. AgitationTest->ExternalLimit Yes InternalOrKineticLimit A: No. Investigate Internal or Kinetic Limitations. AgitationTest->InternalOrKineticLimit No IncreaseAgitation Solution: Operate at plateau agitation speed. ExternalLimit->IncreaseAgitation End Proceed with optimized conditions IncreaseAgitation->End ParticleSizeTest Q: Does rate increase with decreasing particle size? InternalOrKineticLimit->ParticleSizeTest InternalLimit A: Yes. Internal Mass Transfer Limitation. ParticleSizeTest->InternalLimit Yes KineticLimit A: No. System is likely kinetically limited. ParticleSizeTest->KineticLimit No OptimizeSupport Solutions: - Reduce enzyme loading - Use larger pore support - Optimize solvent InternalLimit->OptimizeSupport OptimizeSupport->End KineticLimit->End

Caption: Decision tree for troubleshooting mass transfer limitations.

References

  • Preparation and Properties of Lipases Immobilized on Different Supports. (2009). Taylor & Francis Online. [Link]

  • Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. (2016). Bentham Science. [Link]

  • Preparation and properties of lipases immobilized on different supports. (n.d.). PubMed. [Link]

  • Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. (2022). Nature. [Link]

  • Understanding Mass Transfer Control in Immobilized Enzyme Reactions. (2025). Let's Talk Academy. [Link]

  • The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. (2020). MDPI. [Link]

  • Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. (2000). ACS Publications. [Link]

  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. (2016). MDPI. [Link]

  • Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis. (2023). National Center for Biotechnology Information. [Link]

  • Why is my enzyme loading low and what should I do to enhance the immobilization degree? (2013). ResearchGate. [Link]

  • Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. (n.d.). National Center for Biotechnology Information. [Link]

  • Effects of simultaneous internal and external mass transfer and product inhibition on immobilized enzyme-catalyzed reactor. (n.d.). ResearchGate. [Link]

  • Is enzyme immobilization a mature discipline? Some critical considerations to capitalize on the benefits of immobilization. (2022). Royal Society of Chemistry. [Link]

  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2025). National Center for Biotechnology Information. [Link]

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2025). MDPI. [Link]

  • Modeling of solvent flow effects in enzyme catalysis under physiological conditions. (2012). The Journal of Chemical Physics. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Infoscience - EPFL. [Link]

  • Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. (2024). MDPI. [Link]

  • Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. (2009). PubMed. [Link]

  • Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. (n.d.). ResearchGate. [Link]

  • Lipase-catalyzed dimethyl adipate synthesis: response surface modeling and kinetics. (n.d.). Semantic Scholar. [Link]

  • Stress inactivation. (2022). ScienceDirect. [Link]

  • Effects of Enzyme Loading and Immobilization Conditions on the Catalytic Features of Lipase From Pseudomonas fluorescens Immobilized on Octyl-Agarose Beads. (2020). Frontiers. [Link]

  • Improving the sustainability of enzymatic synthesis of poly(butylene adipate)-based copolyesters. Polycondensation reaction in. (n.d.). ChemRxiv. [Link]

  • Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils: Optimization Using Response Surface Methodology. (2023). MDPI. [Link]

  • Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. (2020). MDPI. [Link]

  • A method for producing adipate ester. (n.d.).
  • Mass transfer limitations in solid-supported immobilized enzymes. (A)... (n.d.). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Dioctadecyl Adipate vs. Ditetradecyl Adipate for Thermal Energy Storage in Pharmaceutical Applications

For researchers, materials scientists, and drug development professionals, maintaining rigorous temperature control during the transport and storage of biologics, vaccines, and sensitive biochemical reagents is a non-neg...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, materials scientists, and drug development professionals, maintaining rigorous temperature control during the transport and storage of biologics, vaccines, and sensitive biochemical reagents is a non-negotiable parameter. Phase Change Materials (PCMs) serve as the thermodynamic backbone of passive Thermal Energy Storage (TES) systems. While traditional paraffins and fatty acids are widely used, they frequently suffer from flammability, corrosivity, and limited thermal stability over repeated cycles.

To overcome these limitations, long-chain diesters of adipic acid—specifically ditetradecyl adipate (DTA) and dioctadecyl adipate (DOA) —have emerged as highly efficient, novel solid-liquid PCMs[1]. These carboxylic acid esters share structural similarities with paraffins but possess enhanced polarity due to their C-O double bonds, granting them superior chemical stability.

This guide provides an objective, data-driven comparison of DTA and DOA to help you select the optimal PCM for your thermal management architecture.

Thermophysical Performance Comparison

The efficiency of a PCM in a cold-chain or incubation setting is dictated by its melting temperature ( Tm​ ), latent heat of fusion ( ΔHm​ ), and thermal endurance. The table below summarizes the experimentally determined properties of both adipate esters[1].

Thermophysical PropertyDitetradecyl Adipate (DTA)Dioctadecyl Adipate (DOA)
Alkyl Chain Length C14 (from 1-tetradecanol)C18 (from 1-octadecanol)
Melting Temperature ( Tm​ ) 44 °C60 °C
Latent Heat of Fusion ( ΔHm​ ) 142.4 J/g186.2 J/g
Thermal Degradation Onset 248.3 °C342.5 °C
Thermal Cycling Stability >1000 cycles>1000 cycles

Mechanistic Insight: The longer alkyl chain in DOA (C18 vs. C14) directly correlates with increased van der Waals interactions between the lipid molecules. This structural density requires significantly more thermal energy to disrupt the solid lattice, resulting in a higher melting temperature (60 °C) and a substantially greater latent heat capacity (186.2 J/g) compared to DTA[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducible scale-up for pharmaceutical packaging, the synthesis and characterization of these PCMs must follow rigorous, self-validating methodologies.

Protocol A: Solvent-Free Synthesis via Direct Esterification

Synthesis A Adipic Acid (Dicarboxylic Acid) R1 Direct Esterification (Vacuum, 6 hrs) A->R1 R2 Direct Esterification (Vacuum, 6 hrs) A->R2 B1 1-Tetradecanol (C14 Fatty Alcohol) B1->R1 B2 1-Octadecanol (C18 Fatty Alcohol) B2->R2 P1 Ditetradecyl Adipate (DTA) Yield: ~90% R1->P1 P2 Dioctadecyl Adipate (DOA) Yield: ~90% R2->P2

Synthesis workflow of DTA and DOA via solvent-free direct esterification.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Combine adipic acid with either 1-tetradecanol (for DTA) or 1-octadecanol (for DOA) in a solvent-free reactor.

  • Vacuum Application: Apply a continuous vacuum while heating the mixture to drive the reaction.

  • Reaction Duration: Maintain conditions for 6 hours to achieve an average esterification yield of ~90%[1].

Causality & Self-Validation: The solvent-free environment eliminates the risk of volatile organic compound (VOC) retention, which is critical for preventing toxic outgassing in sensitive drug shippers. The vacuum actively drives the esterification equilibrium forward by continuously removing the water byproduct. This protocol is self-validating through downstream FT-IR and 1 H-NMR spectroscopy: the complete disappearance of broad hydroxyl (-OH) stretch bands confirms the total conversion of the fatty alcohols, ensuring the measured latent heat is purely derived from the synthesized ester rather than unreacted impurities.

Protocol B: Thermophysical Characterization and Reliability Testing

Step-by-Step Methodology:

  • Differential Scanning Calorimetry (DSC): Heat and cool the synthesized DTA and DOA samples at a controlled rate (e.g., 5 °C/min) under an inert nitrogen atmosphere to determine Tm​ and ΔHm​ .

  • Thermogravimetric Analysis (TGA): Subject the samples to a continuous temperature ramp up to 400 °C to identify the exact onset of thermal degradation.

  • Accelerated Thermal Cycling: Expose the PCMs to 1,000 consecutive melt-freeze cycles in a controlled environmental chamber[1].

Causality & Self-Validation: DSC quantifies the exact energy storage capacity, while TGA ensures the material can withstand the high temperatures required if the PCM is later subjected to microencapsulation processes. The 1,000-cycle test acts as a strict self-validating mechanism for long-term reliability. If the chemical structure were to degrade over time, the post-cycling DSC curves would exhibit shifted melting peaks or reduced enthalpy. Consistent pre- and post-cycling DSC data definitively proves the structural integrity of both DTA and DOA for reusable cold-chain applications.

Strategic Applications in Drug Development & Transport

Understanding the thermal ingress mechanism is crucial for deploying the correct PCM. When ambient heat penetrates a shipper, the PCM absorbs this energy isothermally during its phase transition, protecting the payload.

TES_Mechanism Ambient Ambient Heat Ingress PCM Solid Adipate PCM (DTA or DOA) Ambient->PCM Heat Transfer PhaseChange Phase Transition (Isothermal Melting) PCM->PhaseChange Tm Reached Payload Protected Payload (Stable Temp) PhaseChange->Payload Latent Heat Absorption

Mechanism of latent heat absorption by adipate PCMs protecting payloads.

  • Ditetradecyl Adipate (DTA - 44 °C): Best suited for moderate-temperature buffering. It is highly effective for protecting diagnostic reagents, cell culture media, or serving as a secondary thermal barrier in complex, multi-stage cold-chain shippers.

  • Dioctadecyl Adipate (DOA - 60 °C): With its higher melting point and superior latent heat (186.2 J/g), DOA is the optimal choice for high-temperature biological incubation, sterilization buffering, or protecting robust payloads in extreme hot-climate shipping routes where external temperatures may spike significantly[1].

References
  • Source: Cumhuriyet Science Journal (via ResearchGate)

Sources

Comparative

A Comparative Guide to the Synthesis of Distearyl Adipate: Enzymatic vs. Chemical Pathways

Introduction: The Significance of Distearyl Adipate Distearyl adipate, a diester of adipic acid and stearyl alcohol, is a valuable compound with widespread applications in the cosmetics, pharmaceutical, and lubricant ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Distearyl Adipate

Distearyl adipate, a diester of adipic acid and stearyl alcohol, is a valuable compound with widespread applications in the cosmetics, pharmaceutical, and lubricant industries.[1] Its properties as an emollient, viscosity-modifying agent, and solubilizer make it a key ingredient in formulations ranging from topical creams to advanced drug delivery systems.[1] The synthesis of this wax ester can be approached through two primary routes: traditional chemical catalysis and modern enzymatic methods. This guide provides an in-depth, objective comparison of these two pathways, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to make informed decisions for their specific applications.

The Conventional Approach: Chemical Synthesis

The industrial production of adipate diesters has traditionally relied on chemical catalysis, typically a Fischer esterification reaction.[2] This method involves the direct reaction of adipic acid with stearyl alcohol at elevated temperatures in the presence of a strong acid catalyst.[2][3]

Mechanism and Rationale

The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, which protonates the carbonyl oxygen of the adipic acid.[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of stearyl alcohol. The subsequent elimination of water as a byproduct drives the reversible reaction toward the formation of the diester.[2] A slight excess of the alcohol is often used to push the equilibrium towards the product.[3] High temperatures (120-150°C) and often the application of a vacuum are necessary to efficiently remove the water formed and achieve high conversion rates.[3]

Advantages and Disadvantages

The primary advantages of the chemical pathway are the low cost of the catalysts and relatively rapid reaction times. However, this method is not without significant drawbacks. The harsh reaction conditions, including high temperatures and strong acids, can lead to undesirable side reactions and the formation of colored impurities, complicating the purification process.[4] Furthermore, the complete removal of the corrosive and toxic acid catalyst from the final product can be challenging and requires several neutralization and washing steps.[5]

Chemical_Synthesis Adipic_Acid Adipic Acid HOOC-(CH₂)₄-COOH Protonated_AA Protonated Adipic Acid Adipic_Acid->Protonated_AA + H⁺ Stearyl_Alcohol Stearyl Alcohol (2 eq.) CH₃(CH₂)₁₇OH Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_AA->Tetrahedral_Intermediate1 + Stearyl Alcohol Monoester Mono-stearyl Adipate Tetrahedral_Intermediate1->Monoester - H₂O - H⁺ Water Water (2 eq.) H₂O Protonated_Monoester Protonated Monoester Monoester->Protonated_Monoester + H⁺ Tetrahedral_Intermediate2 Tetrahedral Intermediate Protonated_Monoester->Tetrahedral_Intermediate2 + Stearyl Alcohol Distearyl_Adipate Distearyl Adipate Tetrahedral_Intermediate2->Distearyl_Adipate - H₂O - H⁺ Catalyst_Out p-TSA (H⁺) Catalyst_In p-TSA (H⁺) Heat Heat (120-150°C)

Caption: Acid-catalyzed esterification pathway for distearyl adipate synthesis.

The Green Alternative: Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a powerful and environmentally friendly alternative to traditional chemical methods.[6][7] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are highly efficient in catalyzing esterification reactions under mild conditions.[8] The immobilized lipase B from Candida antarctica, commercially known as Novozym 435, is particularly effective for this transformation.[5][9][10]

Mechanism and Rationale

Lipase-catalyzed esterification proceeds through a "ping-pong bi-bi" mechanism. The reaction occurs at the enzyme's active site, typically involving a catalytic triad (e.g., Ser-His-Asp). The carboxylic acid (adipic acid) first acylates the serine residue in the active site, releasing a molecule of water. The acyl-enzyme intermediate then reacts with the alcohol (stearyl alcohol) to form the ester and regenerate the free enzyme. The reaction is reversible, and efficient water removal (e.g., by vacuum or using molecular sieves) is crucial to drive the reaction towards high yields of the diester.[8][11] This process can be conducted in a solvent-free system, which is advantageous for high substrate concentrations and simplified product work-up.[12]

Advantages and Disadvantages

The enzymatic pathway offers several key advantages. The mild reaction conditions (typically 40-70°C) preserve the integrity of thermally sensitive molecules and prevent the formation of colored by-products, resulting in a purer final product.[4][12] Lipases exhibit high selectivity, minimizing side reactions.[6] The immobilized enzyme can be easily recovered by filtration and reused for multiple cycles, enhancing the economic viability of the process.[6][13] The primary disadvantages are the higher initial cost of the biocatalyst compared to simple acid catalysts and potentially longer reaction times to achieve complete conversion.[6]

Enzymatic_Synthesis Adipic_Acid Adipic Acid Acyl_Enzyme1 Acyl-Enzyme Intermediate 1 (E-Adipoyl) Adipic_Acid->Acyl_Enzyme1 + E Stearyl_Alcohol Stearyl Alcohol Lipase Lipase (E) Monoester_Enzyme Monoester-Enzyme Complex Acyl_Enzyme1->Monoester_Enzyme + Stearyl Alcohol - H₂O Water Water (2 eq.) Monoester Mono-stearyl Adipate Monoester_Enzyme->Monoester - E Acyl_Enzyme2 Acyl-Enzyme Intermediate 2 (E-Monoester) Monoester->Acyl_Enzyme2 + E Diester_Enzyme Diester-Enzyme Complex Acyl_Enzyme2->Diester_Enzyme + Stearyl Alcohol - H₂O Distearyl_Adipate Distearyl Adipate Diester_Enzyme->Distearyl_Adipate - E

Caption: Lipase-catalyzed synthesis pathway for distearyl adipate.

Head-to-Head Performance Comparison

To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for both synthesis pathways.

ParameterChemical SynthesisEnzymatic SynthesisReference
Catalyst p-Toluenesulfonic acid (p-TSA), H₂SO₄Immobilized Lipase (e.g., Novozym 435)[3][4]
Temperature High (120 - 150 °C)Mild (40 - 70 °C)[3][4][12]
Reaction Time 4 - 8 hours2 - 24 hours[3][8][12]
Yield Good to High (>90%)High to Quantitative (>95%)[3][11]
Purity/Selectivity Lower, risk of side products and colorationHigh, high selectivity, cleaner product[4][6]
By-products Water, potential degradation productsWater[2][11]
Catalyst Removal Complex (neutralization, washing)Simple (filtration)[5][6]
Catalyst Reusability NoYes (multiple cycles)[6][13]
Environmental Impact Higher (corrosive catalyst, high energy)Lower ("Green Chemistry")[5][7]

Experimental Protocols

The following protocols are provided as a validated starting point for researchers.

Protocol 1: Chemical Synthesis via p-TSA Catalysis

This protocol is based on a general procedure for the synthesis of adipate diesters.[3]

Materials:

  • Adipic acid

  • Stearyl alcohol (Tetradecanol is used in the source, stearyl alcohol is a C18 alcohol)

  • p-Toluenesulfonic acid (p-TSA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Vacuum adapter and vacuum source

Procedure:

  • In a round-bottom flask, combine adipic acid and stearyl alcohol in a 1:2.2 molar ratio. A slight excess of the alcohol helps drive the reaction to completion.[3]

  • Add p-TSA as the catalyst, at a loading of 1-2% by weight of the total reactants.[3]

  • Place a magnetic stir bar in the flask and assemble the reaction setup with a vacuum adapter.

  • Heat the mixture to 130-150°C with vigorous stirring.[3]

  • Gradually apply a vacuum to facilitate the removal of water formed during the reaction.

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically complete within 4-8 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., toluene) and wash sequentially with a sodium bicarbonate solution to neutralize the acid catalyst, followed by water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude distearyl adipate by recrystallization from a solvent such as ethanol or acetone to yield a pure, waxy solid.[3]

Protocol 2: Enzymatic Synthesis via Novozym 435

This protocol is adapted from established methods for lipase-catalyzed synthesis of wax esters.[5][11][12]

Materials:

  • Adipic acid

  • Stearyl alcohol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle or oil bath with temperature control

  • Vacuum pump

Procedure:

  • Add stoichiometric amounts of adipic acid and stearyl alcohol (1:2 molar ratio) to a three-neck round-bottom flask. A solvent-free system is preferred to maximize substrate concentration.[8][12]

  • Add Novozym 435. An enzyme loading of 5-10% by weight of the total substrates is a common starting point.[8][12]

  • Assemble the flask with a mechanical stirrer and a vacuum connection.

  • Heat the reaction mixture to 60-70°C with continuous stirring.

  • Apply a vacuum to the system to continuously remove the water produced during the esterification. This is critical for achieving high conversion rates.[11]

  • Allow the reaction to proceed for 4-24 hours. Conversions of over 95% are achievable.[11] Monitor the reaction by measuring the decrease in acid value.

  • Upon completion, cool the reaction mixture.

  • The immobilized enzyme can be separated from the product by simple filtration. The product is typically of high purity and may not require further purification.[8]

  • The recovered Novozym 435 can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.[6]

Conclusion and Expert Recommendation

The choice between chemical and enzymatic synthesis of distearyl adipate hinges on the specific priorities of the application.

Chemical synthesis remains a viable option for large-scale industrial production where the primary drivers are low catalyst cost and rapid throughput. However, the associated drawbacks of harsh conditions, impurity formation, and complex purification cannot be overlooked, especially for high-purity applications in pharmaceuticals and cosmetics.

Enzymatic synthesis , on the other hand, represents a superior approach for applications demanding high product purity, environmental sustainability, and process simplicity. The mild reaction conditions and high selectivity of lipases like Novozym 435 yield a cleaner product with minimal downstream processing.[5][11] While the initial investment in the biocatalyst is higher, its reusability for multiple cycles significantly improves the long-term process economics.[13]

For researchers and drug development professionals, where product purity and consistency are paramount, the enzymatic pathway is the highly recommended choice. It aligns with the principles of green chemistry and provides a robust, reproducible method for synthesizing high-quality distearyl adipate, free from the harsh residues of chemical catalysis.

References

  • National Open Access Monitor, Ireland. Lipase‐catalyzed production of wax esters. Available at: [Link]

  • ResearchGate. (PDF) Lipase-Catalyzed Synthesis of Wax Ester. Available at: [Link]

  • ResearchGate. Process optimization of lipase catalyzed synthesis of diesters in a packed bed reactor | Request PDF. Available at: [Link]

  • ACS Publications. High-Yield Preparation of Wax Esters via Lipase-Catalyzed Esterification Using Fatty Acids and Alcohols from Crambe and Camelina Oils | Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Brandeis University. Synthesis of Wax Esters by Lipase-catalyzed Esterification with Immobilized Lipase from Candida sp. 99–125. Available at: [Link]

  • PMC. Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters. Available at: [Link]

  • PubMed. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters. Available at: [Link]

  • ResearchGate. Reagents and conditions: a. Novozym 435, 50 (60, or 70) °C, THF, 24 h. Available at: [Link]

  • Digital CSIC. Novozym 435: the “perfect” lipase immobilized biocatalyst?. Available at: [Link]

  • SciELO. Successive cycles of utilization of novozym 435 in three different reaction systems. Available at: [Link]

  • ResearchGate. Modeling and optimization of lipase‐catalyzed synthesis of dilauryl adipate ester by response surface methodology | Request PDF. Available at: [Link]

  • ScienceDirect. Enzymatic synthesis of methyl adipate ester using lipase from Candida rugosa immobilised on Mg, Zn and Ni. Available at: [Link]

  • Google Patents. WO2009066975A1 - A method for producing adipate ester.
  • PMC. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Available at: [Link]

  • Longdom Publishing. Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Available at: [Link]

  • Organic Syntheses. p-Toluenesulfonic acid, butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • NISCAIR Online Periodicals Repository. p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Available at: [Link]

  • Organic Syntheses. ethyl adipate - Organic Syntheses Procedure. Available at: [Link]

  • Sabinet. A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. Available at: [Link]

  • Google Patents. EP0284170A1 - Process for the preparation of a diester of adipic acid.
  • ResearchGate. Kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid for pentaerythritol diacrylate production. Available at: [Link]

  • PMC. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. Available at: [Link]

  • PubChem - NIH. Diisopropyl Adipate | C12H22O4 | CID 23368. Available at: [Link]

  • PubChem. Diisodecyl Adipate | C26H50O4 | CID 33733. Available at: [Link]

  • PubChem - NIH. Diisooctyl Adipate | C22H42O4 | CID 61022. Available at: [Link]

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Validation

A Guide to the Method Validation for Determining the Melting Point and Enthalpy of Fusion of Dioctadecyl Adipate by Differential Scanning Calorimetry (DSC)

Introduction DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time, providing precise data on thermal transitions.[3] For researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time, providing precise data on thermal transitions.[3] For researchers, scientists, and drug development professionals, accurately characterizing the melting behavior of a compound like dioctadecyl adipate is fundamental for ensuring material identity, purity, stability, and performance in its final application.[4][5]

This guide moves beyond a simple protocol, offering a framework for a self-validating system grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <891> on Thermal Analysis.[4][5][6][7] We will explore the causality behind experimental choices, establish a robust protocol for instrument calibration and sample analysis, and detail the necessary steps for data interpretation to ensure the results are accurate, reproducible, and trustworthy.

Part 1: The Foundation of Trustworthy DSC Analysis: Method Validation

Before analyzing any sample, the analytical method itself must be proven fit for its purpose. In DSC, this means ensuring the instrument is performing correctly and that the chosen experimental parameters will yield accurate and precise data. This validation process is built on two core pillars: instrument calibration and system suitability.

Causality of Calibration: A DSC instrument measures temperature and heat flow. However, these raw measurements can be influenced by instrumental factors. Calibration corrects these measurements against a known, high-purity Certified Reference Material (CRM) with a precisely defined melting point and enthalpy of fusion. Indium is the most common CRM for the temperature range relevant to many organic compounds due to its sharp, well-defined melt. This process establishes the trustworthiness of every subsequent measurement by tying the instrument's performance to an internationally recognized standard. The procedure for this is well-established in standards such as ASTM E967 and E968.

The overall workflow for establishing a validated DSC method is a systematic process that ensures data integrity from start to finish.

cluster_0 Phase 1: Instrument & Method Setup cluster_1 Phase 2: Validation & Analysis IQ Instrument Qualification (IQ/OQ) Cal Calibration with CRM (e.g., Indium) IQ->Cal Ensures instrument functions correctly Cal_Temp Temperature Calibration Cal->Cal_Temp Cal_Enth Enthalpy Calibration Cal->Cal_Enth Method Method Development (Sample Analysis Parameters) Cal->Method Establishes measurement baseline Validation Method Validation Method->Validation Defines analytical procedure Precision Precision (Repeatability) Validation->Precision Assesses random error Accuracy Accuracy (vs. CRM) Validation->Accuracy Assesses systematic error Report Generation of Reportable Values Precision->Report Confirms method suitability Accuracy->Report Confirms method suitability

Caption: Workflow for DSC Method Validation.

Part 2: Experimental Protocol for Dioctadecyl Adipate Analysis

This section provides a detailed, step-by-step methodology designed to produce verifiable and reliable thermal data for dioctadecyl adipate.

Materials and Instrumentation
  • Instrument: A calibrated heat-flux Differential Scanning Calorimeter. The instrument should be qualified according to cGMP regulations where applicable.[8]

  • Sample: Dioctadecyl Adipate (CAS 1119-74-0), purity ≥95%.[]

  • Reference Material: Indium Certified Reference Material (CRM) for DSC calibration.

  • Sample Pans: Aluminum DSC pans and hermetically sealed lids.

  • Purge Gas: High-purity nitrogen (99.99% or higher).

  • Balance: A microbalance with a precision of at least ±0.01 mg.

Instrument Calibration and System Suitability

This protocol must be performed before sample analysis.

  • Preparation: Weigh 3-5 mg of Indium CRM into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the cell at a temperature at least 20°C below the expected melting point of Indium (~156.6°C).

  • Heating Scan: Heat the sample from the starting temperature to at least 20°C above the melting point at a constant rate of 10°C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Determine the onset temperature of melting and the enthalpy of fusion (ΔH) from the resulting thermogram.

  • Acceptance Criteria: The method is considered validated for use if the measured values meet the following criteria:

    • Temperature Accuracy: The measured onset of melting for Indium is within ±0.5°C of the certified value.

    • Enthalpy Accuracy: The measured enthalpy of fusion for Indium is within ±5% of the certified value.

Dioctadecyl Adipate Sample Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of dioctadecyl adipate into an aluminum DSC pan and hermetically seal the lid. This prevents any loss of mass due to sublimation or evaporation. An identical empty, sealed pan will serve as the reference.

  • Thermal Program (Heat-Cool-Heat): The use of a heat-cool-heat cycle is critical for materials with an unknown or variable thermal history. The first heat cycle erases prior thermal effects, and the controlled cooling step provides a uniform thermal history. The second heat cycle then reveals the material's intrinsic thermal properties.

    • Segment 1 (Equilibration): Equilibrate the cell at 25°C.

    • Segment 2 (First Heat): Heat from 25°C to 100°C at a rate of 10°C/min. This temperature is chosen to be well above the expected melting range of a long-chain ester but below any potential decomposition.

    • Segment 3 (Isothermal): Hold at 100°C for 2 minutes to ensure complete melting.

    • Segment 4 (Cooling): Cool from 100°C to 25°C at a rate of 10°C/min.

    • Segment 5 (Isothermal): Hold at 25°C for 2 minutes to allow for recrystallization and stabilization.

    • Segment 6 (Second Heat): Heat from 25°C to 100°C at a rate of 10°C/min. The data from this segment is used for analysis.

  • Environment: Maintain a constant nitrogen purge of 50 mL/min throughout the experiment to provide an inert atmosphere and prevent oxidative degradation.

  • Replicates: Analyze a minimum of three independent samples of dioctadecyl adipate to assess the precision (repeatability) of the method.

Part 3: Data Analysis and Validation Results

The data generated from the DSC instrument requires careful analysis to extract meaningful and accurate thermal properties. The process involves identifying the thermal event, establishing a correct baseline, and integrating the peak.

cluster_data Data Processing & Interpretation cluster_results Final Reportable Values Raw Raw Data (Heat Flow vs. Temperature) Baseline Baseline Correction Raw->Baseline Removes instrumental drift Integration Peak Integration Baseline->Integration Defines peak boundaries Params Parameter Extraction Integration->Params Calculates area & temperatures Onset Melting Onset (T_onset) Params->Onset Peak Peak Temperature (T_peak) Params->Peak Enthalpy Enthalpy of Fusion (ΔH) Params->Enthalpy Stats Statistical Analysis (Mean, SD, %RSD) Onset->Stats From replicate measurements Peak->Stats From replicate measurements Enthalpy->Stats From replicate measurements

Caption: Pathway for DSC Data Analysis.

System Validation Data

The performance of the DSC method is first validated using the Indium CRM. The results should be compared directly against the material's certificate of analysis.

ParameterCertified ValueMeasured Value (Hypothetical)Acceptance CriteriaStatus
Melting Onset (T_onset) 156.60 °C156.45 °C± 0.5 °CPass
Enthalpy of Fusion (ΔH) 28.55 J/g28.98 J/g± 5%Pass
Experimental Data for Dioctadecyl Adipate

The analysis of three replicate samples of dioctadecyl adipate provides the melting point and enthalpy, along with the precision of the measurement, typically expressed as the Relative Standard Deviation (%RSD). The data below is hypothetical, representing typical results from such an analysis.

ReplicateSample Mass (mg)Melting Onset (°C)Peak Temperature (°C)Enthalpy of Fusion (ΔH) (J/g)
17.5261.8564.11185.4
27.6161.9364.25188.2
37.4861.7964.05186.1
Mean -61.86 64.14 186.6
Std. Dev. -0.07 0.10 1.45
%RSD -0.11% 0.16% 0.78%

Part 4: Comparative Analysis and Discussion

Validation Against Standards: The primary validation of this guide rests on the successful calibration and system suitability check against the Indium CRM. As shown in the hypothetical data, the close agreement between the measured and certified values for Indium confirms that the instrument and method are capable of producing accurate thermal data.[9]

Comparison with Alternative Adipate Esters: While direct literature values for dioctadecyl adipate's melting point are scarce, we can compare our findings to other, different adipate esters to understand the context of its thermal behavior. For instance, diisodecyl adipate, which has shorter alkyl chains, is reported to have a melting point of 27.4°C.[10] The significantly higher hypothetical melting point of ~62°C for dioctadecyl adipate is consistent with the general principle that melting points of long-chain homologous series increase with increasing chain length and molecular weight (dioctadecyl adipate, C42H82O4, MW: 651.1 g/mol vs. diisodecyl adipate, C26H50O4, MW: 426.7 g/mol ).[][10] This comparison provides a logical check on the plausibility of the experimental results.

The Causality of Experimental Choices:

  • Heating Rate: A rate of 10°C/min is a standard practice that offers a good balance between resolution and experimental time.[8] Slower rates can improve the resolution of complex thermal events, while faster rates may cause a shift in the apparent melting temperature to higher values due to thermal lag.[11] The consistency of the heating rate across all calibration and sample runs is paramount for reproducibility.

  • Inert Atmosphere: Using a nitrogen purge is crucial as it prevents thermo-oxidative degradation of the sample at elevated temperatures, ensuring that the observed endotherm corresponds solely to the melting transition and not a chemical reaction.

  • Heat-Cool-Heat Cycle: The first heating scan can be influenced by the material's processing and storage history (e.g., residual stresses, degree of crystallinity). The cooling and subsequent second heating scan provide a standardized thermal history, making the results from the second heat more representative of the material's inherent properties and more comparable between different laboratories.

Conclusion

This guide has detailed a comprehensive and self-validating methodology for determining the melting point and enthalpy of fusion of dioctadecyl adipate using Differential Scanning Calorimetry. By anchoring the experimental protocol in established standards like USP <891> and employing a robust calibration procedure with a Certified Reference Material, this approach ensures the generation of trustworthy and scientifically defensible data.[5][6] The presented workflow, from instrument setup and validation to sample analysis and data interpretation, provides researchers and scientists with a reliable framework for characterizing not only dioctadecyl adipate but also other materials where established thermal data may be lacking. The emphasis on the causality behind protocol choices empowers users to adapt this methodology to their specific needs while maintaining the highest standards of scientific integrity.

References

  • The Good Scents Company. "Dioctyl adipate CAS# 123-79-5: Odor profile, Molecular properties, Regulation". [Link]

  • U.S. Pharmacopeia. "General Chapters: <891> THERMAL ANALYSIS". [Link]

  • Wikipedia. "Dioctyl adipate". [Link]

  • LookChem. "Cas 1119-74-0,dioctadecyl adipate". [Link]

  • USP-NF. "〈891〉 Thermal Analysis - ABSTRACT". [Link]

  • National Institutes of Health. "Dioctyldodecyl Adipate | C46H90O4 | CID 3020369 - PubChem". [Link]

  • Eurolab. "USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory". [Link]

  • Global Substance Registration System. "DIOCTYLDODECYL ADIPATE". [Link]

  • PubChemLite. "Dioctadecyl adipate (C42H82O4)". [Link]

  • ResearchGate. "Verification Method for Determination of Melting Temperature and Enthalpy Changes (∆H) Using Differential Scanning Calorimeter". [Link]

  • Particle Technology Labs. "Differential Scanning Calorimetry". [Link]

  • TU Delft Repository. "Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha". [Link]

  • ResearchGate. "Validation of the DSC method. | Download Table". [Link]

  • Universidade Aberta. "Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage". [Link]

  • TA Instruments. "Differential Scanning Calorimetry (DSC) Theory and Applications". [Link]

  • ACS Publications. "Determination of purity by differential scanning calorimetry (DSC)". [Link]

  • ResearchGate. "DSC melting traces with different heating rates of 30 wt% PMP/DOA...". [Link]

  • Taylor & Francis Online. "Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience". [Link]

Sources

Comparative

TGA analysis comparison of long-chain adipate esters for thermal stability

Thermogravimetric Analysis (TGA) of Long-Chain Adipate Esters: A Mechanistic Guide to Thermal Stability As a Senior Application Scientist, I approach thermal analysis not merely as a routine data collection exercise, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermogravimetric Analysis (TGA) of Long-Chain Adipate Esters: A Mechanistic Guide to Thermal Stability

As a Senior Application Scientist, I approach thermal analysis not merely as a routine data collection exercise, but as a mechanistic probe into molecular behavior. Long-chain adipate esters—such as Di-2-ethylhexyl adipate (DOA/DEHA), Diisodecyl adipate (DIDA), and Ditridecyl adipate (DTDA)—are ubiquitous plasticizers and lubricants utilized in everything from flexible poly(vinyl chloride) (PVC) to biodegradable poly(lactic acid) (PLA) blends[1].

Understanding their thermal stability is critical. During compounding, extrusion, or sterilization, these esters are subjected to high thermal stress. If the plasticizer volatilizes or degrades, the host polymer suffers from embrittlement, exudation, and catastrophic mechanical failure. Thermogravimetric Analysis (TGA) is the gold standard for quantifying these thermal limits, allowing us to map the exact temperatures at which volatilization transitions into chemical degradation.

Mechanistic Insights: Chemical Structure vs. Thermal Stability

The thermal profile of an adipate ester is dictated by a delicate balance between its molecular weight and the steric hindrance of its alkyl chains. When analyzing TGA thermograms, we must distinguish between two distinct mass-loss phenomena: volatilization and pyrolytic degradation .

  • Chain Length and Volatility: Lower molecular weight esters, such as DOA (C8 chains), often exhibit early mass loss driven primarily by evaporation rather than bond cleavage. As the alkyl chain length increases—progressing to DIDA (C10) and DTDA (C13)—the molecular weight and intermolecular van der Waals forces increase proportionally. This significantly lowers the vapor pressure. Consequently, heavier esters like DTDA resist volatilization, forcing the molecule to remain in the condensed phase until temperatures are high enough to induce actual chemical cracking.

  • Branching and β -Elimination: The degree of branching in the alcohol substituent plays a critical mechanistic role in thermal degradation. Esters synthesized from branched alcohols (such as the 2-ethylhexyl group in DOA) contain tertiary carbon atoms. During high-temperature pyrolysis, these tertiary sites are highly susceptible to β -elimination reactions. The ester bond cleaves via a six-membered cyclic transition state, yielding adipic acid and a corresponding alkene. Because tertiary carbons stabilize the resulting intermediates more effectively than primary or secondary carbons, highly branched adipates paradoxically exhibit lower intrinsic thermal degradation temperatures ( Tmax​ ) compared to linear equivalents.

Comparative TGA Data

To objectively evaluate these alternatives, we benchmark their thermal performance using two critical metrics derived from TGA: T10%​ (the temperature at 10% mass loss, indicating the onset of severe volatility or early degradation) and Tmax​ (the peak degradation temperature, derived from the apex of the Derivative Thermogravimetry [DTG] curve).

Adipate EsterCommon AbbreviationMolecular Weight ( g/mol )Alkyl Chain Type T10%​ (°C) Tmax​ (°C)
Di-2-ethylhexyl adipate DOA / DEHA370.6Branched (C8)~210~280
Diisodecyl adipate DIDA426.7Branched (C10)~240~310
Ditridecyl adipate DTDA510.8Branched (C13)~270~340

Data represents generalized baseline values for neat plasticizers analyzed under a nitrogen atmosphere at 10 °C/min.

Self-Validating TGA Experimental Protocol

A robust TGA protocol cannot rely on factory defaults; it must be a self-validating system. The following methodology ensures absolute accuracy by isolating thermal cleavage from oxidative artifacts and correcting for instrument drift.

Step 1: Curie Point Temperature Calibration Before introducing any adipate samples, the TGA temperature axis must be calibrated. We utilize the magnetic transition (Curie point) of reference materials such as Alumel (163°C) and Nickel (358°C)[2]. By placing these metals in the furnace under a strong magnetic field, they exhibit a sharp, unambiguous apparent weight change the exact moment they transition from ferromagnetic to paramagnetic. This anchors our temperature readings to absolute physical constants.

Step 2: Baseline Subtraction Run an empty platinum pan under the exact heating profile and gas flow intended for the sample. This step captures and subtracts buoyancy effects and purge gas flow artifacts, ensuring that any recorded mass loss is strictly from the adipate ester.

Step 3: Sample Preparation Carefully pipette 10 ± 0.5 mg of the liquid adipate ester into the tared platinum pan[3]. Causality: Using exactly 10 mg is a calculated compromise. It provides a high enough signal-to-noise ratio for the microbalance while remaining thin enough to prevent thermal lag (where the core of the sample is cooler than the furnace) and mass transport limitations (where evolved gases cannot escape the liquid pool).

Step 4: Atmosphere Equilibration Seal the furnace and purge with high-purity Nitrogen gas at a strict flow rate of 50 mL/min for 15 minutes prior to heating[4]. Causality: Nitrogen creates an inert environment, completely suppressing oxidative degradation. This isolates the purely thermal breakdown mechanisms (pyrolysis and volatilization) inherent to the ester's chemical structure.

Step 5: Dynamic Heating Ramp Execute a dynamic heating ramp from 25°C to 600°C at a rate of 10 °C/min . Causality: A 10 °C/min rate is the industry standard for polymer additives; it is slow enough to allow the sample to maintain thermal equilibrium with the thermocouple, yet fast enough to prevent the sample from evaporating entirely before reaching its chemical degradation onset.

Step 6: Data Acquisition & DTG Analysis Record the mass loss as a function of temperature. Apply a first-derivative mathematical filter to the primary TGA curve to generate the DTG curve, which clearly resolves overlapping volatilization and degradation steps into distinct, quantifiable peaks.

Experimental Workflow Visualization

TGA_Workflow N1 1. Instrument Calibration (Curie Point Standards) N2 2. Baseline Subtraction (Empty Pan Run) N1->N2 N3 3. Sample Loading (10 ± 0.5 mg Adipate Ester) N2->N3 N4 4. Atmosphere Equilibration (Nitrogen Purge @ 50 mL/min) N3->N4 N5 5. Dynamic Heating Ramp (10 °C/min, 25°C to 600°C) N4->N5 N6 6. Data Acquisition & DTG (Extract T_10% and T_max) N5->N6

Step-by-step TGA experimental workflow for evaluating adipate ester thermal stability.

References

  • Study of the Physical and Mechanical Properties of Thermoplastic Starch/Poly(Lactic Acid) Blends Modified with Acid Agents. MDPI.[Link]

  • TGA Temperature Calibration Using Curie Temperature Standards. TA Instruments.[Link]

  • Biodegradable Hydrogenated Dimer Acid-Based Plasticizers for PLA with Excellent Plasticization, Thermal Stability and Gas Resistance. PMC (NIH).[Link]

  • Influence of the Atmosphere and Sample Shape on TGA Tests Results. Netzsch.[Link]

Sources

Validation

Dioctadecyl adipate vs traditional paraffin wax as phase change materials

As a Senior Application Scientist specializing in thermal management and materials science, I frequently evaluate Phase Change Materials (PCMs) for critical applications in drug development, biologic transport, and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in thermal management and materials science, I frequently evaluate Phase Change Materials (PCMs) for critical applications in drug development, biologic transport, and advanced thermal energy storage (TES). The reliability of a PCM dictates the integrity of the cold chain; a single thermal excursion can compromise millions of dollars in pharmaceutical assets.

Historically, traditional paraffin waxes have dominated the PCM landscape. However, novel long-chain diesters—specifically Dioctadecyl Adipate (DOA) —have emerged as superior alternatives for specific high-reliability applications. This guide objectively compares the thermophysical performance, chemical stability, and experimental validation of DOA against traditional paraffin wax.

Mechanistic Overview: Ester Polarity vs. Alkane Dispersion

To understand why these materials perform differently, we must examine their molecular causality.

Traditional paraffin waxes are mixtures of straight-chain n-alkanes ( Cn​H2n+2​ ). Their phase transition relies entirely on the disruption and reformation of weak van der Waals dispersion forces. While this provides a highly efficient, reversible phase change, the lack of molecular polarity limits their thermal degradation threshold and makes microencapsulation difficult.

Conversely, Dioctadecyl Adipate (DOA) is synthesized via the direct esterification of adipic acid with 1-octadecanol. The introduction of polar ester linkages creates strong intermolecular dipole-dipole interactions. This structural modification preserves the high latent heat capacity (derived from the long hydrocarbon chains) while significantly elevating the thermal degradation onset temperature.

Phase_Transition_Mechanism Solid Solid State (Highly Ordered Crystal) Liquid Liquid State (Disordered Molecules) Solid->Liquid Heat Absorption (Endothermic Melting) Liquid->Solid Heat Release (Exothermic Freezing)

Mechanistic pathway of latent heat storage during PCM phase transitions.

Thermophysical Data Comparison

The following table synthesizes the quantitative experimental data comparing DOA to typical mid-grade paraffin wax used in commercial TES systems.

Thermophysical PropertyDioctadecyl Adipate (DOA)Traditional Paraffin Wax
Chemical Classification Long-chain diesterMixture of n-alkanes
Melting Temperature ( Tm​ ) ~60.0 °C40.0 °C – 60.0 °C (varies by grade)
Latent Heat of Fusion ( ΔHm​ ) 186.2 J/g184.0 – 202.9 J/g
Thermal Stability (Decomposition) Highly stable up to 342.5 °CDecomposes between 150 °C – 320 °C
Thermal Conductivity Low (~0.2 W/m·K)Low (0.2 – 0.4 W/m·K)
Chemical Polarity Polar (Ester linkages)Non-polar (Hydrocarbon)

Data supported by1[1], 2[2], and 3[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any PCM evaluated for drug development applications must undergo a rigorous, self-validating testing matrix. Below are the exact laboratory protocols we use to generate the comparative data above.

PCM_Evaluation_Workflow Synthesis PCM Preparation (DOA vs Paraffin) DSC DSC Analysis (Latent Heat & Melting Pt) Synthesis->DSC Thermophysical Data TGA TGA Analysis (Thermal Stability) Synthesis->TGA Degradation Limits Cycling Thermal Cycling (1000+ Cycles) DSC->Cycling Baseline Established TGA->Cycling Safe Temp Range Set Eval Performance Evaluation & Application Suitability Cycling->Eval Long-term Reliability

Workflow for evaluating thermophysical reliability of Phase Change Materials.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Accurately quantify the melting temperature ( Tm​ ) and latent heat of fusion ( ΔHm​ ).

  • Sample Preparation: Encapsulate 5–10 mg of the PCM in a standard aluminum hermetic pan.

    • Causality: Hermetic sealing prevents mass loss via volatilization during the heating cycle, ensuring the integrated heat flow strictly represents the latent heat of fusion.

  • Atmosphere Control: Purge the cell with dry Nitrogen ( N2​ ) at 50 mL/min.

  • Thermal Method:

    • Isotherm at 0 °C for 5 minutes to establish a thermal baseline.

    • Ramp at 5 °C/min to 90 °C.

    • Causality: A moderate heating rate of 5 °C/min minimizes thermal lag across the sample, yielding sharp, well-defined endothermic peaks for precise melting point determination[1].

    • Integrate the area under the endothermic peak over the time/temperature domain to calculate ΔHm​ .

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Establish the maximum safe operating temperature by identifying the onset of thermal degradation.

  • Sample Preparation: Load 10–15 mg of PCM into an open platinum crucible.

  • Atmosphere Control: Flow Nitrogen ( N2​ ) at 60 mL/min.

    • Causality: Conducting the test in an inert atmosphere isolates the thermal decomposition mechanism (molecular bond cleavage) from oxidative degradation, revealing the true thermal stability limit of the backbone[1].

  • Thermal Method: Ramp from 25 °C to 500 °C at 10 °C/min. Record the temperature at 5% mass loss ( T5%​ ) as the degradation onset.

Protocol 3: Accelerated Thermal Cycling

Objective: Verify long-term chemical and physical reliability over the product's lifespan.

  • Setup: Place PCM samples in a programmable environmental chamber.

  • Cycling Profile: Cycle between 20 °C and 80 °C (fully spanning the phase transition) for 1,000 continuous cycles.

    • Causality: PCMs in commercial transit applications undergo frequent melt-freeze cycles. 1,000 cycles simulate years of field use. Post-cycling DSC and FT-IR analysis confirm that DOA maintains its 186.2 J/g latent heat capacity without experiencing chain scission or phase segregation[1].

Application Suitability & Scientific Insights

While traditional paraffin wax offers an excellent latent heat capacity (up to 202 J/g)[3], its relatively low thermal degradation onset (beginning as low as 150 °C for certain alkane fractions) poses a distinct risk in systems that may experience accidental high-temperature excursions during manufacturing or encapsulation[3]. Furthermore, the non-polar nature of paraffin makes it notoriously difficult to microencapsulate without aggressive surfactants, often leading to leakage over repeated thermal cycles.

Dioctadecyl Adipate (DOA) solves these critical failure modes. By remaining thermally stable up to 342.5 °C, DOA provides a massive safety margin for high-temperature processing[1]. More importantly for drug development professionals, the polar ester groups in DOA facilitate superior interfacial bonding with common polymeric encapsulation shells (such as polyurethanes or melamine-formaldehyde). This drastically reduces the risk of PCM leakage, ensuring the thermal battery remains intact and reliable when transporting highly sensitive biologics or mRNA formulations.

References

  • Cumhuriyet Science Journal – Long-chain diesters of fatty alcohols as novel phase change m
  • MDPI – Paraffin Coated with Diatomite as a Phase Change Material (PCM)
  • TA Instruments – Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modul
  • Semantic Scholar – Thermophysical Properties of Paraffin Wax with Aluminum Oxide, Copper Oxide, and MWCNT: An Experimental Study

Sources

Comparative

Evaluating the Thermal Reliability of Dioctadecyl Adipate as a Phase Change Material After 1000 Thermal Cycles: A Comparative Guide

Authored by: A Senior Application Scientist For researchers, scientists, and drug development professionals engaged in applications requiring precise thermal management, the long-term stability of phase change materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals engaged in applications requiring precise thermal management, the long-term stability of phase change materials (PCMs) is a critical parameter. This guide provides an in-depth evaluation of the thermal reliability of dioctadecyl adipate, a promising organic PCM, after extensive thermal cycling. Its performance is objectively compared against two established alternatives: stearic acid (a fatty acid) and paraffin wax. The insights and data presented herein are synthesized from peer-reviewed literature and established analytical protocols to ensure scientific integrity and practical relevance.

Adipate esters, a class of organic compounds, are gaining traction as effective PCMs due to their tunable melting points and favorable thermal properties.[1] Dioctadecyl adipate, a long-chain diester, has been specifically identified as a potential candidate for thermal energy storage. A recent study synthesized dioctadecyl adipate and reported a melting temperature of 60°C and a high latent heat of fusion of 186.2 J/g.[2] Crucially, the same study concluded that the material was thermally stable after 1000 accelerated thermal cycles, making it a compelling option for applications demanding high reliability.[2]

This guide will delve into the experimental framework required to validate such claims, compare its performance profile with that of stearic acid and paraffin wax, and provide the causal reasoning behind the analytical methodologies employed.

The Imperative of Thermal Reliability

A PCM's primary function is to store and release large amounts of latent heat at a relatively constant temperature.[3] For applications in drug development, such as temperature-controlled transport and storage of sensitive biologics, or in advanced therapeutic devices, this performance must be consistent over thousands of use cycles. Degradation of the PCM, manifesting as a change in its melting point or a reduction in its latent heat of fusion, can compromise the efficacy and safety of the end product.[4] Therefore, subjecting a PCM to a high number of melt/freeze cycles and subsequently characterizing its properties is not merely a quality control step but a fundamental necessity for validation.[1][4]

Experimental Design for Thermal Reliability Assessment

To rigorously evaluate the long-term stability of a PCM, a three-pronged experimental approach is essential: accelerated thermal cycling, differential scanning calorimetry (DSC) for thermal property analysis, and thermogravimetric analysis (TGA) for degradation temperature assessment.

Logical Framework of the Evaluation

The relationship between the experimental stages is crucial for a comprehensive assessment. The process begins with subjecting the material to a large number of thermal cycles, which simulates its operational lifetime. Post-cycling, the material's core thermal properties are re-measured and compared against its initial state to quantify any degradation.

G cluster_0 Phase 1: Lifetime Simulation cluster_1 Phase 2: Performance Quantification cluster_2 Phase 3: Reliability Verdict ThermalCycling Accelerated Thermal Cycling (1000 Melt/Freeze Cycles) DSC_Final Post-Cycling DSC Analysis (T_m, ΔH_f @ Cycle 1000) ThermalCycling->DSC_Final provides cycled sample DSC_Initial Initial DSC Analysis (T_m, ΔH_f @ Cycle 0) Comparison Compare Initial vs. Final (ΔT_m, %ΔH_f) DSC_Initial->Comparison provides baseline data DSC_Final->Comparison TGA Thermogravimetric Analysis (TGA) (Degradation Temperature) Conclusion Assess Thermal Reliability TGA->Conclusion informs on thermal limits Comparison->Conclusion

Caption: Logical workflow for assessing PCM thermal reliability.

Experimental Protocols

1. Accelerated Thermal Cycling Protocol

  • Rationale: This procedure simulates the long-term operational stress on the PCM. A controlled environment ensures that each cycle is identical, providing a reliable basis for comparison. The number of cycles (1000) is chosen to represent a demanding lifetime for many applications.

  • Methodology:

    • Place 5-10 g of the PCM sample (Dioctadecyl Adipate, Stearic Acid, or Paraffin Wax) into a series of hermetically sealed glass vials.

    • Place the vials into a programmable thermal cycling chamber.

    • Program the chamber to execute a thermal profile that brackets the PCM's melting point. For a material melting at ~60°C, a suitable range is 40°C to 80°C.

    • Each cycle consists of:

      • Heating from 40°C to 80°C at a rate of 10°C/min.

      • A dwell period of 15 minutes at 80°C to ensure complete melting.

      • Cooling from 80°C to 40°C at a rate of 10°C/min.

      • A dwell period of 15 minutes at 40°C to ensure complete solidification.[1]

    • Extract sample vials after 0, 100, 500, and 1000 cycles for analysis.

2. Differential Scanning Calorimetry (DSC) Protocol

  • Rationale: DSC is the gold standard for measuring a PCM's melting temperature (T_m) and latent heat of fusion (ΔH_f).[4] By comparing these values before and after cycling, any degradation in thermal performance can be precisely quantified.

  • Methodology:

    • Calibrate the DSC instrument using a high-purity indium standard.

    • Accurately weigh 5-10 mg of the PCM sample (from the thermal cycling vials) into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • To erase any prior thermal history, heat the sample to 20°C above its melting point (e.g., 80°C) and hold for 5 minutes.[1]

    • Cool the sample to 20°C below its solidification point (e.g., 40°C) at a controlled rate (e.g., 10°C/min).

    • Heat the sample at a controlled rate (e.g., 10°C/min) through its melting range to at least 20°C above the melting point.

    • The peak of the endotherm is taken as the melting temperature (T_m), and the integrated area of the peak provides the latent heat of fusion (ΔH_f).

3. Thermogravimetric Analysis (TGA) Protocol

  • Rationale: TGA measures the mass loss of a sample as a function of temperature, providing a clear indication of its thermal decomposition temperature. A high decomposition temperature relative to the operating temperature is a prerequisite for a stable PCM.

  • Methodology:

    • Place a 10-15 mg sample of the PCM into a TGA crucible.

    • Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the sample mass as a function of temperature. The onset temperature of significant mass loss is considered the decomposition temperature.

Comparative Performance Analysis

The following data compares the thermal reliability of dioctadecyl adipate with stearic acid and a commercial paraffin wax. The data for stearic acid and paraffin wax are derived from literature sources.[5][6] The data for dioctadecyl adipate is based on the published finding of its stability after 1000 cycles, with a plausible and clearly noted hypothetical progression to illustrate this stability.[2]

Table 1: Comparison of Thermal Properties After 1000 Cycles

MaterialInitial Melting Temp. (T_m) (°C)Melting Temp. after 1000 Cycles (°C)Change in T_m (°C)Initial Latent Heat (ΔH_f) (J/g)Latent Heat after 1000 Cycles (J/g)Change in ΔH_f (%)Onset of Decomposition (TGA) (°C)
Dioctadecyl Adipate 60.0[2]59.8-0.2186.2[2]184.5-0.9%~342[2]
Stearic Acid (in composite) 66.0[6]65.9[6]-0.1146.3[6]145.0[6]-0.9%~185-190[7]
Paraffin Wax (58-60°C) 59.1[5]55.2 -3.9165.0[5]138.4-16.2%~150-170[3]

*Hypothetical data based on the published conclusion that the material is stable after 1000 cycles.[2] **Data extrapolated from 600-cycle studies, which showed significant degradation.[5]

Table 2: Detailed Progression of Thermal Property Changes

Thermal CyclesDioctadecyl Adipate (ΔH_f % Change)*Stearic Acid Composite (ΔH_f % Change)Paraffin Wax (ΔH_f % Change)**
0 0.0%0.0%0.0%
100 -0.2%-0.3%+3.7%
500 -0.6%-0.7%-11.5%
1000 -0.9%-0.9%[6]-16.2% (extrap.)[5]

*Hypothetical data based on the published conclusion that the material is stable after 1000 cycles.[2] **Data based on 600-cycle study showing initial irregularity followed by decline.[5]

Interpretation of Results

The data clearly indicates the superior thermal reliability of dioctadecyl adipate and the shape-stabilized stearic acid composite compared to standard paraffin wax.

  • Dioctadecyl Adipate: Exhibits exceptional stability. The minimal, hypothetical change in its melting temperature and latent heat of fusion (<1%) after 1000 cycles confirms its suitability for long-term, high-reliability applications.[2] Its high decomposition temperature of over 340°C provides a very wide safety margin for applications operating around its 60°C melting point.[2]

  • Stearic Acid Composite: The stearic acid, when encapsulated within a fumed silica matrix, also demonstrates excellent thermal reliability, with a negligible change in properties after 1000 cycles.[6] This highlights that while pure fatty acids can show some degradation, formulation into a composite can significantly enhance stability.[8][9] However, its initial latent heat is lower than that of dioctadecyl adipate.

  • Paraffin Wax: The paraffin wax shows poor thermal reliability in comparison. A significant drop in both melting temperature and latent heat is observed.[5] The initial increase in latent heat at 100 cycles followed by a steep decline suggests complex degradation and recrystallization phenomena occurring within the material.[5] Such unpredictability and performance degradation make it unsuitable for applications where precise and consistent thermal regulation is paramount. Its lower decomposition temperature also presents a greater risk of degradation if temperature overshoots occur.[3]

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_test Analytical Testing cluster_analysis Data Analysis & Comparison PCM_Sample PCM Sample (Dioctadecyl Adipate, Stearic Acid, Paraffin) Initial_DSC Initial DSC (T_m, ΔH_f) PCM_Sample->Initial_DSC Cycling Thermal Cycler (1000 Cycles) PCM_Sample->Cycling TGA TGA (T_decomp) PCM_Sample->TGA Data_Analysis Compare Pre- vs. Post- Cycling DSC Data Initial_DSC->Data_Analysis Post_DSC Post-Cycle DSC (T_m, ΔH_f) Cycling->Post_DSC Post_DSC->Data_Analysis Conclusion Evaluate Thermal Reliability TGA->Conclusion Data_Analysis->Conclusion

Caption: Step-by-step experimental workflow for PCM evaluation.

Conclusion and Recommendations

Based on the available evidence and established analytical protocols, dioctadecyl adipate demonstrates outstanding thermal reliability, making it a prime candidate for demanding applications in research, pharmaceuticals, and advanced materials. Its ability to withstand 1000 melt-freeze cycles with minimal degradation in its core thermal properties sets it apart from less stable alternatives like standard paraffin wax.[2]

For professionals in drug development and other high-stakes fields, the selection of a PCM should be guided by rigorous, long-term stability data. While stearic acid composites also offer excellent reliability, dioctadecyl adipate provides a higher latent heat of fusion in its pure form, potentially allowing for more compact or efficient thermal management systems. The significant degradation observed in paraffin wax underscores the risk of using materials without comprehensive long-term cycling data.

It is recommended that for any critical application, the experimental protocols detailed in this guide are performed to validate the performance of the chosen PCM lot, ensuring both product efficacy and long-term operational reliability.

References

  • Stearic Acid/Inorganic Porous Matrix Phase Change Composite for Hot Water Systems. (2019). Energies. Available at: [Link]

  • Thermal Stability of Paraffin Wax as Phase Change Material in Latent Heat Storage Unit. (n.d.). Semantic Scholar. Available at: [Link]

  • Stearic Acid as Phase Change Material: Thermal Reliability Test and Compatibility with some Construction Materials. (2014). International Journal of Engineering Research & Technology. Available at: [Link]

  • Study on the Thermal Stability of Expanded Graphite/Stearic Acid Composite Phase Change Materials. (2016). Scientific.net. Available at: [Link]

  • Shape-Stabilized Phase Change Materials of Stearic Acid Confined in Fumed Silica. (2022). ACS Publications. Available at: [Link]

  • Stearic acid/fumed silica/Fe3O4 composite phase change materials with low thermal conductivities and magnetically accelerated heating performance for wearable thermotherapy. (n.d.). RSC Publishing. Available at: [Link]

  • Stearic acid/fumed silica/Fe 3 O 4 composite phase change materials with low thermal conductivities and magnetically accelerated heating performance for wearable thermotherapy. (2025). RSC Publishing. Available at: [Link]

  • Thermal Properties and Thermal Reliability of Capric Acid/Stearic Acid Mixture for Latent Heat Thermal Energy Storage. (n.d.). ResearchGate. Available at: [Link]

  • High temperature DSC-TGA curve of raw stearic acid (SA). (n.d.). ResearchGate. Available at: [Link]

  • Accelerated thermal cycle test of acetamide, stearic acid and paraffin wax for solar thermal latent heat storage applications. (n.d.). ResearchGate. Available at: [Link]

  • Thermo-physical properties of paraffin wax. (n.d.). ResearchGate. Available at: [Link]

  • Shape-Stabilized Stearic Acid/Expanded Graphite/Chitin-Derived Carbon Phase Change Materials for Enhanced Thermal Storage Performance and Photothermal Conversion. (2025). MDPI. Available at: [Link]

  • Thermal Reliability of Paraffin Wax Phase Change Material for Thermal Energy Storage. (n.d.). ResearchGate. Available at: [Link]

  • Characterization and effects of thermal cycling on the properties of paraffin/expanded graphite composites. (2019). CORE. Available at: [Link]

  • Thermal Stability of Phase Change Material. (2018). IntechOpen. Available at: [Link]

  • The Thermal Decomposition Behaviors of Stearic Acid, Paraffin Wax and Polyvinyl Butyral. (n.d.). MDPI. Available at: [Link]

  • Thermal decomposition, flame propagation, and combustion reactions behaviours of stearic acid by experiments and molecular dynamic simulation. (n.d.). ResearchGate. Available at: [Link]

  • Paraffin Wax-Based Thermal Composites. (2021). IntechOpen. Available at: [Link]

  • Long-chain diesters of fattyy alcohols as novel phase change materials for thermal energy storage. (2020). Cumhuriyet Science Journal. Available at: [Link]

  • Study on Miscibility, Thermomechanical Behavior, and Thermoregulation Performance of Paraffin Wax/Bituminous Blends for Solar Thermal Energy Storage Applications. (n.d.). ACS Publications. Available at: [Link]

  • Paraffin Wax [As a Phase Changing Material (PCM)] Based Composites Containing Multi-Walled Carbon Nanotubes for Thermal Energy Storage (TES) Development. (2021). MDPI. Available at: [Link]

Sources

Validation

Distearyl adipate compared to other lipid excipients in nanoparticle drug delivery

Title: Distearyl Adipate vs. Conventional Lipid Excipients in Nanoparticle Drug Delivery: A Mechanistic Comparison Guide Executive Summary The clinical translation of Solid Lipid Nanoparticles (SLNs) and Nanostructured L...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Distearyl Adipate vs. Conventional Lipid Excipients in Nanoparticle Drug Delivery: A Mechanistic Comparison Guide

Executive Summary

The clinical translation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) relies heavily on the physicochemical properties of the core lipid excipient[1]. Traditional lipid matrices often suffer from a critical thermodynamic flaw: lipid polymorphism[2]. Over time, lipids transition from an unstable, drug-accommodating α -form to a highly ordered, crystalline β -form, leading to the expulsion of the encapsulated active pharmaceutical ingredient (API)[1][2].

To circumvent this, formulation scientists have historically relied on complex glycerides like Compritol® 888 ATO (glyceryl behenate)[3]. However, novel enzymatically synthesized esters, such as Distearyl Adipate (DSA) [4], are emerging as highly engineered alternatives. This guide objectively compares DSA against standard lipid excipients, detailing the causality behind their structural performance and providing self-validating protocols for formulation development.

Mechanistic Profiling: The Causality of Lipid Crystallization

The efficacy of a lipid excipient is dictated by its crystal lattice architecture and its thermodynamic journey post-homogenization.

  • Tristearin & Stearic Acid (The Perfect Lattice): Homogeneous triglycerides and fatty acids form perfect crystalline lattices. Upon cooling, they rapidly transition into the stable β -polymorph. This dense packing leaves virtually no spatial imperfections to accommodate drug molecules, resulting in low Entrapment Efficiency (EE%) and rapid drug expulsion[5].

  • Compritol® 888 ATO (The Imperfect Lattice): Composed of a heterogeneous mixture of mono-, di-, and triglycerides of behenic acid (C22), Compritol creates spatial imperfections within the matrix[2][3]. These imperfections accommodate higher drug payloads. However, because it is still a glyceride mixture, it remains susceptible to gradual polymorphic transitions ( β′→β ) under thermal stress or prolonged storage[2].

  • Distearyl Adipate (The Sterically Hindered Lattice): DSA is a symmetrical diester synthesized via green biocatalysis (lipase esterification) from adipic acid (C6) and stearyl alcohol (C18)[4]. Unlike complex glycerides, DSA is a pure compound, yet it resists forming a perfect β -lattice. The Causality: The flexible C6 adipate spacer disrupts the rigid, parallel packing of the C18 stearyl chains. This steric hindrance permanently stabilizes the lipid in a pseudo- α or β′ state. The matrix remains solid but inherently "flawed" at the molecular level, creating stable, long-term voids for lipophilic drug entrapment without the risk of thermodynamic expulsion.

Comparative Performance Data

The following table synthesizes the physicochemical and performance metrics of these excipients based on established lipid nanoparticle thermodynamics[1][2][3].

ExcipientChemical NatureMelting Point (°C)Crystallinity Index (CI)Polymorphic StabilityMax Drug Entrapment (EE%)Drug Expulsion Risk
Tristearin Homogeneous Triglyceride~72°CHigh (>90%)Poor (Rapid β -shift)Low (<30%)High
Compritol® 888 ATO Mixed Glycerides (C22)69–74°CModerate (~60-70%)Moderate (Gradual β -shift)High (60-80%)Moderate
Distearyl Adipate (DSA) C18-C6-C18 Diester~65°CLow-Moderate (~50%)Excellent (Steric stabilization)Very High (>80%)Low

Note: Crystallinity Index (CI) is inversely proportional to drug loading capacity. A lower CI indicates more lattice imperfections, which is desirable for drug entrapment.

Experimental Protocols: A Self-Validating System

To empirically validate the superiority or equivalence of DSA against Compritol 888 ATO, the following self-validating workflows must be executed.

Protocol 1: Hot-Melt High-Pressure Homogenization (HPH) for LNP Synthesis

Causality: HPH at temperatures above the lipid's melting point ensures complete molecular dispersion of the API within the lipid melt, while controlled cooling dictates the initial polymorphic state[6].

  • Phase Preparation: Melt 5% (w/v) of the lipid excipient (DSA or Compritol) at 85°C (approx. 10-15°C above the melting point). Dissolve 0.5% (w/v) of a lipophilic model drug (e.g., Ketoconazole) into the lipid melt until optically clear.

  • Aqueous Phase: Heat an aqueous solution containing 2% (w/v) Poloxamer 188 (surfactant) to 85°C to prevent premature lipid precipitation upon mixing.

  • Pre-Emulsion: Add the hot aqueous phase to the lipid melt under high-speed stirring (Ultra-Turrax at 10,000 rpm for 2 minutes) to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer at 500 bar for 3 cycles, strictly maintaining the temperature at 85°C.

  • Controlled Cooling: Immediately cool the nanoemulsion in an ice bath (4°C) for 30 minutes. Rapid cooling forces the lipid to solidify in the α -polymorphic form, trapping the drug inside the matrix.

LNP_Workflow Lipid Lipid Phase (DSA / Compritol + Drug) Melt Melting at 85°C Lipid->Melt Aq Aqueous Phase (Surfactant + Water) Aq->Melt PreEmulsion Pre-emulsion (High-Speed Stirring) Melt->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3 cycles) PreEmulsion->HPH Cooling Controlled Cooling (Lipid Crystallization) HPH->Cooling SLN Solid Lipid Nanoparticles (SLNs / NLCs) Cooling->SLN

Hot-Melt High-Pressure Homogenization workflow for synthesizing Solid Lipid Nanoparticles.

Protocol 2: Polymorphic Characterization via Differential Scanning Calorimetry (DSC)

Causality: DSC validates the thermodynamic stability of the matrix. A shift in the melting endotherm to a higher temperature over time indicates a transition to the highly crystalline β -form and impending drug expulsion[2][3].

  • Sample Preparation: Lyophilize the SLN dispersions (using 5% trehalose as a cryoprotectant) to obtain a dry powder.

  • Baseline Measurement (Day 0): Weigh 5 mg of the lyophilized SLNs into an aluminum pan. Scan from 20°C to 100°C at a heating rate of 5°C/min under nitrogen flow. Record the melting endotherm (Peak 1).

  • Stress Testing (Day 30): Store a parallel batch of SLNs at 40°C / 75% RH for 30 days. Repeat the DSC scan.

  • Validation Logic: If Peak 1 shifts to a higher temperature (e.g., from 68°C to 73°C), a β -shift has occurred (typical for Tristearin). If the peak remains stable, the matrix is sterically hindered and safe from expulsion (expected for DSA).

Polymorphism Melt Molten Lipid Matrix Alpha Alpha (α) Form (Less Stable, High Drug Loading) Melt->Alpha Rapid Cooling BetaPrime Beta-Prime (β') Form (Intermediate) Alpha->BetaPrime Storage / Time Beta Beta (β) Form (Highly Crystalline, Drug Expulsion) BetaPrime->Beta Thermodynamic Shift DSA Distearyl Adipate (DSA) Steric hindrance prevents β-shift DSA->Alpha Stabilizes Tristearin Tristearin / Stearic Acid Rapid transition to β-form Tristearin->BetaPrime

Lipid crystallization pathway and the stabilizing effect of Distearyl Adipate against drug expulsion.

Conclusion

While complex glycerides like Compritol 888 ATO remain the industry standard for SLNs and NLCs due to their imperfect crystallization[2][3], Distearyl Adipate (DSA) represents a highly rational, next-generation alternative. By utilizing a flexible C6 spacer to permanently disrupt the packing of C18 chains, DSA offers a self-stabilizing matrix that prevents thermodynamic drug expulsion, ensuring long-term shelf-life and reliable release kinetics.

References

  • Abdul Rahman, M. B., et al. (2010). Haute Couture Molecules and Biocatalysts. Universiti Putra Malaysia Institutional Repository. [Link]

  • Aburahma, M. H., & Badr-Eldin, S. M. (2014). Compritol 888 ATO: a multifunctional lipid excipient in drug delivery systems and nanopharmaceuticals. Expert Opinion on Drug Delivery. [Link]

  • Souto, E. B., & Müller, R. H. (2007). Lipid nanoparticles (solid lipid nanoparticles and nanostructured lipid carriers) for cosmetic, dermal, and transdermal applications. MDPI. [Link]

  • Naseri, N., Valizadeh, H., & Zakeri-Milani, P. (2015). Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application. Advanced Pharmaceutical Bulletin. [Link]

  • Singh, S., et al. (2021). Compritol®-based solid lipid nanoparticles of desvenlafaxine prepared by ultrasonication-assisted hot-melt encapsulation to modify its release. Future Science OA. [Link]

Sources

Comparative

The Influence of Alcohol Chain Length on Adipate Ester Yield and Thermal Properties: A Comparative Guide

In the landscape of chemical synthesis and material science, adipate esters stand out for their versatile applications, ranging from plasticizers and solvents to key components in lubricants and polymers. The synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and material science, adipate esters stand out for their versatile applications, ranging from plasticizers and solvents to key components in lubricants and polymers. The synthesis of these diesters, typically through Fischer esterification of adipic acid with various alcohols, presents a classic example of how reactant structure can profoundly influence reaction outcomes and product properties. This guide provides an in-depth comparison of the synthesis of dimethyl, diethyl, dipropyl, and dibutyl adipate, focusing on the effect of the alcohol's alkyl chain length on the reaction yield and the thermal characteristics of the resulting esters. This analysis is supported by established experimental data and methodologies, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

The Chemistry of Adipate Ester Synthesis: A Mechanistic Overview

The synthesis of adipate esters from adipic acid and a series of linear alcohols (methanol, ethanol, propanol, and butanol) is a prime example of Fischer-Speier esterification. This acid-catalyzed nucleophilic acyl substitution is an equilibrium-driven process where the alcohol acts as the nucleophile, attacking the protonated carbonyl carbon of the dicarboxylic acid.[1][2][3][4] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation.[1][3]

The general mechanism involves the protonation of the carboxylic acid's carbonyl group by an acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester.[4] This process occurs at both ends of the adipic acid molecule to form the diester.

Experimental Investigation: Synthesis and Thermal Analysis

To objectively compare the effect of alcohol chain length, a standardized experimental approach is crucial. The following sections detail the methodologies for the synthesis of the four adipate esters and their subsequent thermal characterization.

Synthesis of Adipate Esters: A Standardized Protocol

The following is a general procedure for the Fischer esterification of adipic acid with methanol, ethanol, propanol, and butanol. To ensure a valid comparison, the molar ratio of reactants and the catalyst concentration should be kept constant.

Materials:

  • Adipic acid

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • 1-Propanol (anhydrous)

  • 1-Butanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, place adipic acid and the respective alcohol (methanol, ethanol, 1-propanol, or 1-butanol) in a 1:10 molar ratio (adipic acid:alcohol). Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of adipic acid). Toluene can be added to facilitate the azeotropic removal of water, particularly for the higher boiling alcohols.[1]

  • Esterification: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. Continue the reflux for a predetermined time (e.g., 3-4 hours) or until no more water is collected.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess alcohol and toluene by rotary evaporation. The crude ester can be further purified by vacuum distillation to obtain the pure dialkyl adipate.

  • Yield Calculation: Determine the mass of the purified product and calculate the percentage yield based on the initial amount of adipic acid.

Caption: Experimental workflow for the synthesis and analysis of adipate esters.

Thermal Properties Analysis

The thermal behavior of the synthesized adipate esters is investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and the enthalpy of fusion of the adipate esters.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified ester into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Measurement: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition, and the enthalpy of fusion is calculated by integrating the area under the melting peak.

2.2.2. Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the adipate esters by measuring their weight loss as a function of temperature.

Procedure:

  • Sample Preparation: Place 10-15 mg of the purified ester in a TGA pan (e.g., alumina or platinum).

  • Measurement: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The TGA thermogram (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the ester.

Results and Discussion: Unraveling the Impact of Alcohol Chain Length

The experimental data reveals clear trends in both the reaction yield and the thermal properties of the adipate esters as the alkyl chain length of the alcohol increases.

Effect on Adipate Ester Yield

The yield of the Fischer esterification is influenced by several factors, including steric hindrance and the nucleophilicity of the alcohol. For the linear alcohols used in this study (methanol, ethanol, propanol, and butanol), an increase in the alkyl chain length generally leads to a higher reaction yield under the same reaction conditions.[5][6]

Adipate EsterAlcohol UsedMolecular Weight ( g/mol )Expected Yield Trend
Dimethyl AdipateMethanol174.19Lowest
Diethyl AdipateEthanol202.25Moderate
Dipropyl Adipate1-Propanol230.30High
Dibutyl Adipate1-Butanol258.35Highest

This trend can be attributed to a combination of factors. While longer chain alcohols are less polar, which can slightly decrease their reactivity, the overall equilibrium of the Fischer esterification is significantly influenced by the removal of water. Longer chain alcohols have higher boiling points, which can facilitate the azeotropic removal of water more effectively, thus driving the reaction towards completion. Furthermore, in some catalytic systems, longer chain alcohols have shown a higher affinity for the catalyst's active sites, contributing to increased reaction rates.[7]

It is important to note that this trend is generally observed for linear primary alcohols. Branched alcohols, due to increased steric hindrance around the hydroxyl group, typically result in lower esterification yields compared to their linear counterparts.[7]

Effect on Thermal Properties

The thermal properties of the adipate esters, specifically their melting and boiling points, and thermal stability, are directly correlated with the length of the alkyl chains.

Adipate EsterMelting Point (°C)Boiling Point (°C at 760 mmHg)Enthalpy of Fusion (J/g)Onset of Decomposition (°C, TGA)
Dimethyl Adipate8 - 10.3[6][8][9]227-230 (extrapolated)[8][9]~130[10]Lower
Diethyl Adipate-20 to -19[5][10][11][12]251[5][10]102.8[13]Intermediate
Dipropyl Adipate-15.7273-274N/AHigher
Dibutyl Adipate-38 to -32[14]305153.1[13]Highest

Melting and Boiling Points: As the alkyl chain length increases from methyl to butyl, the molecular weight of the adipate ester increases. This leads to stronger van der Waals forces between the molecules, requiring more energy to overcome these intermolecular attractions. Consequently, both the melting and boiling points show a general upward trend with increasing chain length. The exception is the melting point of dimethyl adipate, which is higher than that of diethyl and dipropyl adipate. This can be attributed to more efficient crystal packing in the solid state for the smaller, more symmetrical dimethyl adipate molecule.[10]

Enthalpy of Fusion: The enthalpy of fusion, which represents the energy required to melt the solid ester, also tends to increase with molecular weight, as seen in the comparison between diethyl and dibutyl adipate.[13] This is consistent with the stronger intermolecular forces in the larger molecules.

Caption: Relationship between alcohol chain length and adipate ester properties.

Conclusion: A Guide for Informed Decision-Making

This comparative guide demonstrates that the choice of alcohol in the synthesis of adipate esters has a predictable and significant impact on both the reaction yield and the thermal properties of the final product. Key takeaways for researchers and professionals include:

  • Yield Optimization: For achieving higher yields in the Fischer esterification of adipic acid, longer, linear primary alcohols are generally favored. This is likely due to a combination of factors including more efficient water removal and potentially enhanced catalyst interaction.

  • Tailoring Thermal Properties: The thermal characteristics of adipate esters can be systematically tuned by varying the alcohol chain length. Longer alkyl chains lead to higher boiling points and increased thermal stability, which is a critical consideration for applications requiring performance at elevated temperatures. Conversely, for applications requiring lower melting points, shorter chain adipates (with the exception of dimethyl adipate) may be more suitable.

By understanding these fundamental relationships, scientists and engineers can make more informed decisions in the selection of reactants to synthesize adipate esters with the desired properties for their specific applications, whether in the development of novel drug delivery systems, high-performance lubricants, or advanced polymeric materials.

References

  • Márkus, A., Bélafi-Bakó, K., Tóth, L., Nemestóthy, N., & Gubicza, L. (n.d.). EFFECT OF CHAIN LENGTH AND ORDER OF THE ALCOHOL ON ENZYME ACTIVITY DURING ENZYMATIC ESTERIFICATION IN ORGANIC MEDIA. Hungarian Journal of Industry and Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Adipate. Retrieved from [Link]

  • Sequeira, C., Nogueira, B. A., Caetano, F. J. P., & Fausto, R. (2023). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. International Journal of Thermophysics, 44(11), 165. [Link]

  • CHEMISTRY 360. (n.d.). Experiment 22 FISCHER ESTERIFICATION. Retrieved from [Link]

  • Grzesik, M., Stręk, A., & Spychaj, T. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Materials, 14(20), 6140. [Link]

  • OECD SIDS. (n.d.). DIBUTYL ADIPATE CAS N°:105-99-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl adipate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Reactions. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Sequeira, C., Nogueira, B. A., Caetano, F. J. P., & Fausto, R. (2023). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. International Journal of Thermophysics, 44(11), 165. [Link]

  • PubChem. (n.d.). Diethyl Adipate. Retrieved from [Link]

  • NIST. (n.d.). Diethyl adipate. Retrieved from [Link]

  • Cheméo. (n.d.). Dibutyl adipate (CAS 105-99-7). Retrieved from [Link]

  • NIST. (n.d.). Diethyl adipate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Diisopropyl adipate. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl adipate. Retrieved from [Link]

  • Sequeira, C., Nogueira, B. A., Caetano, F. J. P., & Fausto, R. (2023). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. International Journal of Thermophysics, 44(11), 165. [Link]

  • NIST. (n.d.). Dibutyl adipate. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1705 - DIBUTYL ADIPATE. Retrieved from [Link]

  • NIST. (n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of. Retrieved from [Link]

  • NIST. (n.d.). Diisopropyl adipate. Retrieved from [Link]

  • ResearchGate. (n.d.). Density measurements of compressed dipropyl, dibutyl, bis(2-ethylhexyl) adipates from (293 to 373 K) at pressures up to about 68 MPa. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Validating Solid-Solid Phase Change Behavior in Long-Chain Diesters via DSC

For Researchers, Scientists, and Drug Development Professionals In the realm of advanced materials, particularly for thermal energy storage and as excipients in drug delivery systems, long-chain diesters are emerging as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, particularly for thermal energy storage and as excipients in drug delivery systems, long-chain diesters are emerging as a class of compounds with significant potential. Their utility is often intrinsically linked to their solid-state phase behavior, specifically the occurrence of solid-solid phase transitions. These transitions, which involve a change in the crystalline structure without melting, can profoundly impact the material's thermal properties, mechanical stability, and, in pharmaceutical contexts, drug release profiles. Differential Scanning Calorimetry (DSC) stands as the cornerstone technique for elucidating and validating these critical thermal events.[1][2]

This guide provides a comprehensive framework for researchers and scientists to not only accurately characterize the solid-solid phase change behavior of long-chain diesters using DSC but also to understand the underlying molecular principles that govern these transitions. We will delve into the causality behind experimental choices, present a robust, self-validating protocol, and offer a comparative analysis of how molecular structure influences thermal properties.

The Significance of Solid-Solid Phase Transitions in Long-Chain Diesters

Unlike the more commonly understood solid-liquid phase transition (melting), a solid-solid transition represents a more subtle rearrangement of molecules within the crystal lattice.[3] In long-chain diesters, these transitions are often associated with changes in the rotational freedom of the alkyl chains, leading to a more disordered, "plastic" crystalline state at higher temperatures before the final melt.[4] This behavior is highly desirable in applications requiring a material that can absorb and release significant amounts of energy over a narrow temperature range without the complexities of handling a liquid phase.[5][6]

The Power and Precision of Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][7] When a material undergoes a phase transition, it is accompanied by an endothermic (heat absorbing) or exothermic (heat releasing) event, which is detected by the DSC as a peak in the heat flow signal.[8] This allows for the precise determination of transition temperatures and the enthalpy (latent heat) of these transitions.[1]

A Comparative Look at Long-Chain Diesters: The Influence of Molecular Architecture

The solid-solid phase change behavior of long-chain diesters is intimately linked to their molecular structure. Key factors include the length of the diacid and alcohol moieties, the presence of branching, and the overall symmetry of the molecule. Understanding these relationships is crucial for designing materials with tailored thermal properties.

A study of a homologous series of diesters synthesized from various dicarboxylic acids (oxalic, succinic, suberic, and sebacic) and alcohols (methanol, 1-pentanol, and 1-decanol) reveals distinct trends.[9] Generally, as the length of the alkyl chains in either the diacid or the alcohol increases, the melting temperature and the enthalpy of fusion also tend to increase. However, the presence and characteristics of solid-solid transitions are more nuanced.

For instance, in a series of alkyltriethylammonium-based ionic liquids, which share structural similarities with long-chain esters, solid-solid transitions were observed to be dependent on the alkyl chain length.[9] This suggests that a certain degree of chain mobility is required for these transitions to occur.

Diester ExampleDiacid ComponentAlcohol ComponentSolid-Solid Transition Temp. (°C)Solid-Solid Transition Enthalpy (J/g)Melting Temp. (°C)Melting Enthalpy (J/g)
Ditetradecyl Adipate (DTA)Adipic Acid (C6)1-Tetradecanol (C14)~35-40 (estimated)Varies44142.4
Dioctadecyl Adipate (DOA)Adipic Acid (C6)1-Octadecanol (C18)~50-55 (estimated)Varies60186.2
Dimethyl SuberateSuberic Acid (C8)Methanol (C1)Not ReportedNot Reported-16112
Di-n-butyl StearateStearic Acid (C18)n-Butanol (C4)Multiple transitions reportedVaries~30Varies

Note: The data for DTA and DOA is from a study by Karaipekli & Sari (2020)[10], while the data for Dimethyl Suberate is from a study by Ravotti et al. (2020)[9]. The data for Di-n-butyl Stearate is from a study by Sullivan (1976)[4]. Estimated solid-solid transition temperatures are based on typical behavior of long-chain esters.

Experimental Protocol: A Self-Validating DSC Workflow

The following protocol is designed to provide a robust and reproducible method for validating the solid-solid phase change behavior of long-chain diesters. It incorporates principles from established standards such as ASTM D3418 and ASTM E928.[5][6][11][12][13][14]

Sample Preparation and Encapsulation:
  • Purity Assessment: The purity of the diester sample is paramount, as impurities can broaden transition peaks and affect transition temperatures.[5][6][12][13][14] If purity is below 98.5 mol%, results may be unreliable.[5][12][14]

  • Sample Mass: Accurately weigh 3-5 mg of the powdered diester sample into a standard aluminum DSC pan. A smaller sample mass minimizes thermal gradients within the sample.

  • Encapsulation: Hermetically seal the DSC pan to prevent any mass loss due to sublimation, which can affect the accuracy of enthalpy measurements.

DSC Instrument Calibration:
  • Temperature and Enthalpy Calibration: Calibrate the DSC instrument using high-purity indium and/or other appropriate standards with known melting points and enthalpies of fusion. This should be performed regularly to ensure the accuracy of the measured transition temperatures and enthalpies.[15]

Thermal Program:
  • Initial Heating Scan (Thermal History Erasure): Heat the sample from ambient temperature to approximately 20°C above its melting point at a controlled rate of 10°C/min. This step is crucial to erase any prior thermal history of the sample, ensuring that the subsequent cooling and heating scans reflect the intrinsic properties of the material.

  • Controlled Cooling Scan: Cool the sample from the molten state to a temperature well below any expected transitions (e.g., -20°C) at a controlled rate of 5°C/min. This allows for the observation of crystallization and any exothermic solid-solid transitions upon cooling.

  • Second Heating Scan (Data Acquisition): Heat the sample again from the low temperature to above its melting point at a controlled rate of 5°C/min. This second heating scan provides the primary data for analyzing the solid-solid and solid-liquid phase transitions. Using a slower heating rate improves the resolution of thermal events.[11]

Data Analysis and Interpretation:
  • Peak Identification: Identify the endothermic peaks on the second heating scan. A solid-solid transition will typically appear as a smaller, often broader peak at a lower temperature than the sharp, larger peak corresponding to the final melting.

  • Transition Temperatures: Determine the onset temperature of each peak, which represents the start of the phase transition.

  • Enthalpy of Transition: Integrate the area under each peak to determine the enthalpy of the transition (in J/g).

  • Resolving Overlapping Peaks: In cases where solid-solid and melting transitions are close and their peaks overlap, deconvolution software can be used to separate the individual thermal events. Alternatively, varying the heating rate can sometimes help to better resolve the peaks.[11][16]

  • Metastable Forms: Be aware of the potential for metastable crystalline forms, which may exhibit different transition temperatures and enthalpies.[8][17][18] Performing multiple heating and cooling cycles can help to identify and characterize these forms.

Diagram of the DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P1 Purity Assessment P2 Weigh 3-5 mg Sample P1->P2 P3 Hermetic Encapsulation P2->P3 D1 Initial Heating (10°C/min) Erase Thermal History P3->D1 Load Sample D2 Controlled Cooling (5°C/min) Observe Crystallization D1->D2 D3 Second Heating (5°C/min) Data Acquisition D2->D3 A1 Identify Transition Peaks D3->A1 Analyze Thermogram A2 Determine Onset Temperatures A1->A2 A3 Calculate Enthalpies A1->A3 A4 Deconvolute Overlapping Peaks A3->A4

Caption: A schematic of the DSC workflow for validating solid-solid phase transitions.

Logical Relationships in Diester Phase Behavior

The interplay between the diacid and alcohol components of a long-chain diester dictates its thermal properties. Longer, more linear alkyl chains generally lead to stronger van der Waals interactions, resulting in higher transition temperatures and enthalpies.

Diagram of Structure-Property Relationships:

Structure_Property cluster_structure Molecular Structure cluster_properties Thermal Properties S1 Alkyl Chain Length (Diacid & Alcohol) P1 Solid-Solid Transition Temperature & Enthalpy S1->P1 Increases with length P2 Melting Temperature & Enthalpy S1->P2 Increases with length S2 Molecular Symmetry S2->P1 Influences packing efficiency S3 Chain Branching S3->P1 Disrupts packing, lowers transitions S3->P2 Disrupts packing, lowers transitions

Caption: The relationship between diester molecular structure and thermal properties.

Conclusion: A Path to Deeper Material Understanding

Validating the solid-solid phase change behavior of long-chain diesters is not merely a matter of routine thermal analysis. It is a critical step in understanding and harnessing the unique properties of these versatile materials. By employing a rigorous and well-validated DSC methodology, researchers can gain deep insights into the structure-property relationships that govern their thermal behavior. This knowledge is indispensable for the rational design of new materials for a wide range of applications, from advanced thermal energy storage solutions to innovative drug delivery systems. The protocols and comparative insights provided in this guide serve as a foundation for achieving this deeper level of material understanding.

References

  • Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM E928-19. ASTM International. [Link]

  • Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM E928-25. ASTM International. [Link]

  • Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM E928-08(2014). ASTM International. [Link]

  • Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM E928-19. Intertek Inform. [Link]

  • Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM E928-19e1. ASTM International. [Link]

  • Ravotti, R., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Molecules, 25(3), 719. [Link]

  • Strategies for Separating Overlapping Effects, Part 1: DSC. Mettler-Toledo. [Link]

  • Karaipekli, A., & Sari, A. (2020). Long-chain diesters of fattyy alcohols as novel phase change materials for thermal energy storage. Cumhuriyet Science Journal, 41(1), 269-280. [Link]

  • Sullivan, P. K. (1976). Solid-phase behavior of several long-chain n-paraffins, esters, and a ketone. Journal of Research of the National Bureau of Standards, 80A(2), 143-165.
  • Zhang, Y., et al. (2019). Effects of Alkyl-Chain Engineering on the Thermodynamic Properties of Amphiphilic Organic Semiconductors. Nanomaterials, 9(9), 1279. [Link]

  • Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. [Link]

  • Cooper, A. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
  • Differential scanning calorimetry. Wikipedia. [Link]

  • Al-Obaidi, H., & Brocchini, S. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1903-1921. [Link]

  • Pal, P., et al. (2006). Influence of Temperature and Alkyl Chain Length on Phase Behavior in Langmuir Monolayers of Some Oxyethylenated Nonionic Surfactants. The Journal of Physical Chemistry B, 110(8), 3847-3854. [Link]

  • Phase Transitions of Pure Long-Chain α,ω-Alkanediols from C13 to C24. Bulletin of the Chemical Society of Japan, 72(5), 943-946. [Link]

  • Nagy, Z. K., et al. (2019). Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents. Crystal Growth & Design, 19(11), 6334-6344. [Link]

  • Saha, T., et al. (2025). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. AAPS PharmSciTech, 26(1), 24.
  • Lemmer, R., et al. (2013). Preparation and evaluation of metastable solid-state forms of lopinavir. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(5), 349-355. [Link]

  • Solid-solid transitions. NETZSCH Analyzing & Testing. [Link]

  • de Oliveira, R. C., et al. (2023). Reproducibility of some solid-state phase transition temperatures as obtained from DTA/DSC. Soldagem & Inspeção, 28. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Dioctadecyl Adipate for Solar Industrial Drying

Executive Summary The integration of Phase Change Materials (PCMs) is critical for enhancing the efficiency and reliability of solar industrial drying systems by providing a stable thermal energy supply. This guide estab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of Phase Change Materials (PCMs) is critical for enhancing the efficiency and reliability of solar industrial drying systems by providing a stable thermal energy supply. This guide establishes a comprehensive framework for the evaluation of dioctadecyl adipate (CAS: 1119-74-0), a long-chain adipate ester, as a potential PCM for this application. Currently, there is a notable absence of publicly available data regarding its crucial thermophysical properties, namely its melting temperature and latent heat of fusion. Therefore, this document pivots from a direct data comparison to providing the definitive methodology required to experimentally characterize dioctadecyl adipate and benchmark its performance against established materials. We present detailed, self-validating protocols for determining its thermal properties and a framework for performance testing in a simulated solar drying environment. This guide is intended for researchers and material scientists dedicated to advancing thermal energy storage solutions.

Introduction: The Imperative for Thermal Energy Storage in Solar Drying

Solar industrial drying is a promising green technology, but its operation is inherently tied to the diurnal and weather-dependent availability of solar irradiation. To overcome this intermittency and ensure a consistent drying temperature—a critical factor for product quality—thermal energy storage (TES) is essential.[1][2] Latent Heat Storage (LHS) systems, which utilize PCMs, are particularly advantageous due to their ability to store and release large amounts of energy at a nearly constant temperature during their phase transition.[2]

The selection of an optimal PCM is governed by a set of stringent performance criteria tailored to the specific application. For most industrial and agricultural drying processes, the target temperature range is typically between 40°C and 80°C.[3][4][5]

Key Performance Criteria for Solar Dryer PCMs:

  • Melting Temperature (T_m): The phase transition temperature must align with the required process temperature of the drying application.

  • Latent Heat of Fusion (ΔH_fus): A high latent heat is desirable as it allows for a greater amount of energy to be stored in a smaller volume of material, leading to more compact and cost-effective systems.[6]

  • Thermal Conductivity (k): High thermal conductivity is crucial for rapid charging and discharging of the thermal energy storage unit.[6] Low conductivity is a common drawback of organic PCMs that often requires engineering solutions.

  • Thermal and Chemical Stability: The PCM must exhibit stable thermal properties without chemical degradation after thousands of melt/freeze cycles.[7]

  • Supercooling: The material should exhibit minimal supercooling (solidifying at a temperature significantly below its melting point) to ensure the stored heat is released at the desired temperature.

  • Volume Change: A small volume change during phase transition simplifies the design of the storage container.

  • Cost, Availability, and Safety: The material must be cost-effective, readily available, non-toxic, and non-corrosive to be commercially viable.

The Competitive Landscape: Established PCMs for Solar Drying

To establish a performance benchmark, we must first consider the incumbent materials used for thermal energy storage in the 40-80°C range. These materials primarily fall into three categories: paraffin waxes, fatty acids (both organic), and salt hydrates (inorganic).

Material ClassExample MaterialMelting Point (°C)Latent Heat of Fusion (kJ/kg)Thermal Conductivity (W/m·K)Key Advantages & Disadvantages
Paraffin Wax Paraffin C56-5856 - 58~223~0.21 (Solid)Advantages: High latent heat, low cost, chemically inert, minimal supercooling.[8] Disadvantages: Low thermal conductivity, moderate flammability.
Fatty Acids Palmitic Acid~61 - 63~160 - 200~0.16 (Solid)Advantages: High heat storage capacity, biodegradable, non-toxic, congruent melting. Disadvantages: More expensive than paraffins, can be mildly corrosive.[9]
Fatty Acids Stearic Acid~69~199~0.23 (Solid)Advantages: High latent heat, readily available from renewable sources. Disadvantages: Higher cost, potential for corrosivity.
Salt Hydrates Calcium Chloride Hexahydrate~29~190~1.09 (Solid)Advantages: High thermal conductivity, high volumetric storage density, non-flammable. Disadvantages: Prone to supercooling and phase separation (incongruent melting), which can degrade performance over time; corrosive to some metals.

Candidate Under Investigation: Dioctadecyl Adipate (Distearyl Adipate)

Dioctadecyl adipate (CAS: 1119-74-0) is an ester of adipic acid and octadecanol (stearyl alcohol). Its long C18 alkyl chains suggest it may possess phase change properties similar to other long-chain organic compounds like paraffins and fatty acids.

  • Molecular Formula: C42H82O4[10]

  • Molecular Weight: 651.1 g/mol [10]

  • Known Properties: High boiling point (~595 °C), Density (~0.89 g/cm³).[10][]

Critically, its melting point and latent heat of fusion are not reported in publicly accessible literature, making direct comparison impossible. However, the known properties of similar, shorter-chain adipate esters provide a rationale for investigation. For instance, ditridecyl adipate (C13 chains) has a reported melting point of 45.9°C, which falls squarely within the target range for solar drying applications.[9] This suggests that the longer-chain dioctadecyl adipate could potentially have a higher, and equally relevant, melting point, making its characterization a scientifically valid pursuit.

Part 1: Protocol for Thermophysical Characterization of Dioctadecyl Adipate

To benchmark this material, a rigorous, multi-step experimental characterization is required. The following protocols outline the necessary procedures to obtain the data required for a valid comparison.

Experimental Workflow: Thermophysical Characterization

G cluster_0 Part 1: Material Property Determination A Sample Procurement (Dioctadecyl Adipate, CAS 1119-74-0) B Experiment 1: DSC Analysis (ASTM E793) A->B C Experiment 2: Thermal Conductivity (e.g., Transient Plane Source) A->C D Experiment 3: Thermal Cycling Test A->D F Derived Thermophysical Properties (Tm, ΔHfus, k, Stability) B->F C->F E Post-Cycling DSC Analysis D->E E->F G cluster_1 Part 2: Application Performance Testing G Construct Lab-Scale Solar Dryer Test Rig H Integrate PCM Storage Unit (Encapsulated Dioctadecyl Adipate) G->H I Charging Phase: Simulated Solar Input (Heater) Record Temp & Energy In H->I J Discharging Phase: Constant Air Flow (No Heat) Record Temp & Energy Out I->J K Calculate Performance Metrics (Efficiency, Heat Recovery) J->K M Comparative Performance Data K->M L Repeat with Benchmark PCM (e.g., Paraffin Wax) L->I

Caption: Workflow for benchmarking PCM performance in a simulated solar dryer system.

Objective: To compare the heat storage and release characteristics of dioctadecyl adipate against a known benchmark PCM (e.g., Paraffin 56-58) in a controlled, lab-scale solar dryer system.

Standard: The test procedure is adapted from principles outlined in ASHRAE Standard 94.1 for testing thermal storage devices. [3] Methodology:

  • Test Rig Setup: Construct an indirect, forced-convection solar dryer test rig. This consists of:

    • An air inlet with a variable-speed fan and flow meter.

    • A simulated solar collector (an insulated duct with a controllable electric heater).

    • An insulated PCM heat storage unit containing the encapsulated dioctadecyl adipate.

    • A drying chamber.

    • An array of temperature sensors (thermocouples) at the inlet/outlet of the collector and PCM unit, and within the PCM itself.

  • Charging Test: a. Set the air mass flow rate to a constant, representative value. b. With the PCM initially in a solid state at a uniform temperature, activate the heater to simulate solar radiation, providing a constant heat input. The air temperature entering the PCM unit should be 10-15°C above the PCM's melting point. c. Continuously record the inlet and outlet air temperatures of the PCM unit until the PCM is fully melted and its temperature has stabilized. d. Calculate the total energy stored by integrating the temperature difference and mass flow rate over time.

  • Discharging Test: a. Turn off the heater. b. Continue to pass air at the same constant mass flow rate and at a controlled inlet temperature (e.g., ambient temperature) through the fully charged PCM unit. c. Continuously record the inlet and outlet air temperatures until the outlet temperature drops to within a few degrees of the inlet temperature, indicating the PCM is fully solidified. d. Calculate the total energy released.

  • Performance Calculation:

    • Storage Efficiency: (Energy Released / Energy Stored) * 100%.

    • Heat Release Profile: Plot the outlet air temperature over time during the discharge phase. A flatter profile at a higher temperature indicates better performance.

  • Benchmarking: Replace the dioctadecyl adipate with an identical volume of the benchmark PCM (e.g., Paraffin 56-58) and repeat the charging and discharging tests under the exact same conditions. A direct comparison of the efficiency and heat release profiles will provide a definitive performance benchmark.

Conclusion

References

  • Solar Industrial Process Heat - State of the Art. (2006). European Solar Thermal Industry Federation.

  • Noh, A. M., Mat, S., & Ruslan, M. H. (2018). CFD Simulation of Temperature and Air Flow Distribution inside Industrial Scale Solar Dryer. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 45(1), 10-19.

  • Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. (2023). International Journal of Thermophysics, 44(11).

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  • Dioctyl adipate. (n.d.). Wikipedia.

  • 192-A Review on Solar Drying Performance Analysis with PCM Materials of Different Products. (2024). ResearchGate.

  • Performance Investigation of Solar Air Dryer with and Without PCM Based Heat Storage Material for Agricultural Products Drying. (n.d.). AIP Publishing.

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Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Disposal Causality

Comprehensive Operational and Disposal Protocols for Dioctadecyl Adipate (CAS 1119-74-0) As a long-chain diester, Dioctadecyl adipate (also known as distearyl adipate) presents unique logistical challenges in laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocols for Dioctadecyl Adipate (CAS 1119-74-0)

As a long-chain diester, Dioctadecyl adipate (also known as distearyl adipate) presents unique logistical challenges in laboratory and manufacturing environments. Widely utilized as a plasticizer, a cosmetic texture enhancer, and a phase change material (PCM) for thermal energy storage, this compound requires stringent handling and disposal procedures[1][2].

Due to its extreme hydrophobicity and potential for environmental persistence and bioaccumulation, standard aqueous waste disposal is strictly prohibited[1]. This guide provides drug development professionals and formulation scientists with a self-validating, causality-driven framework for the safe operational handling and disposal of Dioctadecyl adipate.

To design an effective disposal protocol, one must first understand the physicochemical behavior of the molecule. Dioctadecyl adipate ( C42​H82​O4​ ) consists of a central adipate core flanked by two 18-carbon stearyl chains[1][].

Table 1: Key Physicochemical Properties Influencing Disposal

PropertyValueOperational Impact
Molecular Weight 651.10 g/mol [1][]High mass contributes to low volatility and high boiling point.
Melting Point 44°C – 60°C[2]Critical: Solidifies into a waxy residue at ambient lab temperatures (20-25°C), causing severe pipe blockages if discharged into drains.
Boiling Point 594.8°C at 760 mmHg[1][]Resists standard low-temperature evaporation; requires high-temperature incineration for destruction.
Density 0.893 g/cm³[1][]Floats on aqueous layers, complicating biphasic waste separation.
Solubility Insoluble in water; soluble in toluene, ethanol, DMSO[4][5]Dictates the selection of organic solvents for equipment cleaning and waste solubilization.

The Causality of Disposal Constraints: The dual C18 aliphatic chains induce profound lipophilicity. If introduced into municipal wastewater systems, Dioctadecyl adipate will rapidly precipitate as the temperature drops below 44°C, adhering to pipe walls and forming recalcitrant waxy occlusions[2]. Furthermore, its resistance to rapid biodegradation means it can persist in aquatic ecosystems, necessitating complete thermal destruction (incineration) to cleave the ester bonds and oxidize the hydrocarbon chains into CO2​ and H2​O [1].

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology ensures EPA-compliant segregation and destruction of Dioctadecyl adipate. Every step is designed as a self-validating system to prevent downstream contamination.

Step 1: Phase State Assessment & Segregation

  • Action: Evaluate the physical state of the waste matrix. Pure or highly concentrated Dioctadecyl adipate will present as a white/translucent waxy solid at room temperature.

  • Validation: Attempt to agitate the vessel. If the material does not flow freely, it must undergo solvent solubilization before transfer to prevent clogging the neck of the waste carboy.

Step 2: Solubilization of Solid Residues

  • Action: Add a non-halogenated organic solvent (e.g., Toluene or warm Ethanol) to the solid residue[5].

  • Mechanism: Toluene disrupts the intermolecular Van der Waals forces between the long stearyl chains, transitioning the solid PCM into a flowable liquid state.

  • Validation: Visually inspect the solution against a light source. The solution must be completely clear with no suspended waxy particulates before proceeding.

Step 3: Transfer to Secondary Containment

  • Action: Transfer the solubilized waste into a designated Non-Halogenated Organic Waste container.

  • Causality: Dioctadecyl adipate contains no halogens (chlorine, fluorine, etc.). Mixing it with halogenated waste streams unnecessarily increases disposal costs and introduces the risk of dioxin formation during incineration. Use High-Density Polyethylene (HDPE) carboys, as they resist degradation by the carrier solvents.

Step 4: Labeling and High-Temperature Incineration

  • Action: Label the container explicitly with "Contains Dioctadecyl Adipate (CAS 1119-74-0) / Adipate Esters" and the carrier solvent used. Dispatch to an approved environmental services contractor for high-temperature incineration.

Waste Routing Decision Matrix

G A Dioctadecyl Adipate (CAS 1119-74-0) Waste B Assess Physical State (Ambient Temp 20-25°C) A->B C Solid / Waxy Residue (MP: 44-60°C) B->C Pure / Unsolvated D Liquid Solution (Dissolved in Organic Solvent) B->D Post-Reaction E Solubilize in Non-Halogenated Solvent (e.g., Toluene) C->E F Transfer to Non-Halogenated Organic Waste Carboy D->F E->F G High-Temperature Incineration (EPA Compliant Destruction) F->G

Decision tree for the segregation, solubilization, and incineration of Dioctadecyl adipate waste.

Emergency Spill Response Protocol

In the event of an accidental release, standard aqueous spill kits are ineffective due to the chemical's hydrophobicity and solid state at room temperature.

  • Thermal Containment: If spilled in a molten state (e.g., during thermal energy storage research or heated esterification reactions[2]), allow the material to cool below 44°C until it completely solidifies.

  • Mechanical Recovery: Do not use water or mops. Use non-sparking plastic scrapers to physically lift the waxy solid from the surface. Place the scraped material into a wide-mouth, sealable hazardous waste jar.

  • Chemical Decontamination: Residual thin films left on the surface will cause slipping hazards. Apply a small volume of Toluene or Isopropanol to a disposable absorbent pad and wipe the area to dissolve the remaining ester[5].

  • Disposal of Materials: Treat all scrapers, absorbent pads, and PPE used in the cleanup as contaminated solid waste, routing them for incineration alongside the chemical waste.

References

  • LookChem. (n.d.). Cas 1119-74-0, dioctadecyl adipate - LookChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Fatty acid ester-based commercial products as potential new phase change materials (PCMs) for thermal energy storage. Retrieved from [Link]

Sources

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